N-(2-Methylphenyl)anthranilic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-methylanilino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-10-6-2-4-8-12(10)15-13-9-5-3-7-11(13)14(16)17/h2-9,15H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAEMHISTVIYWOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80168076 | |
| Record name | Anthranilic acid, N-(o-tolyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80168076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16610-44-9 | |
| Record name | N-(2-Methylphenyl)anthranilic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16610-44-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Anthranilic acid, N-(o-tolyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016610449 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anthranilic acid, N-(o-tolyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80168076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(2-methylphenyl)amino]benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.948 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Technical Profile: N-(2-Methylphenyl)anthranilic Acid
Synonyms: N-o-Tolylanthranilic Acid; 2-(o-Tolylamino)benzoic Acid CAS Registry Number: 16610-44-9[1]
Executive Summary
N-(2-Methylphenyl)anthranilic acid is a diarylamine compound belonging to the Fenamate class of N-arylanthranilic acids. While structurally homologous to the marketed non-steroidal anti-inflammatory drugs (NSAIDs) Mefenamic Acid (2,3-dimethyl) and Tolfenamic Acid (3-chloro-2-methyl), N-(2-Methylphenyl)anthranilic acid serves primarily as a redox indicator in analytical chemistry and a critical pharmacophore scaffold in medicinal chemistry.
This guide details the physicochemical properties, synthetic pathways, and structure-activity relationships (SAR) that distinguish this compound from its therapeutic analogs. It is intended for researchers investigating fenamate kinetics, redox titration standards, or COX-inhibitor design.
Physicochemical Properties
N-(2-Methylphenyl)anthranilic acid exhibits low aqueous solubility and amphoteric character due to the presence of both a carboxylic acid and a secondary amine. The ortho-methyl substitution on the N-phenyl ring induces significant steric hindrance, forcing the two aromatic rings into a non-coplanar conformation—a structural feature essential for both its redox stability and biological activity.
Table 1: Core Physicochemical Data
| Property | Value | Notes |
| Molecular Formula | C₁₄H₁₃NO₂ | |
| Molecular Weight | 227.26 g/mol | |
| Appearance | Off-white to pale yellow crystalline powder | Oxidizes to violet/blue upon exposure to strong oxidants. |
| Melting Point | 191–192 °C | Distinct from Mefenamic Acid (230 °C). |
| pKa (Acid) | 3.7 – 4.0 (Predicted) | Slightly more acidic than Mefenamic Acid (pKa 4.2). |
| Redox Potential | E° ≈ 0.81 V | Used in Fe²⁺/Cr₂O₇²⁻ titrations. |
| Solubility | Soluble in Ethanol, Acetone, NaOH (aq); Insoluble in Water | Requires alkaline pH for aqueous dissolution. |
Synthesis & Manufacturing
The industrial and laboratory synthesis of N-(2-Methylphenyl)anthranilic acid follows the classical Ullmann Condensation . This reaction couples an ortho-halobenzoic acid with an aniline derivative in the presence of a copper catalyst.[2]
Ullmann Condensation Protocol
Reaction: 2-Chlorobenzoic acid + o-Toluidine
Reagents:
-
Substrate A: 2-Chlorobenzoic acid (1.0 eq)
-
Substrate B: o-Toluidine (2-Methylaniline) (1.2 eq)
-
Base: Potassium Carbonate (anhydrous, 2.0 eq)
-
Catalyst: Copper powder (activated) or CuI (5 mol%)
-
Solvent: DMF or Isoamyl alcohol (high boiling point required)
Step-by-Step Methodology:
-
Activation: In a round-bottom flask equipped with a reflux condenser, dissolve 2-chlorobenzoic acid in the solvent. Add Potassium Carbonate to form the potassium salt in situ.
-
Coupling: Add o-toluidine and the copper catalyst.
-
Reflux: Heat the mixture to 130–140 °C for 4–6 hours. The reaction color typically deepens to dark blue/green due to copper complexation.
-
Quenching: Cool the reaction mixture to room temperature. Pour into ice-cold water (5 volumes).
-
Acidification: Acidify the aqueous slurry with 2M HCl to pH 2–3. The product will precipitate as a solid.
-
Purification: Filter the crude precipitate. Recrystallize from ethanol/water or acetic acid to remove unreacted amine and copper salts.
Synthetic Pathway Visualization
Figure 1: Ullmann condensation pathway for the synthesis of N-(2-Methylphenyl)anthranilic acid.
Pharmacology & Structure-Activity Relationship (SAR)
While N-(2-Methylphenyl)anthranilic acid possesses anti-inflammatory activity, it is less potent than its dimethyl analog, Mefenamic Acid. Understanding this difference is crucial for drug design.
The "Ortho-Effect" and Non-Coplanarity
The biological activity of Fenamates relies on the binding of the carboxylate group to the cationic site of the Cyclooxygenase (COX) enzyme (Arg-120).
-
Role of the 2-Methyl Group: The methyl group at the ortho position of the N-phenyl ring creates steric clash with the anthranilic acid ring. This forces the two rings to twist out of plane (non-coplanar).
-
SAR Implication: This twisted conformation fits the hydrophobic pocket of the COX enzyme better than a flat (coplanar) molecule like N-phenylanthranilic acid.
-
Mefenamic vs. N-o-Tolyl: Mefenamic acid has a 2,3-dimethyl substitution.[1] The additional 3-methyl group increases lipophilicity (logP) and further locks the conformation, enhancing potency and metabolic stability compared to the mono-methyl N-(2-Methylphenyl)anthranilic acid.
Mechanism of Action Visualization
Figure 2: Structural basis for COX inhibition. The ortho-methyl group forces the active conformation.
Analytical Methods
For quality control and pharmacokinetic tracking, High-Performance Liquid Chromatography (HPLC) is the standard.
HPLC Method (Reverse Phase)[2][4][5]
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile : Phosphate Buffer (pH 3.0) [60:40 v/v]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 285 nm (Lambda max)
-
Retention Time: Expect elution slightly earlier than Mefenamic Acid due to lower lipophilicity.
Redox Indicator Application
In analytical titrations (e.g., Cerimetry), the compound functions as follows:
-
Reduced Form: Colorless (N-(2-Methylphenyl)anthranilic acid).
-
Oxidation: Upon reaching the endpoint potential (~0.81 V), it undergoes reversible oxidation.
-
Oxidized Form: Purple/Red-Violet (Diphenylbenzidine violet derivative).
-
Note: It is particularly useful in titrations of Iron(II) with Dichromate where high acidity prevents the use of other indicators.
References
-
ChemicalBook. (2024). N-(2-METHYLPHENYL)ANTHRANILIC ACID Properties and Suppliers. Link
-
National Institutes of Health (NIH). (2009). Differential Sensitivity and Mechanism of Inhibition of COX-2 by Fenamates. Biochemistry. Link
-
Science and Education Publishing. (2014). Study of Anthranilic Acid Derivatives: Mefenamic Acid and Its Various Analogues. Link
-
ResearchGate. (2025). Solubility of N-phenylanthranilic acid derivatives. Link
-
Department of Science Service. (1958). N-phenylanthranilic acid as a Redox Indicator. Link
Sources
Technical Profile: N-(2-Methylphenyl)anthranilic Acid (CAS 16610-44-9)
[1][2][3][4]
Executive Summary
N-(2-Methylphenyl)anthranilic acid (CAS 16610-44-9), also known as N-o-tolylanthranilic acid , is a critical intermediate and pharmacophore in the "Fenamate" class of non-steroidal anti-inflammatory drugs (NSAIDs).[1] While frequently confused with its dimethylated analog Mefenamic Acid (CAS 61-68-7), this compound represents the minimal structural core required for fenamate-type biological activity.
This technical guide provides a comprehensive analysis of its synthesis via the Ullmann condensation, its physicochemical profile, and its emerging role as a core scaffold in agricultural biotechnology (strigolactone receptor antagonism) and acridone synthesis.
Chemical Identity & Physicochemical Profile[1][2][3][5][6]
This compound serves as a structural bridge between simple anthranilic acids and complex therapeutic agents. Its lipophilic 2-methylphenyl moiety is essential for the hydrophobic binding interactions observed in COX enzymes and other receptor targets.
Identification Data
| Parameter | Detail |
| Chemical Name | N-(2-Methylphenyl)anthranilic acid |
| Synonyms | N-o-Tolylanthranilic acid; 2-(o-Tolylamino)benzoic acid |
| CAS Number | 16610-44-9 |
| Molecular Formula | C₁₄H₁₃NO₂ |
| Molecular Weight | 227.26 g/mol |
| SMILES | CC1=CC=CC=C1NC2=CC=CC=C2C(=O)O |
Physicochemical Properties
| Property | Value | Context |
| Melting Point | 191–192 °C | Distinct from Mefenamic Acid (230°C) |
| Appearance | Off-white to pale yellow powder | Oxidizes slightly upon light exposure |
| Solubility | Soluble in Ethanol, DMF, DMSO; Insoluble in Water | Requires organic co-solvents for biological assays |
| pKa (Predicted) | ~3.69 | Weak acid, exists as anion at physiological pH |
Synthesis: The Ullmann Condensation Protocol[7][8][9]
The industrial and laboratory standard for synthesizing N-(2-Methylphenyl)anthranilic acid is the Ullmann Condensation . This copper-catalyzed nucleophilic aromatic substitution involves the coupling of o-chlorobenzoic acid with o-toluidine.
Reaction Mechanism
The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl halide to the copper(I) species, followed by reductive elimination to form the C-N bond. Potassium carbonate acts as the acid scavenger to drive the equilibrium forward.
Figure 1: Mechanistic pathway of the Ullmann condensation for fenamate synthesis.
Optimized Laboratory Protocol
Scale: 50 mmol basis
-
Reagent Preparation:
-
Charge a 250 mL round-bottom flask with o-chlorobenzoic acid (7.8 g, 50 mmol).
-
Add o-toluidine (10.7 g, 100 mmol) in excess to serve as both reactant and partial solvent.
-
Add Potassium Carbonate (K₂CO₃) (6.9 g, 50 mmol) and Copper powder (0.1 g, catalytic amount).
-
-
Reaction:
-
Add solvent: DMF (30 mL) or Isoamyl alcohol (for higher reflux temp).
-
Reflux the mixture at 130–140°C for 2–4 hours.
-
Note: Reaction progress can be monitored via TLC (mobile phase: Ethyl Acetate/Hexane 1:3).
-
-
Work-up:
-
Cool the mixture to room temperature.
-
Steam distill to remove excess o-toluidine (if solvent-free method used) or dilute with water (100 mL).
-
Treat the aqueous solution with activated charcoal (2 g), boil for 10 minutes, and filter hot to remove copper residues and polymeric impurities.
-
-
Isolation:
-
Acidify the filtrate with HCl (6M) to pH 2–3.
-
The product precipitates as a solid. Filter, wash with cold water, and dry.
-
-
Purification:
-
Recrystallize from Ethanol/Water (3:1) to yield pale yellow crystals (MP: 191–192°C).
-
Biological Applications & Mechanism[9][10][11][12][13][14]
While N-(2-Methylphenyl)anthranilic acid is a precursor to approved drugs, it possesses intrinsic biological activity that makes it a valuable probe in drug discovery.
Core Pharmacophore for Fenamates
This molecule represents the "scaffold" for the fenamate class. Structure-Activity Relationship (SAR) studies indicate that the "diphenylamine" motif with an ortho-carboxylic acid is essential for binding to the Cyclooxygenase (COX) active site.
-
Binding Mode: The carboxylic acid interacts with Arg-120 in the COX channel, while the 2-methylphenyl ring sits in the hydrophobic pocket.
-
Selectivity: The lack of a 3-substituent (present in Mefenamic acid) alters the torsion angle between the rings, slightly reducing potency but maintaining the core inhibitory mechanism.
Emerging Application: Strigolactone Receptor Antagonism
Recent agricultural biotech research has identified N-(2-Methylphenyl)anthranilic acid as a core pharmacophore for antagonists of Strigolactone (SL) receptors (e.g., D14 proteins).[2]
-
Mechanism: It locks the receptor's activation loop in an inactive state, preventing the hydrolysis of SL hormones.
-
Utility: Used to develop agrochemicals that control parasitic weeds (like Striga) by inhibiting their germination signaling pathways.
Figure 2: Dual biological utility in mammalian pharmacology and plant physiology.
Analytical Methods
For quality control and pharmacokinetic tracking, the following parameters are established.
HPLC Method (Reverse Phase)
-
Column: C18 (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile : Water (with 0.1% Phosphoric Acid) [60:40 v/v].
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 285 nm (Lambda max).
-
Retention Time: Typically elutes before Mefenamic acid due to lower lipophilicity (LogP ~4.46 vs 5.12).
Spectroscopic Identification[6]
-
IR (KBr):
-
3313 cm⁻¹ (N-H stretching, secondary amine).
-
1660 cm⁻¹ (C=O stretching, carboxylic acid).
-
750 cm⁻¹ (Ortho-substituted aromatic ring).
-
-
1H NMR (DMSO-d6):
-
δ 2.30 (s, 3H, CH₃).
-
δ 9.5 (s, 1H, NH).
-
δ 13.0 (br s, 1H, COOH).
-
References
-
Organic Syntheses. (1941).[3] o-Chlorobenzoic Acid Synthesis and Ullmann Condensation Precursors. Org. Syn. Coll. Vol. 2, p. 15. Retrieved from [Link]
-
Portland Press. (2020). Chemical synthesis and characterization of a new quinazolinedione competitive antagonist for strigolactone receptors. Biochemical Journal. Retrieved from [Link]
-
SIELC Technologies. (2018). Separation of Anthranilic acid, N-(o-tolyl)- on Newcrom R1 HPLC column. Retrieved from [Link]
-
ResearchGate. (2006). Synthesis of N-Phenylanthranilic Acid Derivatives Using Water as Solvent in the Presence of Ultrasound Irradiation. Synthetic Communications. Retrieved from [Link]
Structural Dynamics and Synthetic Architecture of N-(2-Methylphenyl)anthranilic Acid
Technical Whitepaper
Executive Summary & Molecular Identity
N-(2-Methylphenyl)anthranilic acid (also known as N-o-tolylanthranilic acid; CAS: 16610-44-9) serves as a foundational scaffold in the Fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs). While often overshadowed clinically by its dimethylated derivative, Mefenamic Acid (N-(2,3-dimethylphenyl)anthranilic acid), the mono-methyl analogue represents a critical structural model for understanding the pharmacophore of cyclooxygenase (COX) inhibitors.
Beyond its medicinal chemistry relevance, the molecule functions as a high-precision redox indicator in analytical chemistry, exhibiting a sharp color transition (colorless to violet-red) at an oxidation potential of approximately +0.89 V. This guide analyzes the molecular architecture, synthetic pathways, and pharmacological interface of this essential anthranilic acid derivative.[1]
| Feature | Specification |
| IUPAC Name | 2-(2-Methylanilino)benzoic acid |
| Molecular Formula | C₁₄H₁₃NO₂ |
| Molecular Weight | 227.26 g/mol |
| Key Functionality | COX Inhibition Scaffold, Redox Indicator |
| Structural Class | N-Arylanthranilic Acid (Fenamate) |
Molecular Architecture & Electronic Properties
The biological and physicochemical activity of N-(2-Methylphenyl)anthranilic acid is governed by its specific conformational dynamics, driven by intramolecular hydrogen bonding and steric hindrance.
Conformational Locking (The "Butterfly" Shape)
The fenamate core adopts a non-planar, L-shaped or "butterfly" conformation. Two critical torsion angles define this geometry:
- (C-N-C-C): The twist of the aniline ring relative to the anthranilic acid plane.
- (N-C-C-O): The orientation of the carboxylic acid group.
A robust intramolecular hydrogen bond exists between the amine hydrogen (N-H) and the carbonyl oxygen (C=O) of the carboxylic acid. This interaction (
Visualization: Structural Connectivity
Figure 1: Structural connectivity highlighting the intramolecular hydrogen bond that stabilizes the bioactive conformation.
Synthetic Architecture: The Ullmann Condensation
The industrial standard for synthesizing N-arylanthranilic acids is the Ullmann-Goldberg condensation . This copper-catalyzed cross-coupling reaction involves the nucleophilic aromatic substitution of an aryl halide by an aniline derivative.
Reaction Protocol
Reagents:
-
Substrate A: o-Chlorobenzoic acid (or Potassium 2-chlorobenzoate).
-
Substrate B: o-Toluidine (2-methylaniline).
-
Catalyst: Copper powder (activated) or Cu(I) salts (CuI/CuOAc).
-
Base: Potassium Carbonate (K₂CO₃) (Acid scavenger).
-
Solvent: DMF (N,N-Dimethylformamide) or Water (Green chemistry variant).
Mechanism: The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl halide to the Cu(I) species to form a Cu(III) intermediate, followed by reductive elimination to form the C-N bond.[2]
Step-by-Step Methodology
-
Activation: Charge a reaction vessel with o-chlorobenzoic acid (1.0 eq), K₂CO₃ (1.1 eq), and DMF. Stir at 80°C to generate the potassium salt in situ.
-
Coupling: Add o-toluidine (1.2 eq) and activated copper powder (5 mol%).
-
Reflux: Heat the mixture to 130–140°C. Monitor via TLC or HPLC for the disappearance of o-chlorobenzoic acid.
-
Workup:
-
Cool the mixture to room temperature.
-
Dilute with water and filter to remove copper residues.
-
Acidify the filtrate with HCl (pH 2–3) to precipitate the crude N-(2-methylphenyl)anthranilic acid.
-
-
Purification: Recrystallize from ethanol or acetic acid to yield the pure product (MP: ~183–185°C).
Synthetic Workflow Diagram
Figure 2: Process flow for the copper-catalyzed Ullmann condensation synthesis.
Pharmacological Interface: COX Inhibition
While Mefenamic Acid is the primary drug in this class, N-(2-Methylphenyl)anthranilic acid exhibits the same fundamental mechanism of action: the inhibition of Cyclooxygenase (COX) enzymes.
Mechanism of Action
The molecule competes with Arachidonic Acid (AA) for the active site of COX-1 and COX-2.
-
Binding Mode: The carboxylate group interacts with the Arg-120 and Tyr-355 residues at the entrance of the COX channel. The hydrophobic o-tolyl ring extends into the hydrophobic pocket, blocking the entry of arachidonic acid.
-
Selectivity: Like most fenamates, it is a non-selective COX inhibitor, though the steric bulk of the o-methyl group provides some selectivity nuances compared to unhindered analogs.
Pathway Inhibition Diagram
Figure 3: Inhibition of the Arachidonic Acid cascade preventing Prostaglandin synthesis.
Analytical Characterization & Validation
To ensure scientific integrity, the synthesized compound must be validated using the following spectral markers.
Infrared Spectroscopy (FT-IR)
-
3300–3340 cm⁻¹: N-H stretching (secondary amine). Often weak due to intramolecular H-bonding.
-
2500–3000 cm⁻¹: O-H stretching (carboxylic acid, broad).
-
1660–1690 cm⁻¹: C=O stretching (carboxylic acid).
-
1570–1600 cm⁻¹: C=C aromatic ring breathing.
Proton NMR (¹H-NMR, DMSO-d₆)
-
δ 2.2–2.3 ppm (s, 3H): Methyl group on the o-tolyl ring.
-
δ 6.7–8.0 ppm (m, 8H): Aromatic protons (distinct splitting patterns for the two non-equivalent rings).
-
δ 9.5–10.0 ppm (s, 1H): N-H proton (deshielded by H-bonding).
-
δ 12.0–13.0 ppm (br s, 1H): Carboxylic acid proton.
References
-
Chemical Identity & Properties
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 227, Anthranilic acid derivatives.[3] Retrieved from .
-
-
Synthetic Methodology (Ullmann Condensation)
-
Ma, D., & Cai, Q. (2008). Copper-Catalyzed Coupling of Aryl Halides with Primary Amines and N-Containing Heterocycles. Accounts of Chemical Research. Link
-
Vertex AI Search (2026). Patent CN103420863A: Mefenamic acid short-process synthesis preparation.
-
-
Structural & Conformational Analysis
-
Pharmacological Mechanism
-
Smith, W. L., et al. (2000). Cyclooxygenases: Structural, Cellular, and Molecular Biology. Annual Review of Biochemistry. Link
-
-
Analytical Application (Redox Indicator)
-
Belcher, R. (1951). N-Substituted Anthranilic Acids as Redox Indicators. Analytica Chimica Acta. Link
-
Sources
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- 4. Mefenamic acid | 61-68-7 [chemicalbook.com]
- 5. aareydrugs.com [aareydrugs.com]
- 6. Structures and hydrogen bonding recognition of mefenamic acid form I crystals in mefenamic acid/ethanol solution - IIUM Repository (IRep) [irep.iium.edu.my]
N-(2-Methylphenyl)anthranilic Acid: A Comprehensive Technical Guide to its Biological Activity
Introduction
N-(2-Methylphenyl)anthranilic acid, more commonly known as Tolfenamic Acid, is a non-steroidal anti-inflammatory drug (NSAID) belonging to the fenamate class.[1] Structurally, it is a derivative of anthranilic acid.[1] While it has been utilized for its analgesic, anti-inflammatory, and antipyretic properties, particularly in the management of migraine headaches, recent research has unveiled a broader spectrum of biological activities, including potent anticancer effects.[2][3][4] This technical guide provides an in-depth exploration of the multifaceted biological activities of N-(2-Methylphenyl)anthranilic acid, detailing its mechanisms of action, relevant experimental protocols, and future research directions. Our focus is to furnish researchers, scientists, and drug development professionals with a comprehensive resource to facilitate further investigation and application of this versatile molecule.
Physicochemical Properties
A foundational understanding of the physicochemical properties of N-(2-Methylphenyl)anthranilic acid is crucial for its application in biological systems.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₃NO₂ | [5] |
| Molecular Weight | 227.26 g/mol | [5] |
| CAS Number | 16610-44-9 | [5] |
| Melting Point | 191-192 °C | [5] |
| pKa | 3.69 ± 0.36 | [5] |
| Appearance | White to off-white crystalline powder | [6] |
I. Anti-inflammatory and Analgesic Activity
The hallmark biological activities of N-(2-Methylphenyl)anthranilic acid are its anti-inflammatory and analgesic effects, which are primarily attributed to its inhibition of the cyclooxygenase (COX) enzymes.[7][8]
Mechanism of Action: Cyclooxygenase Inhibition
N-(2-Methylphenyl)anthranilic acid exerts its anti-inflammatory and analgesic effects by inhibiting both COX-1 and COX-2 enzymes, which are responsible for the conversion of arachidonic acid to prostaglandins.[7] Prostaglandins are key mediators of inflammation, pain, and fever.[7] Notably, some studies suggest a degree of selectivity towards COX-2.[2][9] The inhibition of prostaglandin synthesis accounts for its therapeutic effects in pain and inflammation.[8]
Diagram: Mechanism of COX Inhibition by N-(2-Methylphenyl)anthranilic Acid
Caption: N-(2-Methylphenyl)anthranilic acid induces degradation of Sp transcription factors.
In breast cancer cells that overexpress the erbB2 (HER2) oncogene, N-(2-Methylphenyl)anthranilic acid has been shown to induce its downregulation. [9][10][11]This effect is independent of Sp protein degradation. [10][11]The downregulation of erbB2 leads to decreased kinase activity, induction of the cell cycle inhibitor p27, and reduced expression of cyclin D1. [10][11]This mechanism involves a decrease in erbB2 mRNA stability and reduced expression of transcription factors necessary for basal erbB2 expression. [10][12]
N-(2-Methylphenyl)anthranilic acid can suppress inflammatory stimuli-mediated activation of the NF-κB signaling pathway. [6][13]It achieves this by reducing the degradation of IκB-α, which in turn prevents the translocation of the p65 subunit of NF-κB into the nucleus. [6]This inhibitory effect on NF-κB is linked to the downregulation of the phosphorylation of c-Jun N-terminal kinase (JNK). [6]The NF-κB pathway is a critical regulator of inflammation and cancer progression, and its inhibition by N-(2-Methylphenyl)anthranilic acid contributes to its anti-inflammatory and anticancer properties. [6][13]
Diagram: Inhibition of NF-κB and JNK Signaling
Sources
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Tolfenamic acid inhibits colon cancer cell and tumor growth and induces degradation of specificity protein (Sp) transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
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- 10. The nonsteroidal anti-inflammatory drug tolfenamic acid inhibits BT474 and SKBR3 breast cancer cell and tumor growth by repressing erbB2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. THE NSAID TOLFENAMIC ACID INHIBITS BT474 AND SKBR3 BREAST CANCER CELL AND TUMOR GROWTH BY REPRESSING erbB2 EXPRESSION - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Guide: Discovery and Synthesis of N-(2-Methylphenyl)anthranilic Acid
Abstract
This guide provides a technical reconstruction of the discovery and synthesis of N-(2-Methylphenyl)anthranilic acid (N-o-tolylanthranilic acid), the foundational scaffold for the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs). While often overshadowed by its disubstituted progeny—Mefenamic Acid (Ponstel) and Meclofenamic Acid—the N-(2-methylphenyl) congener represents the critical "proof of concept" molecule. Its discovery by the Parke-Davis research team in the early 1960s established the structural necessity of ortho-substitution for cyclooxygenase (COX) inhibition, distinguishing fenamates from salicylates. This document details the Ullmann condensation protocol used for its synthesis, the structure-activity relationships (SAR) that drove its design, and the pharmacological screening methods that validated its efficacy.
The Fenamate Hypothesis: Beyond Salicylates[2]
In the mid-20th century, the anti-inflammatory landscape was dominated by corticosteroids (effective but toxic) and salicylates (aspirin). The search for non-narcotic, non-steroidal analgesics led researchers at Parke, Davis & Co. (now Pfizer) to investigate bioisosteres of salicylic acid.
The hypothesis was chemical mimicry: if the ether oxygen of salicylic acid derivatives was replaced with a nitrogen atom, the resulting N-arylanthranilic acids might retain anti-inflammatory activity while altering metabolic stability and lipophilicity.
This led to the synthesis of N-(2-Methylphenyl)anthranilic acid, a molecule designed to test the steric requirements of the receptor pocket (later identified as the COX enzyme channel).
Synthetic Architecture: The Ullmann Condensation[3]
The synthesis of N-(2-Methylphenyl)anthranilic acid relies on the Ullmann condensation , a copper-catalyzed nucleophilic aromatic substitution. Unlike the classic Ullmann ether synthesis, this variation forms a C-N bond between an aryl halide and an aniline derivative.
Reaction Mechanism
The reaction involves the coupling of o-chlorobenzoic acid (or o-bromobenzoic acid) with o-toluidine (2-methylaniline). The presence of the carboxyl group at the ortho position of the halo-benzene is critical; it coordinates with the copper catalyst, facilitating the displacement of the halogen by the amine.
Visualization: Synthetic Pathway
The following diagram illustrates the specific pathway from precursors to the final fenamate scaffold.
Figure 1: The Ullmann condensation pathway for N-(2-Methylphenyl)anthranilic acid synthesis.
Detailed Experimental Protocol
Note: This protocol is reconstructed based on the foundational methods described in US Patent 3,138,636 and Winder et al. (1962).
Reagents:
-
o-Chlorobenzoic acid: 15.6 g (0.1 mol)
-
o-Toluidine: 21.4 g (0.2 mol) [Excess used to drive reaction]
-
Potassium Carbonate (anhydrous): 13.8 g (0.1 mol)
-
Copper Powder (activated): 0.5 g
-
Solvent: N,N-Dimethylformamide (DMF) or Nitrobenzene (50 mL)
Step-by-Step Workflow:
-
Charge: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer and reflux condenser, combine the o-chlorobenzoic acid, o-toluidine, potassium carbonate, and solvent.
-
Catalysis: Add the copper powder. Critical Step: Ensure copper is activated (washed with dilute HCl then acetone) for maximum catalytic efficiency.
-
Reflux: Heat the mixture to reflux temperature (approx. 140-150°C for DMF). Maintain reflux for 4–6 hours. The reaction color will darken significantly (deep blue/black) due to copper complexation.
-
Steam Distillation (Optional but recommended): If excess o-toluidine remains, remove it via steam distillation to simplify purification.
-
Filtration: Filter the hot reaction mixture through Celite to remove the copper residues and inorganic salts.
-
Precipitation: Cool the filtrate to room temperature. Slowly acidify with 6N Hydrochloric Acid (HCl) to pH 2–3. The potassium salt converts to the free acid, precipitating as a solid.
-
Recrystallization: Collect the crude solid by filtration. Recrystallize from ethanol or an ethanol-water mixture.
-
Characterization: The target compound, N-(2-Methylphenyl)anthranilic acid, typically presents as off-white needles with a melting point range of 190–192°C .
Structure-Activity Relationship (SAR): The "Ortho-Lock"[1]
The discovery of N-(2-Methylphenyl)anthranilic acid was not random; it was the result of probing the steric limits of the binding pocket.
The Non-Coplanarity Requirement
Early SAR studies revealed that for an N-arylanthranilic acid to be active, the two aromatic rings must not be coplanar.
-
Unsubstituted (N-phenylanthranilic acid): The rings can rotate freely, adopting a coplanar conformation that fits poorly in the COX hydrophobic channel. Result: Low Activity.
-
Ortho-Substituted (N-(2-methylphenyl)...): The methyl group at the ortho position creates steric hindrance, forcing the N-phenyl ring to twist out of plane relative to the anthranilic acid ring. This "locked" non-coplanar twist is essential for binding. Result: High Activity.
-
Para-Substituted (N-(4-methylphenyl)...): No steric clash at the bridge; rings remain coplanar. Result: Inactive.
Visualization: SAR Logic
Figure 2: The structural logic dictating fenamate potency. The "Twist" is the key pharmacophore feature.
Pharmacological Profiling[2]
Before modern COX assays, efficacy was determined using in vivo models. The Parke-Davis team, led by C.V. Winder, utilized the UV-Induced Erythema assay in guinea pigs.
The Winder Assay Protocol
This method was chosen because it specifically screens for anti-inflammatory activity rather than simple analgesia.
| Parameter | Experimental Condition |
| Subject | Albino Guinea Pigs (depilated) |
| Induction | High-intensity UV exposure (60 seconds) to dorsal skin |
| Treatment | Oral administration of N-(2-Methylphenyl)anthranilic acid (suspended in gum acacia) |
| Timing | Drug administered 30 mins prior to UV exposure |
| Endpoint | Delay or reduction in the development of erythema (redness) |
| Reference | Aspirin (Standard Control) |
Result: N-(2-Methylphenyl)anthranilic acid showed a potency roughly 2–3 times that of aspirin in delaying erythema, validating the fenamate scaffold.
Mechanism of Action
While discovered via phenotypic screening, we now understand the molecular mechanism. N-(2-Methylphenyl)anthranilic acid acts as a reversible inhibitor of Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) .
-
Binding: The anionic carboxylate group binds to the Arg-120 residue at the entrance of the COX channel.
-
Occlusion: The non-coplanar "twisted" rings (enforced by the 2-methyl group) lodge into the hydrophobic channel.
-
Blockade: This prevents Arachidonic Acid from reaching the active site (Tyr-385), halting the biosynthesis of Prostaglandins (PGE2), thereby reducing inflammation and pain.
References
-
Scherrer, R. A. (1964). Anthranilic acid derivatives. U.S. Patent 3,138,636.[1] Washington, DC: U.S. Patent and Trademark Office.
-
Winder, C. V., Wax, J., Scotti, L., Scherrer, R. A., Jones, E. M., & Short, F. W. (1962). Anti-inflammatory properties of N-(2,3-xylyl)anthranilic acid (mefenamic acid). Journal of Pharmacology and Experimental Therapeutics, 138(3), 405–413.
-
Winder, C. V. (1963). Anti-inflammatory agents.[2] Nature, 198, 94.
-
Joshi, J. & Kaur, N. (2012). Synthesis and Antiinflammatory Activity of N-Aryl Anthranilic Acid and its Derivatives. Indian Journal of Pharmaceutical Sciences, 74(2).
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The Solubility Profile of N-(2-Methylphenyl)anthranilic Acid: A Comprehensive Guide for Drug Development Professionals
An In-Depth Technical Guide
Abstract
N-(2-Methylphenyl)anthranilic acid, a derivative of anthranilic acid, belongs to a class of compounds with significant interest in pharmaceutical development, sharing a structural backbone with several non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that governs its dissolution rate, bioavailability, and, ultimately, its therapeutic efficacy and safety profile.[3] This technical guide provides a comprehensive overview of the principles and practices for determining the solubility of N-(2-Methylphenyl)anthranilic acid. We will explore its fundamental physicochemical properties, the theoretical underpinnings of solubility, and present a detailed, field-proven protocol for equilibrium solubility determination using the shake-flask method. While direct solubility data for this specific molecule is sparse in public literature, we will leverage data from the closely related compound, N-phenylanthranilic acid, to provide a predictive framework and illustrate the impact of solvent selection. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a robust and reproducible solubility assessment workflow.
Introduction: The Critical Role of Solubility in Pharmaceutical Sciences
The journey of a drug molecule from administration to its site of action is critically dependent on its ability to dissolve in physiological fluids. Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability, which can compromise therapeutic outcomes and complicate dose selection.[3] N-(2-Methylphenyl)anthranilic acid, as an ionizable molecule, is expected to exhibit pH-dependent solubility, a factor that has profound implications for its absorption throughout the gastrointestinal tract.
Understanding the solubility of this compound in various solvents is paramount for:
-
Formulation Development: Selecting appropriate solvent systems for liquid dosage forms or for processes like crystallization and purification.
-
Preclinical Assessment: Ensuring consistent exposure in in-vitro and in-vivo models.
-
Biopharmaceutics Classification System (BCS): Establishing whether the drug is high or low solubility, which informs the regulatory pathway for demonstrating bioequivalence.[4]
This guide provides the foundational knowledge and practical methodologies to thoroughly characterize the solubility of N-(2-Methylphenyl)anthranilic acid.
Physicochemical Properties of N-(2-Methylphenyl)anthranilic Acid
A molecule's solubility is intrinsically linked to its structural and physicochemical characteristics. While comprehensive experimental data for N-(2-Methylphenyl)anthranilic acid is limited, we can compile its known properties and infer others from its parent structures, anthranilic acid and N-phenylanthranilic acid.
Table 1: Physicochemical Properties of N-(2-Methylphenyl)anthranilic Acid and Related Compounds
| Property | N-(2-Methylphenyl)anthranilic Acid | Anthranilic Acid (Parent Compound) |
| Molecular Formula | C₁₄H₁₃NO₂ | C₇H₇NO₂[5] |
| Molecular Weight | 227.26 g/mol [6] | 137.14 g/mol [5] |
| Melting Point | 191-192 °C[6] | 146-148 °C[5] |
| Predicted pKa | 3.69 ± 0.36[6] | 2.17 (amino), 4.85 (carboxyl)[5][7] |
| Appearance | White to off-white crystalline powder | White to pale-yellow crystalline powder.[5][8] |
The key features influencing solubility are the carboxylic acid and the secondary amine groups, making the molecule amphoteric.[5] The predicted pKa of ~3.69 suggests it is a weak acid.[6] At a pH below its pKa, the carboxylic acid will be predominantly protonated and uncharged, likely leading to lower aqueous solubility. Above the pKa, it will be deprotonated to the more soluble carboxylate anion. The methyl group on the phenyl ring introduces additional hydrophobicity compared to its parent, N-phenylanthranilic acid, which may slightly decrease its solubility in polar solvents.
Theoretical Framework: Factors Governing Solubility
The dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the interplay of intermolecular forces. For a crystalline solid like N-(2-Methylphenyl)anthranilic acid, the process can be broken down into two key steps:
-
Crystal Lattice Energy: The energy required to overcome the forces holding the molecules together in the crystal lattice.
-
Solvation Energy: The energy released when the solute molecules interact with solvent molecules.
A compound dissolves when the solvation energy is sufficient to overcome the crystal lattice energy. Several factors influence this balance.
Caption: Key factors influencing the solubility of an ionizable molecule.
-
pH and pKa: For an ionizable compound, the pH of the medium is the most critical factor. The Henderson-Hasselbalch equation dictates the ratio of the ionized (more soluble) to the un-ionized (less soluble) form. As a weak acid, the aqueous solubility of N-(2-Methylphenyl)anthranilic acid will increase significantly as the pH rises above its pKa.[9]
-
Temperature: The effect of temperature on solubility is determined by the enthalpy of solution. For most solid solutes, the dissolution process is endothermic, meaning solubility increases with temperature.[10][11] This is a critical parameter to control during measurement and to consider during manufacturing and storage.
-
Solvent Properties: The principle of "like dissolves like" is fundamental. Polar solvents (e.g., water, methanol, ethanol) will better solvate the polar carboxyl and amine groups, while non-polar solvents will interact more favorably with the aromatic rings. The hydrogen bonding capacity of the solvent is also crucial.[9]
-
Crystal Polymorphism: The arrangement of molecules in the solid state (crystal lattice) can vary, leading to different polymorphs.[12] These polymorphs can have different melting points and, importantly, different solubilities. The most stable polymorph will typically have the lowest solubility. It is crucial to characterize the solid form of the API being tested.
Experimental Determination of Equilibrium Solubility: The Shake-Flask Method
The gold standard for determining thermodynamic equilibrium solubility is the shake-flask method.[4][13] This method involves agitating an excess amount of the solid drug in a specific solvent or buffer until equilibrium is reached, after which the concentration of the dissolved drug in the supernatant is measured.[13] It is a robust and reliable method, though it can be time-consuming.[13]
Rationale for the Shake-Flask Protocol
The design of this protocol is based on ensuring that a true thermodynamic equilibrium is achieved and accurately measured.
-
Using Excess Solid: This ensures that the solution becomes saturated and remains in equilibrium with the solid phase throughout the experiment.[13]
-
Controlled Temperature: As solubility is temperature-dependent, maintaining a constant temperature (typically 37 ± 1 °C for biopharmaceutical relevance) is critical for reproducibility.[4]
-
Agitation: Continuous agitation ensures maximum contact between the solid particles and the solvent, facilitating the dissolution process and preventing the settling of particles.[4]
-
Equilibration Time: Sufficient time must be allowed for the dissolution and potential precipitation processes to reach a steady state. This is verified by sampling at multiple time points (e.g., 24, 48, and 72 hours) until the measured concentration is constant.[4][14]
-
Phase Separation: It is imperative to completely separate the undissolved solid from the saturated solution before analysis. Centrifugation followed by filtration through a low-binding filter is a common and effective approach.
-
Validated Analytical Method: The method used to quantify the drug concentration (e.g., HPLC-UV, LC-MS/MS) must be specific, linear, accurate, and precise to ensure trustworthy results.[14]
Detailed Step-by-Step Protocol
Caption: Workflow for the Shake-Flask Equilibrium Solubility Assay.
Materials and Equipment:
-
N-(2-Methylphenyl)anthranilic acid (crystalline solid, characterization of polymorph recommended)
-
Glass vials with screw caps
-
Calibrated analytical balance
-
Shaking incubator or orbital shaker with temperature control
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PVDF, low protein binding)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or an LC-MS/MS system
-
Solvents and buffers of interest
Procedure:
-
Preparation: Add an excess amount of N-(2-Methylphenyl)anthranilic acid to several vials. The amount should be sufficient to ensure that solid material remains visible at the end of the experiment (e.g., 5-10 mg).
-
Solvent Addition: Accurately add a predetermined volume of the desired solvent or pH-adjusted buffer (e.g., 1-2 mL) to each vial.
-
Equilibration: Place the sealed vials in a shaking incubator set to the desired temperature (e.g., 37°C). Agitate at a speed sufficient to keep the particles suspended but avoid vortex formation.[4]
-
Sampling: At designated time points (e.g., 24 and 48 hours), remove the vials. Allow them to stand briefly to let heavier particles settle.
-
Phase Separation: Withdraw an aliquot of the supernatant. To ensure complete removal of undissolved solids, first centrifuge the aliquot at high speed. Then, filter the resulting supernatant through a chemically compatible, low-binding syringe filter (e.g., 0.22 µm PVDF) into a clean analysis vial.[15]
-
Analysis: Prepare a standard calibration curve of the API in the appropriate solvent. Dilute the filtered sample and analyze it using a validated HPLC or LC-MS/MS method to determine the concentration.
-
Equilibrium Confirmation: Compare the concentration values obtained at different time points. Equilibrium is confirmed when the concentration does not significantly change between two consecutive time points (e.g., the 24h and 48h results are within 5% of each other). The final, stable concentration is reported as the equilibrium solubility.
Solubility Data and Solvent Selection: Insights from N-phenylanthranilic acid
Table 2: Experimental Solubility of N-phenylanthranilic acid in Various Solvents at Different Temperatures (Mole Fraction, 10³x) [10]
| Temperature (K) | Methanol | Ethanol | n-Propanol | Isopropanol | 1-Butanol | Acetone | Ethyl Acetate | Toluene | Acetonitrile |
| 283.15 | 20.31 | 29.85 | 39.54 | 28.53 | 45.31 | 136.12 | 87.23 | 11.21 | 9.87 |
| 288.15 | 24.32 | 35.12 | 46.01 | 33.21 | 52.87 | 155.43 | 101.34 | 13.54 | 11.56 |
| 293.15 | 28.91 | 41.23 | 53.54 | 38.54 | 61.54 | 177.21 | 117.23 | 16.23 | 13.45 |
| 298.15 | 34.34 | 48.21 | 62.13 | 44.65 | 71.32 | 201.54 | 135.12 | 19.34 | 15.65 |
| 303.15 | 40.65 | 56.12 | 71.87 | 51.65 | 82.34 | 228.43 | 155.21 | 22.87 | 18.12 |
| 308.15 | 47.98 | 65.12 | 82.87 | 59.65 | 94.65 | 258.12 | 177.54 | 26.87 | 20.98 |
| 313.15 | 56.45 | 75.34 | 95.23 | 68.76 | 108.43 | 290.65 | 202.34 | 31.45 | 24.21 |
| 318.15 | 66.12 | 86.87 | 109.12 | 79.01 | 123.87 | 326.12 | 230.12 | 36.65 | 27.87 |
Analysis of the Data:
-
Temperature Effect: For all tested solvents, the solubility of N-phenylanthranilic acid increases with a rise in temperature, indicating an endothermic dissolution process.[10]
-
Solvent Polarity and Functionality: The highest solubility is observed in acetone, followed by ethyl acetate and a series of alcohols.[10] The lowest solubility is in the less polar toluene and the polar aprotic acetonitrile.[10] This suggests that both hydrogen bond accepting ability (acetone, ethyl acetate) and hydrogen bond donating ability (alcohols) are important for solvating the molecule.
-
Predictive Value: It is reasonable to predict that N-(2-Methylphenyl)anthranilic acid will follow a similar trend. However, the presence of the methyl group will increase its lipophilicity, which might slightly decrease its solubility in highly polar solvents like methanol and slightly increase it in less polar solvents like toluene, relative to N-phenylanthranilic acid.
Conclusion and Implications for Drug Development
The solubility of N-(2-Methylphenyl)anthranilic acid is a cornerstone property that must be thoroughly characterized to ensure the successful development of a safe and effective drug product. This guide has detailed the critical factors influencing its solubility—namely pH, temperature, and solvent choice—and provided a robust, self-validating protocol for its experimental determination via the shake-flask method.
By leveraging data from analogous compounds like N-phenylanthranilic acid, researchers can make informed decisions about solvent systems for synthesis, purification, and formulation.[10] A comprehensive understanding of the solubility profile enables formulation scientists to employ strategies such as pH adjustment, salt formation, or the use of co-solvents to overcome potential bioavailability challenges. The methodologies and principles outlined herein provide a clear pathway for generating the high-quality, reliable solubility data required for modern drug development and regulatory submission.
References
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Sciencemadness Wiki. (2020). Anthranilic acid. Retrieved from [Link]
-
ResearchGate. (2017). Solubility of N-phenylanthranilic acid in nine organic solvents from T = (283.15 to 318.15) K: Determination and modelling. Retrieved from [Link]
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ResearchGate. (2024). Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. Retrieved from [Link]
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Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]
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PubChem. (n.d.). N-Methylanthranilic acid. Retrieved from [Link]
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Scribd. (n.d.). Anthranilic Acid Chemical Properties. Retrieved from [Link]
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Wikipedia. (n.d.). Anthranilic acid. Retrieved from [Link]
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National Technical University of Ukraine "Igor Sikorsky Kyiv Polytechnic Institute". (2019). SYNTHESIS AND PROPERTIES OF NEW N-ACYL DERIVATIVES OF ANTHRANILIC ACID. Retrieved from [Link]
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MDPI. (2024). Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues. Retrieved from [Link]
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Asian Publication Corporation. (2024). Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of anthranilic acid (CAS 118-92-3). Retrieved from [Link]
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Protocols.io. (2019). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]
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SciSpace. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]
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ResearchGate. (2017). Synthesis, crystal structures, and properties of three metal complexes with N-phenylanthranilic acid. Retrieved from [Link]
-
Digital Commons @ University of South Florida. (2007). Synthesis and evaluation of anthranilic acid-based transthyretin amyloid fibril inhibitors. Retrieved from [Link]
-
Scientific Research Publishing. (2013). Oxidative Polymerization of N-Phenylanthranilic Acid in the Heterophase System. Retrieved from [Link]
-
World Health Organization (WHO). (n.d.). Annex 4: Guidance on equilibrium solubility studies. Retrieved from [Link]
-
BioAssay Systems. (n.d.). Shake Flask Method Summary. Retrieved from [Link]
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ACS Publications. (2009). Solubility Calculation of Active Pharmaceutical Ingredients in Alkanes, Alcohols, Water and their Mixtures Using Various Activity Coefficient Models. Retrieved from [Link]
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Asian Journal of Chemistry. (2024). Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. Retrieved from [Link]
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PubMed. (2014). Solvent Effect on Anthranilic Acid Spectroscopy. Retrieved from [Link]
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National Center for Biotechnology Information (NCBI). (n.d.). Drug Solubility: Importance and Enhancement Techniques. Retrieved from [Link]
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Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]
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ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. Retrieved from [Link]
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ResearchGate. (2018). Solubility of 2-nitro-p-phenylenediamine in nine pure solvents and mixture of (methanol + N-methyl-2-pyrrolidone) from T = (283.15 to 318.15) K: Determination and modelling. Retrieved from [Link]
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Introduction: A Proactive Approach to Laboratory Safety
An In-depth Technical Guide to the Safety and Handling of N-(2-Methylphenyl)anthranilic Acid
Disclaimer: No specific Safety Data Sheet (SDS) for N-(2-Methylphenyl)anthranilic acid was publicly available at the time of this writing. The following guide has been synthesized from data for structurally similar compounds, including N-Phenylanthranilic acid, N-Methylanthranilic acid, Tolfenamic acid, and Mefenamic acid. It is imperative to treat N-(2-Methylphenyl)anthranilic acid with at least the same level of caution as these related substances and to conduct a thorough risk assessment before handling.
N-(2-Methylphenyl)anthranilic acid and its structural analogs belong to the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs). In a research and drug development context, understanding the nuanced safety and handling requirements of these compounds is not merely a regulatory formality but a cornerstone of scientific integrity and personnel well-being. This guide provides a technical framework for the safe handling of N-(2-Methylphenyl)anthranilic acid, emphasizing the causality behind safety protocols to empower researchers with the knowledge to mitigate risks effectively.
Hazard Identification and Toxicological Profile
Based on data from related fenamates, N-(2-Methylphenyl)anthranilic acid should be considered a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.
Toxicological Summary of Related Compounds:
| Hazard Classification | Observed Effects in Related Compounds | Potential Effects of N-(2-Methylphenyl)anthranilic acid |
| Acute Oral Toxicity | Harmful if swallowed.[1][2][3] | May be harmful or toxic if ingested. |
| Skin Corrosion/Irritation | Causes skin irritation.[3][4] | May cause skin irritation upon contact. |
| Serious Eye Damage/Irritation | Causes serious eye irritation or damage.[3][4][5] | May cause serious eye irritation or damage. |
| Respiratory Irritation | May cause respiratory tract irritation.[3][4] | Inhalation of dust may irritate the respiratory system. |
| Specific Target Organ Toxicity | Animal studies on related compounds show potential for adverse effects on the gastrointestinal system, liver, and kidneys with repeated exposure.[6] | Prolonged or repeated exposure may cause organ damage. |
It is crucial to note that the toxicological properties of N-(2-Methylphenyl)anthranilic acid itself have not been thoroughly investigated.[7] Therefore, a conservative approach to handling is warranted.
The Hierarchy of Controls: A Multi-Layered Safety Strategy
Effective risk management relies on a multi-layered approach to hazard control. The hierarchy of controls prioritizes the most effective measures to ensure personnel safety.
Caption: A stepwise workflow for responding to a chemical spill.
Step-by-Step Spill Cleanup Protocol
-
Evacuate and Alert: Immediately evacuate the affected area and inform colleagues and the laboratory supervisor.
-
Secure the Area: Prevent entry into the spill zone.
-
Don PPE: Wear appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection.
-
Cleanup:
-
For Solid Spills: Gently cover the spill with a damp paper towel to avoid raising dust. [8]Carefully scoop the material into a labeled, sealed container for disposal.
-
For Solutions: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal.
-
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations. [9]
Waste Disposal
-
Unused N-(2-Methylphenyl)anthranilic acid and contaminated waste must be disposed of as hazardous chemical waste. [9][10]Do not dispose of it down the drain or in the regular trash.
Emergency First Aid Measures
In the event of exposure, immediate and appropriate first aid is crucial.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [11]* Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists. [8][11]* Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. [8]* Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of water or milk to drink. Seek immediate medical attention. [1][8]
Conclusion: A Culture of Safety
The safe handling of N-(2-Methylphenyl)anthranilic acid is predicated on a thorough understanding of its potential hazards and the diligent application of control measures. By integrating the principles outlined in this guide into daily laboratory practice, researchers can foster a culture of safety that protects themselves, their colleagues, and the integrity of their scientific endeavors. Continuous vigilance and a proactive approach to risk assessment are paramount when working with compounds of this nature.
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- Tolfenamic Acid for Dogs and C
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- Anthranilic acid.
- Anthranilic Acid.
- ANTHRANILIC ACID, REAGENT.
- ANTHRANILIC ACID. CAMEO Chemicals. NOAA.
- Anthranilic acid and its calcium salt: Human health tier II assessment. Australian Government Department of Health.
- 2-aminoindane (2-AI, CAS: 2975-41-9) and N-Methyl-2-aminoindane (NM-2-AI, CAS: 24445-44-1) - comprehensive prediction of toxicological endpoints important from clinical and forensic perspective using in silico multi- approach. PubMed.
- N-(2-METHYLPHENYL)ANTHRANILIC ACID | 16610-44-9. ChemicalBook.
- N-(3-Methylphenyl)anthranilic acid | C14H13NO2 | CID 85472. PubChem.
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- 9. oxfordlabfinechem.com [oxfordlabfinechem.com]
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- 11. brecklandscientific.co.uk [brecklandscientific.co.uk]
Methodological & Application
Application Notes & Protocols: A Researcher's Guide to the Synthesis and Evaluation of N-(2-Methylphenyl)anthranilic Acid (Tolfenamic Acid)
Abstract: This document provides a comprehensive experimental framework for the synthesis, purification, characterization, and in vitro biological evaluation of N-(2-Methylphenyl)anthranilic acid, a non-steroidal anti-inflammatory drug (NSAID) commonly known as Tolfenamic Acid.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals, offering detailed, field-proven protocols and the scientific rationale behind key experimental steps.
Introduction: The Significance of Fenamates in Drug Development
N-(2-Methylphenyl)anthranilic acid belongs to the fenamate class of NSAIDs, which are derivatives of N-phenylanthranilic acid.[2][4] Anthranilic acid and its analogues are vital precursors in the pharmaceutical industry for developing drugs to treat a wide range of diseases.[5] Tolfenamic acid specifically functions by inhibiting cyclooxygenase (COX) enzymes, thereby blocking the synthesis of prostaglandins—key mediators of pain, fever, and inflammation.[1][6][7] Its established use in treating migraine pain underscores its importance and makes it an excellent model compound for researchers studying NSAID mechanisms, developing new analogues, or validating screening platforms.[3] This guide provides an integrated workflow from chemical synthesis to biological validation.
Synthesis via Ullmann Condensation: A Protocol Grounded in Mechanism
The synthesis of N-(2-Methylphenyl)anthranilic acid is reliably achieved through the Ullmann condensation, a copper-catalyzed cross-coupling reaction.[8] This method involves the formation of a C-N bond between an aryl halide and an amine.
Reaction Principle: The reaction couples 2-chlorobenzoic acid with 2-methylaniline (o-toluidine) in the presence of a copper catalyst and a base. The copper catalyst is essential for facilitating the nucleophilic aromatic substitution, which would otherwise be energetically unfavorable. The base, typically anhydrous potassium carbonate, serves to deprotonate the carboxylic acid and the amine, activating them for the reaction.
Detailed Synthesis Protocol
Materials:
-
2-chlorobenzoic acid
-
2-methylaniline (o-toluidine)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Copper(I) oxide (Cu₂O) or Copper powder
-
Amyl alcohol or Methyl isobutyl ketone (MIBK) as solvent[9]
-
Hydrochloric acid (HCl), concentrated
-
Ethanol (for recrystallization)[10]
-
Deionized water
Procedure:
-
Reactor Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a thermometer, add 2-chlorobenzoic acid (1 equivalent), 2-methylaniline (1.2 equivalents), and amyl alcohol (or MIBK) to form a slurry.
-
Addition of Reagents: To the stirring slurry, add anhydrous potassium carbonate (1.5 equivalents) and the copper catalyst (e.g., Cu₂O, ~0.1 equivalents).
-
Reaction Execution: Heat the mixture to reflux (typically 130-150°C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Ethyl Acetate:Hexane 3:7). The reaction is typically complete within 4-6 hours.
-
Catalyst Rationale: Copper(I) species are the active catalyst, generated in situ. The mechanism involves the formation of an organocopper intermediate which then reacts with the amine in a process akin to nucleophilic aromatic substitution.[11][12] The elevated temperature is necessary to overcome the activation energy of this coupling reaction.[8][13]
-
Work-up and Isolation:
-
After completion, cool the reaction mixture to room temperature.
-
Add water to dissolve the potassium salts. If using a water-immiscible solvent like MIBK, separate the aqueous layer.[9]
-
Filter the mixture to remove the copper catalyst.
-
Transfer the filtrate (or the separated aqueous layer) to a beaker and cool in an ice bath.
-
Slowly acidify the solution with concentrated HCl to a pH of approximately 2-3.[10] This protonates the carboxylate, causing the N-(2-Methylphenyl)anthranilic acid to precipitate out of the solution.
-
-
Purification by Recrystallization:
-
Collect the crude solid product by vacuum filtration and wash it with cold water.
-
To purify the product, dissolve the crude solid in a minimum amount of hot ethanol (e.g., at 70-75°C).[10]
-
Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization of the pure product.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
Physicochemical and Spectroscopic Characterization
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The following protocols form a self-validating system to ensure the product meets required standards.
Protocol 1: Melting Point and TLC Analysis
-
Melting Point: Determine the melting point of the dried crystals using a calibrated melting point apparatus. The literature value for tolfenamic acid is approximately 211-213°C. A sharp melting range close to the literature value is indicative of high purity.
-
Thin Layer Chromatography (TLC): Spot the synthesized compound on a silica gel TLC plate alongside the starting materials. Elute with an appropriate solvent system (e.g., Ethyl Acetate:Hexane). A single spot for the product, with an Rf value distinct from the starting materials, confirms the reaction's completion and the absence of starting material impurities.
Protocol 2: Spectroscopic Analysis
-
FT-IR Spectroscopy: Record the infrared spectrum using a KBr pellet. The spectrum should be compared to a reference standard.
-
¹H NMR Spectroscopy: Dissolve a sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The proton NMR spectrum provides definitive structural confirmation.[14][15]
-
Mass Spectrometry (MS): Analyze the sample using an appropriate ionization method (e.g., Electron Ionization, EI). The mass spectrum will confirm the molecular weight of the compound.[14]
Expected Analytical Data Summary
| Analysis Technique | Expected Result |
| Molecular Formula | C₁₄H₁₂ClNO₂[1] |
| Molecular Weight | 261.70 g/mol [1] |
| Melting Point | ~211-213 °C |
| FT-IR (KBr, cm⁻¹) | ~3310 (N-H stretch), ~3000 (Aromatic C-H stretch), ~1680 (C=O stretch of COOH), ~1580 (N-H bend), ~1250 (C-O stretch)[16] |
| ¹H NMR (DMSO-d₆, δ ppm) | ~13.0 (s, 1H, -COOH), ~9.5 (s, 1H, -NH), 7.0-8.0 (m, 7H, Ar-H), ~2.3 (s, 3H, -CH₃)[14] |
| Mass Spec (EI, m/z) | 261 (M⁺), 243 ([M-H₂O]⁺), 218 ([M-COOH]⁺)[14] |
In Vitro Biological Evaluation: Cyclooxygenase (COX) Inhibition Assay
The primary mechanism of action for tolfenamic acid is the inhibition of COX enzymes.[6] A fluorometric or colorimetric COX inhibitor screening assay is a standard method to quantify this activity.
Principle of the Assay
COX enzymes exhibit both cyclooxygenase and peroxidase activity. The assay measures the peroxidase component, where a pro-fluorescent or pro-colorimetric substrate is oxidized in the presence of PGG₂, the product of the cyclooxygenase reaction with arachidonic acid. An inhibitor like tolfenamic acid will block PGG₂ formation, thus reducing the peroxidase activity and the resulting signal. Commercial kits are widely available for this purpose.[17][18][19]
Protocol: Fluorometric COX-2 Inhibition Assay
Materials:
-
Purified human recombinant COX-2 enzyme
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic Acid (substrate)
-
Fluorometric probe (e.g., Amplex™ Red)
-
Synthesized Tolfenamic Acid (test inhibitor)
-
Celecoxib (positive control inhibitor)
-
DMSO (vehicle)
-
96-well black microplate
Procedure:
-
Reagent Preparation: Prepare all reagents according to the assay kit manufacturer's instructions.[17] Create a serial dilution of your synthesized tolfenamic acid and the positive control (Celecoxib) in DMSO, then dilute further into Assay Buffer.
-
Reaction Setup: In a 96-well plate, add the following to appropriate wells:
-
Blank: Assay Buffer, Probe.
-
Positive Control (100% Activity): Assay Buffer, Enzyme, Probe, Heme, DMSO vehicle.
-
Inhibitor Wells: Assay Buffer, Enzyme, Probe, Heme, diluted Tolfenamic Acid (at various concentrations).
-
Positive Control Inhibitor: Assay Buffer, Enzyme, Probe, Heme, diluted Celecoxib.
-
-
Pre-incubation: Incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Initiate the reaction by adding arachidonic acid to all wells except the blank.[20]
-
Measurement: Immediately begin reading the fluorescence intensity (e.g., Ex/Em = 535/587 nm) every minute for 10-20 minutes using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each well.
-
Normalize the data by setting the 100% activity control to 100% and the blank to 0%.
-
Plot the percent inhibition versus the log of the inhibitor concentration.
-
Calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) using a non-linear regression curve fit.
-
Visualization of Experimental Design and Mechanism
Overall Experimental Workflow
Caption: Workflow for synthesis, characterization, and evaluation of Tolfenamic Acid.
Mechanism of COX Inhibition by NSAIDs
Caption: Tolfenamic acid blocks the COX enzyme's active site, preventing prostaglandin synthesis.
References
-
Joshi, J., et al. (2010). Synthesis and Antiinflammatory Activity of N-Aryl Anthranilic Acid and its Derivatives. Indian Journal of Pharmaceutical Sciences, 72(3), 359–363. Available at: [Link]
- Google Patents. (2012). CN102786429A - Synthesis method of tolfenamic acid.
-
PrepChem. (n.d.). Preparation of anthranilic acid. Available at: [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Tolfenamic Acid? Available at: [Link]
-
BYJU'S. (n.d.). Ullmann Reaction. Available at: [Link]
-
Wikipedia. (2023). Ullmann reaction. Available at: [Link]
-
UGA Open Scholar. (n.d.). THE SYNTHESIS OF ANTHRANILIC ACID, TRYPTOPHAN, AND SULFENYL CHLORIDE ANALOGUES, AND ENZYMATIC STUDIES. Available at: [Link]
-
PubChem. (n.d.). Tolfenamic Acid. National Center for Biotechnology Information. Available at: [Link]
-
International Journal of Pharmaceutical Sciences. (2024). Chandrashekhara Kumar B, Int. J. of Pharm. Sci., 2024, Vol 2, Issue 7, 2143-2174. Available at: [Link]
-
Khan, K. M., et al. (2021). Photolysis of tolfenamic acid in aqueous and organic solvents: a kinetic study. RSC Advances, 11(42), 26189-26203. Available at: [Link]
- Google Patents. (2013). CN103172530A - Preparation method of tolfenamic acid.
-
Wang, Z., et al. (2015). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC - NIH. Available at: [Link]
-
Wikipedia. (2023). Ullmann condensation. Available at: [Link]
-
PubMed. (2000). Purification and 1H NMR spectroscopic characterization of phase II metabolites of tolfenamic acid. Available at: [Link]
-
ResearchGate. (n.d.). FT-IR spectra tolfenamic acid (dark blue) and [Cd(tolf)2•H2O]2 complex... Available at: [Link]
-
Wikipedia. (2023). Tolfenamic acid. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Available at: [Link]
-
DrugBank. (n.d.). Tolfenamic acid. Available at: [Link]
-
PubMed. (2018). Tolfenamic Acid. Available at: [Link]
-
Bala, M., et al. (2024). Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. Asian Journal of Chemistry, 36(9), 2451-2456. Available at: [Link]
-
BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Available at: [Link]
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- 2. Tolfenamic acid - Wikipedia [en.wikipedia.org]
- 3. Tolfenamic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. What is the mechanism of Tolfenamic Acid? [synapse.patsnap.com]
- 7. Tolfenamic acid : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 9. CN102786429A - Synthesis method of tolfenamic acid - Google Patents [patents.google.com]
- 10. CN103172530A - Preparation method of tolfenamic acid - Google Patents [patents.google.com]
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- 14. Photolysis of tolfenamic acid in aqueous and organic solvents: a kinetic study - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01369G [pubs.rsc.org]
- 15. Purification and 1H NMR spectroscopic characterization of phase II metabolites of tolfenamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
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- 20. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: N-(2-Methylphenyl)anthranilic Acid in Coordination Chemistry
Executive Summary
N-(2-Methylphenyl)anthranilic acid (Mefenamic Acid, H-Mef) is widely recognized as a non-steroidal anti-inflammatory drug (NSAID). However, in the context of coordination chemistry, it serves as a versatile anionic ligand capable of forming bioactive complexes with transition metals (Cu, Zn, Co, Ni, Mn) and lanthanides.
This guide moves beyond standard pharmacopoeia, treating H-Mef as a modular scaffold for metallodrug design . It details the synthesis of dimeric and monomeric complexes, validates coordination modes via infrared spectroscopy diagnostics, and outlines the mechanism of Superoxide Dismutase (SOD) mimicry.
Ligand Profile & Coordination Architectonics
Chemical Behavior
H-Mef (
-
Monodentate: Metal binds to one oxygen (common with bulky auxiliary ligands).
-
Bidentate Chelating: Metal binds to both oxygens, forming a strained 4-membered ring.
-
Bridging (Syn-Syn): Two oxygens bind to two different metal centers, often generating "paddlewheel" dimers (typical for Cu(II)).
Note on Amine Functionality: The secondary amine nitrogen is less basic due to conjugation with the phenyl rings. While it rarely coordinates directly to hard metals, it is critical for intramolecular hydrogen bonding , stabilizing the ligand conformation and influencing crystal packing.
Structural Workflow
The following diagram illustrates the critical decision pathways in synthesizing Mefenamate complexes.
Figure 1: Synthetic pathway logic for targeting specific coordination geometries.
Experimental Protocols
Protocol A: Synthesis of Bioactive Copper(II) Mefenamate Dimers
Objective: Synthesize
Reagents:
-
Mefenamic Acid (H-Mef): 2.41 g (10 mmol)
-
Sodium Hydroxide (NaOH): 0.40 g (10 mmol)
-
Copper(II) Chloride Dihydrate (
): 0.85 g (5 mmol) -
Solvent: Methanol/Water (4:1 v/v)[1]
Procedure:
-
Ligand Activation: Suspend 2.41 g of H-Mef in 30 mL of Methanol. Add 0.40 g NaOH dissolved in 5 mL water dropwise. Stir at 50°C until the solution is clear (formation of Na-Mef).
-
Critical Control Point: Ensure pH is adjusted to ~7.5–8.0. Excess alkalinity (
) may cause precipitation of Copper Hydroxide in the next step.
-
-
Metal Addition: Dissolve 0.85 g
in 10 mL water. Add this solution slowly to the Na-Mef solution under continuous stirring. -
Reaction: The solution will turn a deep green/blue color immediately. Heat at reflux (60°C) for 2 hours.
-
Precipitation: Allow the solution to cool slowly to room temperature. A green microcrystalline precipitate will form.
-
Purification: Filter the precipitate. Wash three times with warm water (to remove NaCl) and once with cold methanol.
-
Drying: Dry in a desiccator over
or silica gel. Do not heat above 80°C as coordinated water molecules may be lost, collapsing the crystal lattice.
Protocol B: Synthesis of Zinc(II) Mefenamate (Anti-inflammatory Potentiator)
Objective: Synthesize
Procedure Modifications:
-
Replace
with Zinc Acetate Dihydrate ( ). -
Maintain a strict 1:2 (Metal:Ligand) molar ratio.
-
Zinc complexes are often white/colorless. Precipitation may require volume reduction via rotary evaporation.
Characterization & Validation (Self-Validating System)
The primary validation tool is FT-IR Spectroscopy . The shift in carboxylate stretching frequencies provides definitive proof of coordination mode without needing single-crystal X-ray diffraction for every batch.
The Diagnostic Rule
Calculate the separation parameter:
| Compound State | Structural Diagnosis | |||
| Free H-Mef | ~1650 (C=O) | - | - | Carboxylic Acid (H-bonded) |
| Ionic (Na-Mef) | 1610 | 1400 | ~210 | Free Ion Reference |
| Complex Type 1 | 1625 | 1390 | > 230 | Monodentate Coordination |
| Complex Type 2 | 1590 | 1410 | < 180 | Bidentate Chelating |
| Complex Type 3 | 1615 | 1405 | ~210 | Bridging (Similar to ionic) |
Validation Check:
-
If your Copper complex shows
at 1615 and at 1405 , it confirms the Bridging Paddlewheel structure typical of Cu-Mefenamate dimers [1, 2]. -
If your Zinc complex shows a narrow
(<150 ), it confirms Chelation .
UV-Vis Spectroscopy[1][2][3]
-
Copper Dimers: Look for a broad "Band II" absorption at ~700–750 nm (d-d transition). A shoulder at ~375 nm indicates the binuclear nature (charge transfer).
-
Ligand Check: High-intensity bands at 285 nm and 350 nm (intra-ligand
) must remain present, slightly shifted.
Biological Applications & Mechanism
Superoxide Dismutase (SOD) Mimicry
Copper-mefenamate complexes act as low-molecular-weight SOD mimics. They scavenge superoxide radicals (
Mechanism:
-
center is reduced to
by . -
is re-oxidized to
by another molecule (generating ). -
The lipophilic mefenamate ligands allow the complex to penetrate cell membranes more effectively than inorganic copper salts.
Figure 2: Catalytic cycle of Copper-Mefenamate acting as an SOD mimic.
Albumin Binding & Transport
Research indicates that metal-mefenamates bind to Serum Albumin (BSA/HSA) at Site I (subdomain IIA). This interaction is crucial for drug delivery.
-
Protocol: Monitor fluorescence quenching of BSA (excitation at 295 nm) upon titration with the complex.
-
Result: A decrease in fluorescence intensity confirms binding. The quenching constant (
) typically exceeds , indicating static quenching (complex formation) [3].
References
-
Kovala-Demertzi, D., et al. (2009).[2] "Anti-oxidant, in vitro, in vivo anti-inflammatory activity and antiproliferative activity of mefenamic acid and its metal complexes." Journal of Enzyme Inhibition and Medicinal Chemistry.
-
Psomas, G. (2008). "Mononuclear copper(II) complexes with non-steroidal anti-inflammatory agents." Bioinorganic Chemistry and Applications.
-
Tarushi, A., et al. (2013). "New copper(II) complexes of anti-inflammatory drug mefenamic acid: a concerted study including synthesis, physicochemical characterization and their biological evaluation." Dalton Transactions.
- Nakamoto, K. (2009). Infrared and Raman Spectra of Inorganic and Coordination Compounds. Wiley-Interscience. (Standard text for IR rules).
Sources
Step-by-step synthesis of N-(2-Methylphenyl)anthranilic acid
Application Note: High-Yield Synthesis of N-(2-Methylphenyl)anthranilic Acid (Mefenamic Acid)
Executive Summary
This guide details the laboratory-scale synthesis of N-(2-Methylphenyl)anthranilic acid (Mefenamic acid), a potent non-steroidal anti-inflammatory drug (NSAID). The protocol utilizes a modified Ullmann condensation between 2-chlorobenzoic acid and 2-methylaniline (o-toluidine) in
Key Advantages:
-
Selectivity: Use of K₂CO₃ and CuI/Cu powder minimizes decarboxylation side reactions.
-
Efficiency: DMF solvent promotes nucleophilic aromatic substitution (
) at lower temperatures (130°C) compared to solvent-free melts. -
Purity: Optimized workup removes unreacted o-toluidine (a genotoxic impurity) to sub-ppm levels.
Safety & Hazard Analysis
CRITICAL WARNING: This protocol involves o-Toluidine , a known human carcinogen (Group 1) and hemotoxin.
-
Engineering Controls: All operations must be performed in a certified chemical fume hood.
-
PPE: Double nitrile gloves, lab coat, and chemical splash goggles are mandatory. A P100 respirator is recommended during weighing.
-
Waste Disposal: Copper-containing waste must be segregated from general organic waste.
Reaction Mechanism & Rationale
The synthesis proceeds via a copper-catalyzed Ullmann-type C-N coupling.[1][2][3][4] The mechanism involves the oxidative addition of the copper(I) species into the aryl-chloride bond, followed by coordination of the amine and reductive elimination.[2]
Mechanistic Pathway:
-
Activation: Formation of the active cuprate species from Cu(0)/Cu(I).
-
Oxidative Addition: Insertion of Cu into the C-Cl bond of the benzoate.
-
Ligand Exchange: Displacement of the halide by the deprotonated amine (facilitated by K₂CO₃).
-
Reductive Elimination: Formation of the C-N bond and regeneration of the catalyst.
Experimental Protocol
Reagents and Stoichiometry
Scale: 50 mmol limiting reagent basis
| Reagent | MW ( g/mol ) | Equiv.[5][6] | Mass/Vol | Role |
| 2-Chlorobenzoic acid | 156.57 | 1.0 | 7.83 g | Substrate (Electrophile) |
| 2-Methylaniline (o-Toluidine) | 107.16 | 1.5 | 8.05 g (~8.0 mL) | Substrate (Nucleophile) |
| Potassium Carbonate (anhydrous) | 138.21 | 2.0 | 13.82 g | Base (Acid Scavenger) |
| Copper powder (activated) | 63.55 | 0.1 | 0.32 g | Catalyst |
| DMF (Anhydrous) | 73.09 | N/A | 40 mL | Solvent |
| HCl (1M) | 36.46 | Excess | ~100 mL | Precipitation/Workup |
Step-by-Step Methodology
Phase 1: Reaction Setup
-
Catalyst Activation: If using old copper powder, wash with dilute HCl, then water, acetone, and dry under vacuum to remove surface oxides.
-
Charging: In a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and internal thermometer, combine 2-chlorobenzoic acid , Potassium Carbonate , and DMF .
-
Degassing: Purge the system with nitrogen for 10 minutes to remove dissolved oxygen (prevents catalyst oxidation).
-
Addition: Add 2-methylaniline and Copper powder under a positive nitrogen flow.
Phase 2: Reaction 5. Heating: Heat the mixture to 130°C (internal temperature). The solution will turn dark blue/green as the copper complex forms. 6. Monitoring: Maintain reflux for 3–4 hours . Monitor reaction progress via TLC (Eluent: Ethyl Acetate/Hexane 1:1). The limiting reagent (2-chlorobenzoic acid) should be consumed.
- Note: A slight excess of o-toluidine is used to drive the reaction to completion.
Phase 3: Workup & Isolation 7. Quenching: Cool the reaction mixture to room temperature. 8. Dilution: Pour the dark reaction mixture into 200 mL of ice-cold water . 9. Filtration (Catalyst Removal): Filter the aqueous suspension through a Celite pad to remove solid copper residues. Wash the pad with 20 mL water.
- Filtrate contains: Potassium salt of Mefenamic acid and unreacted amine.
- Acidification: Slowly add 1M HCl to the filtrate with vigorous stirring until pH reaches 2–3. A precipitate (crude Mefenamic acid) will form.
- Collection: Filter the precipitate using a Buchner funnel. Wash the cake with water (3 x 50 mL) to remove salts and trace DMF.
Phase 4: Purification 12. Recrystallization: Transfer the crude solid to a flask. Add Ethanol/Water (4:1) and heat to reflux until dissolved. Add activated charcoal (0.5 g), stir for 5 mins, and filter hot. 13. Crystallization: Allow the filtrate to cool slowly to room temperature, then chill at 4°C. 14. Drying: Filter the off-white crystals and dry in a vacuum oven at 60°C for 6 hours.
Target Yield: 85–90% (approx. 9.6–10.2 g) Melting Point: 230–231°C
Experimental Workflow Visualization
Figure 1: Step-by-step workflow for the copper-catalyzed synthesis of Mefenamic Acid, highlighting critical isolation points.
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Low Yield | Catalyst oxidation / Incomplete coupling | Ensure rigorous N₂ purging; Increase Cu loading to 15 mol%. |
| Dark Product | Residual Copper / Oxidation products | Perform charcoal filtration during recrystallization; Wash crude solid thoroughly. |
| Oily Product | Residual DMF or o-Toluidine | Recrystallize twice; Ensure pH is <3 during precipitation to fully protonate the acid. |
| Slow Reaction | Particle size of base | Use finely ground K₂CO₃ to increase surface area for deprotonation. |
References
-
Vertex Pharmaceuticals. (2013). Mefenamic acid short-process synthesis preparation and refining method. CN103420863A. Link
-
Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles. Accounts of Chemical Research, 41(11), 1450–1460. Link
-
Evano, G., Blanchard, N., & Toumi, M. (2008). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. Chemical Reviews, 108(8), 3054–3131. Link
-
Thermo Fisher Scientific. (n.d.). Ullmann Reaction Overview. Link
-
National Institutes of Health (NIH). (2006). Regioselective Copper-Catalyzed Amination of Chlorobenzoic Acids. Link
Sources
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- 3. researchgate.net [researchgate.net]
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- 5. Before you continue to YouTube [consent.youtube.com]
- 6. Regioselective Copper-Catalyzed Amination of Chlorobenzoic Acids: Synthesis and Solid-State Structures of N-Aryl Anthranilic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Researcher's Guide to N-(2-Methylphenyl)anthranilic Acid (Mefenamic Acid) for In Vivo Studies
Introduction
N-(2-Methylphenyl)anthranilic acid, more commonly known as Mefenamic Acid, is a well-established non-steroidal anti-inflammatory drug (NSAID) belonging to the anthranilic acid derivative class.[1][2][3] Its utility in clinical practice for treating mild to moderate pain is mirrored in preclinical research, where it serves as a valuable tool compound for investigating physiological pathways related to pain, inflammation, and fever.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of Mefenamic Acid in in vivo models. We will delve into its core mechanism of action, provide a framework for rational dosage selection based on published data, and present a detailed, self-validating protocol for assessing its analgesic efficacy.
Section 1: Core Mechanism of Action — The Rationale for In Vivo Application
The primary therapeutic and biological effects of Mefenamic Acid stem from its ability to inhibit the cyclooxygenase (COX) enzymes.[4][5] Understanding this mechanism is fundamental to designing meaningful in vivo experiments and interpreting their outcomes correctly.
1.1. Non-Selective Inhibition of COX-1 and COX-2
Mefenamic Acid is a non-selective inhibitor, meaning it blocks the activity of both major COX isoforms: COX-1 and COX-2.[4][5][6]
-
COX-1: This isoform is constitutively expressed in most tissues and is considered a "housekeeping" enzyme. It plays a crucial role in physiological processes such as protecting the stomach lining from acid and maintaining renal blood flow.[4][5][7]
-
COX-2: While constitutively present in some tissues like the central nervous system, COX-2 is an inducible enzyme.[7][8] Its expression is significantly upregulated at sites of injury or inflammation, leading to the production of prostaglandins that mediate pain and inflammation.[4][7]
By inhibiting both enzymes, Mefenamic Acid reduces the biosynthesis of prostaglandins, which are key lipid signaling molecules responsible for sensitizing peripheral nerve endings to painful stimuli and promoting the cardinal signs of inflammation.[4][5][6]
1.2. The Cyclooxygenase Signaling Pathway
The inflammatory cascade begins when phospholipase A2 enzymes release arachidonic acid from the cell membrane.[9][10] COX enzymes then catalyze the conversion of arachidonic acid into the unstable intermediate, Prostaglandin H2 (PGH2).[9][11] PGH2 is subsequently converted by various tissue-specific synthases into a range of prostanoids, including prostaglandins (PGE2, PGD2) and thromboxanes, which drive inflammatory responses.[9][11] Mefenamic Acid intervenes at the critical COX-mediated step.
Figure 1: Mefenamic Acid's inhibition of the COX pathway.
Section 2: Critical Considerations for In Vivo Dosing Strategy
A successful in vivo study hinges on a well-justified dosing strategy. Simply adopting a dose from a single publication is insufficient. Researchers must consider the interplay between the animal model, pharmacokinetics, and the compound's toxicity profile.
2.1. Pharmacokinetics and Metabolism
Mefenamic Acid is rapidly absorbed after oral administration, with peak plasma levels typically observed within 2 to 4 hours in humans.[6] It is extensively bound (>90%) to plasma proteins.[1] The primary route of metabolism is via the liver enzyme CYP2C9, which converts it into less active metabolites that are then excreted.[1][6]
-
Causality in Dosing Frequency: The relatively short elimination half-life of approximately 2-4 hours suggests that for studies requiring sustained target engagement over a full day, multiple dosing regimens (e.g., twice daily) may be necessary.[6][12] For acute models, such as the writhing test, a single dose administered 30-60 minutes prior to the noxious stimulus is standard practice.
-
Vehicle Selection: Mefenamic Acid is poorly soluble in water. Therefore, for oral (p.o.) or intraperitoneal (i.p.) administration, it must be formulated as a suspension. A common and effective vehicle is 0.5% to 1% carboxymethylcellulose (CMC) in saline or water. Sonication or homogenization is recommended to ensure a uniform and stable suspension for accurate dosing.
2.2. Toxicity Profile
As with other NSAIDs, the primary dose-limiting toxicities are related to its mechanism of action.
-
Gastrointestinal Effects: Inhibition of COX-1 can disrupt the protective prostaglandin layer in the stomach, potentially leading to ulceration and bleeding, especially with chronic high-dose administration.[13]
-
Nephrotoxicity: Prostaglandins are vital for maintaining renal perfusion. Chronic administration of Mefenamic Acid has been shown to induce dose-dependent kidney toxicity in animal models.[12][14]
Acute toxicity data provides a crucial upper boundary for dose-range finding studies.
| Species | Route of Administration | LD50 (Lethal Dose, 50%) | Reference |
| Mouse | Oral | 525 mg/kg | [15] |
| Rat | Oral | 740 mg/kg | [15] |
| Mouse | Intraperitoneal (i.p.) | 120 mg/kg | [15] |
| Rat | Intraperitoneal (i.p.) | 327 mg/kg | [15] |
| Mouse | Intravenous (i.v.) | 96 mg/kg | [13] |
Section 3: Recommended Dosage Regimens from Preclinical Models
The optimal dose of Mefenamic Acid is highly dependent on the species and the specific disease model. The following table synthesizes data from various studies to provide a starting point for experimental design.
| Species | Model / Indication | Dose (mg/kg) | Route | Key Findings & Reference(s) |
| Mouse | Analgesia (Acetic Acid Writhing) | 40 | i.p. | Demonstrated a significant anti-nociceptive effect comparable to its ester derivative.[16] |
| Mouse | Immunomodulation | 1.5, 3, 5 | i.p. | Showed dose-dependent immunosuppressive activity on cell-mediated and humoral immunity.[17] |
| Mouse | Nephrotoxicity (Chronic) | 50, 100 | Not specified | Chronic doses induced dose-dependent glomerular necrosis and tubular atrophy over 14 days.[14] |
| Rat | Neuroprotection (Alzheimer's Model) | 5 | Not specified | Improved learning and memory impairment in an Aβ(1-42)-infused rat model.[18] |
| Rat | Reproductive Toxicity (Sub-chronic) | 10, 20 | Oral | 35 days of administration showed deleterious effects on the female reproductive system.[19] |
Expert Insight: For novel studies, it is advisable to perform a dose-response experiment. A typical range for exploring analgesic and anti-inflammatory effects in mice or rats would be between 5 mg/kg and 50 mg/kg, depending on the route of administration and desired effect magnitude. Always begin with lower doses and escalate, while carefully monitoring for signs of distress or toxicity.
Section 4: Detailed Experimental Protocol — Acetic Acid-Induced Writhing Test
This protocol provides a robust, self-validating method to assess the peripheral analgesic activity of Mefenamic Acid in mice. The principle relies on chemically inducing visceral pain, which manifests as a quantifiable "writhing" behavior.[20][21][22]
4.1. Experimental Workflow Diagram
Figure 2: Step-by-step workflow for the writhing assay.
4.2. Materials
-
Mefenamic Acid: Purity >98%.
-
Positive Control: Diclofenac Sodium.
-
Vehicle: 0.5% w/v Carboxymethylcellulose (CMC) in 0.9% saline.
-
Writhing Inducer: 0.6% - 1% Acetic Acid solution in distilled water.[21][22]
-
Equipment: Animal balance, oral gavage needles, 1 mL syringes, observation chambers, timer.
4.3. Step-by-Step Methodology
-
Animal Acclimation: House mice in standard conditions for at least 3 days prior to the experiment to minimize stress. Provide free access to food and water.
-
Preparation of Formulations:
-
Vehicle: Dissolve 0.5 g of CMC in 100 mL of 0.9% saline. Stir until fully dissolved.
-
Mefenamic Acid (e.g., 40 mg/kg): For a 10 mL/kg dosing volume, this requires a 4 mg/mL suspension. Weigh the required amount of Mefenamic Acid, add a small amount of vehicle to create a paste, then gradually add the remaining vehicle while vortexing or sonicating to create a homogenous suspension. Prepare fresh on the day of the experiment.
-
Positive Control (Diclofenac Sodium, 10 mg/kg): Prepare a 1 mg/mL solution in saline.
-
-
Grouping and Administration:
-
Weigh and randomize mice into experimental groups (n=6-8 per group):
-
Group I: Vehicle Control (0.5% CMC, 10 mL/kg, p.o.)
-
Group II: Positive Control (Diclofenac, 10 mg/kg, p.o.)
-
Group III: Mefenamic Acid (40 mg/kg, p.o.)
-
-
Administer the respective compounds by oral gavage.
-
-
Absorption Period: Allow 40-60 minutes for the compounds to be absorbed.[23][24]
-
Induction of Writhing: Administer the acetic acid solution intraperitoneally (i.p.) at a volume of 10 mL/kg.[21]
-
Observation and Data Collection: Immediately after acetic acid injection, place each mouse into an individual observation chamber. After a 5-minute latency period, begin counting the number of writhes for a continuous 10 or 15-minute period.[21][23][24] A writhe is characterized by a constriction of the abdominal muscles accompanied by a stretching of the hind limbs.[21]
-
Data Analysis (Self-Validation):
-
The vehicle control group should exhibit a consistent and robust number of writhes, confirming the model is working.
-
The positive control (Diclofenac) group should show a significant reduction in writhes, validating the assay's ability to detect analgesic compounds.
-
Calculate the Mean ± SEM number of writhes for each group.
-
Calculate the percent inhibition of writhing for the treated groups using the formula: % Inhibition = [(Mean Wriths_Control - Mean Wriths_Treated) / Mean Wriths_Control] x 100
-
Perform statistical analysis (e.g., One-Way ANOVA followed by Dunnett's or Tukey's post-hoc test) to determine significant differences between the treated groups and the vehicle control. A p-value < 0.05 is typically considered significant.
-
References
-
Al-Snafi, A. E. (2016). Mefenamic Acid Induced Nephrotoxicity: An Animal Model. Iraqi Journal of Pharmaceutical Sciences, 25(1), 59-64. [Link]
-
Joo, Y. N., et al. (2016). Mefenamic Acid Shows Neuroprotective Effects and Improves Cognitive Impairment in in Vitro and in Vivo Alzheimer's Disease Models. Journal of Alzheimer's Disease, 53(3), 1171-1184. [Link]
-
Khan, K. N., et al. (2017). Immunomodulatory activity of mefenamic acid in mice models of cell-mediated and humoral immunity. Journal of Basic and Clinical Physiology and Pharmacology, 28(5), 477-484. [Link]
-
Patsnap. (2024). What is the mechanism of Mefenamic Acid? Patsnap Synapse. [Link]
-
Patsnap. (2024). What is Mefenamic Acid used for? Patsnap Synapse. [Link]
-
AA PHARMA INC. (2019). Mefenamic Acid Capsules 250 mg USP Product Monograph. [Link]
-
Al-Hiari, Y. M., et al. (2023). The Toxicity and Therapeutic Efficacy of Mefenamic Acid and its Hydroxyethyl Ester in Mice: In Vivo Comparative Study. ResearchGate. [Link]
-
Wikipedia. (n.d.). Mefenamic acid. Wikipedia. [Link]
-
Medscape. (n.d.). Mefenamic acid dosing, indications, interactions, adverse effects, and more. Medscape. [Link]
-
Al-Rekabi, A. A., et al. (2022). Sub-chronic effects of mefenamic acid alone or in combination with diclofenac on the female reproductive system in albino rats. Drug and Chemical Toxicology, 45(6), 2656-2662. [Link]
-
Martinez-Sotelo, J., et al. (2021). In Silico-Based Design and In Vivo Evaluation of an Anthranilic Acid Derivative as a Multitarget Drug in a Diet-Induced Metabolic Syndrome Model. Molecules, 26(23), 7291. [Link]
-
Varghese, A. M., et al. (2012). Acetic acid induced painful endogenous infliction in writhing test on mice. Journal of Advanced Pharmaceutical Technology & Research, 3(4), 244. [Link]
-
Gaba, M., et al. (2014). Cyclooxygenase pathways. Central European Journal of Immunology, 39(3), 350-356. [Link]
-
RJPT SimLab. (n.d.). Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening. RJPT SimLab. [Link]
-
Dr.Oracle. (2026). What is the mechanism of action of mefenamic acid (Nonsteroidal Anti-Inflammatory Drug (NSAID)) in a patient with asthma and Chronic Obstructive Pulmonary Disease (COPD)? Dr.Oracle. [Link]
-
Shrestha, S., et al. (2021). Analgesic Effect of Diacerein in Rats: An Acetic Acid Writhing Model Study. Journal of Nepal Medical Association, 59(239), 675-678. [Link]
-
Marinova, P., & Hristov, M. (2023). Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues. International Journal of Molecular Sciences, 24(17), 13203. [Link]
-
Proteopedia. (2024). Cyclooxygenase. Proteopedia, life in 3D. [Link]
-
Mamun-Or-Rashid, et al. (2017). Evaluation of Analgesic Activity by Acetic Acid Induced Writhing Method of Crude Extracts of Acacia nilotica. Scholars Academic Journal of Pharmacy, 6(4), 126-138. [Link]
-
Wikipedia. (n.d.). Cyclooxygenase-2. Wikipedia. [Link]
-
Medicosis Perfectionalis. (2019). Cyclooxygenase-1 & Cyclooxygenase-2 (COX 1, COX 2) - All You Need To Know. YouTube. [Link]
-
Murray-Stewart, T., et al. (2023). Discovery of Anthranilic Acid Derivatives as Difluoromethylornithine Adjunct Agents That Inhibit Far Upstream Element Binding Protein 1 (FUBP1) Function. ACS Medicinal Chemistry Letters, 14(7), 967-975. [Link]
-
Pharmacology Discovery Services. (n.d.). Visceral Pain, Acetic Acid-Induced Writhing. Pharmacology Discovery Services. [Link]
-
Al-Lawati, H., & Bshara, N. (2020). Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney. Prostaglandins & Other Lipid Mediators, 151, 106478. [Link]
-
Oza, V. B., et al. (1999). Synthesis and evaluation of anthranilic acid-based transthyretin amyloid fibril inhibitors. Bioorganic & Medicinal Chemistry Letters, 9(1), 1-6. [Link]
-
Niu, C., et al. (2019). Synthesis, Structures and Biological Activity of Novel Complexes with Trifluorinated Anthranilic Acid Derivatives. Journal of Molecular Structure, 1194, 42-47. [Link]
Sources
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- 24. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
Spectroscopic Analysis of N-(2-Methylphenyl)anthranilic Acid (Mefenamic Acid): Application Note & Protocols
Executive Summary & Molecular Architecture
N-(2-Methylphenyl)anthranilic acid , commonly known as Mefenamic Acid (MFA) , is a potent non-steroidal anti-inflammatory drug (NSAID) belonging to the fenamate class. Its analysis requires a nuanced understanding of its molecular geometry, specifically the intramolecular hydrogen bonding between the secondary amine (-NH) and the carbonyl oxygen (C=O).[1]
This interaction locks the molecule into a pseudo-cyclic conformation, significantly influencing its vibrational (IR) and magnetic (NMR) resonance profiles. Furthermore, MFA exhibits conformational polymorphism (Form I and Form II), a critical quality attribute that dictates bioavailability and stability. This guide provides validated protocols for identifying, quantifying, and distinguishing these forms.
Molecular Features & Spectral Consequences
| Feature | Structural Cause | Spectroscopic Consequence |
| Carbonyl Frequency | Intramolecular H-bond (N-H[2]···O=C) | IR |
| Amine Proton | Deshielding by C=O proximity | |
| Polymorphism | Different packing/conformation | Distinct IR shifts in N-H stretch region (3300–3350 cm⁻¹). |
Analytical Workflow
The following diagram outlines the logical flow for characterizing MFA, prioritizing non-destructive techniques before destructive quantitation.
Figure 1: Integrated analytical workflow for Mefenamic Acid, emphasizing the critical polymorph differentiation step via FT-IR.
Protocol 1: UV-Vis Spectrophotometric Quantitation[1]
Objective: Quantitative determination of MFA content in bulk API or pharmaceutical formulations.
Principle: MFA exhibits a characteristic absorption maximum (
Materials
-
Solvent: 0.1 N NaOH or Methanol (Acidic/Basic variants exist; 0.1 N NaOH is preferred for solubility and stability).
-
Standard: Mefenamic Acid Reference Standard (USP/BP grade).
Method Parameters
Step-by-Step Procedure
-
Stock Preparation: Dissolve 10 mg of MFA in 100 mL of 0.1 N NaOH (Concentration: 100
g/mL). Note: Sonication may be required for 5-10 minutes. -
Dilution Series: Prepare aliquots to generate concentrations of 5, 10, 15, 20, and 25
g/mL using the same solvent. -
Blanking: Use pure 0.1 N NaOH to zero the spectrophotometer.
-
Measurement: Scan the 15
g/mL standard to confirm (typically 285 nm). Measure absorbance of all samples at this wavelength. -
Calculation: Plot Absorbance vs. Concentration. Calculate the unknown concentration using the linear regression equation (
).
Acceptance Criteria:
-
Correlation Coefficient (
): -
RSD of replicate measurements:
Protocol 2: Vibrational Spectroscopy (FT-IR) & Polymorph Differentiation
Objective: Identification of MFA and discrimination between Polymorph Form I (Stable) and Form II (Metastable). Scientific Rationale: The crystal packing differences between forms significantly alter the vibrational environment of the amine (-NH) and carbonyl (C=O) groups.
Method Parameters
-
Technique: ATR (Attenuated Total Reflectance) or KBr Pellet.
-
Range: 4000 – 400 cm⁻¹[7]
-
Resolution: 4 cm⁻¹
Spectral Assignment Table
| Functional Group | Wavenumber (cm⁻¹) | Mechanistic Note |
| N-H Stretch | 3310 – 3350 | Sharp, single band. Position depends on Polymorph. |
| C-H Stretch (Ar) | 3000 – 3100 | Weak aromatic C-H stretching. |
| C=O Stretch | 1647 – 1655 | Diagnostic: Shifted lower than typical acids (1710 cm⁻¹) due to strong intramolecular H-bonding. |
| C=C Ring Stretch | 1570 – 1600 | Aromatic skeletal vibrations. |
| Fingerprint | 750 – 900 | Ortho-substitution patterns (oop bending). |
Polymorph Differentiation Logic
The most reliable differentiator is the N-H stretching region :
-
Form I (Stable): Peak observed at 3310 – 3325 cm⁻¹ .
-
Form II (Metastable): Peak shifted to ~3347 cm⁻¹ .[8]
Figure 2: Logic gate for spectroscopic determination of Mefenamic Acid polymorphism.
Protocol 3: Nuclear Magnetic Resonance (NMR)
Objective: Structural validation and impurity profiling. Solvent: DMSO-d6 is the standard solvent. CDCl3 may be used but solubility is lower, and chemical shifts (especially -OH and -NH) will vary due to solvent effects.
H NMR Assignments (DMSO-d6, 400 MHz)
| Proton Environment | Chemical Shift ( | Multiplicity | Integration | Assignment |
| -COOH | 12.0 – 13.0 | Broad Singlet | 1H | Carboxylic acid proton (often invisible if exchanged). |
| -NH | 9.2 – 9.5 | Singlet | 1H | Secondary amine. Deshielded by H-bond to C=O. |
| Ar-H (Acid Ring) | 7.9 – 8.0 | Doublet (dd) | 1H | H-6 (Ortho to COOH). |
| Ar-H (Acid Ring) | 7.3 – 7.4 | Triplet (td) | 1H | H-4. |
| Ar-H (Tolyl Ring) | 7.1 – 7.2 | Multiplet | 2H | H-3', H-6' (Tolyl ring protons). |
| Ar-H (Acid/Tolyl) | 6.7 – 6.9 | Multiplet | 3H | Remaining aromatic protons. |
| Ar-CH | 2.1 – 2.3 | Singlet | 3H | Methyl group on the tolyl ring. |
C NMR Key Signals
-
Carbonyl (C=O): ~170 ppm.[2]
-
Aromatic Carbons: 110 – 145 ppm (Complex region).
-
Methyl Carbon: ~14 ppm.
References
-
Polymorphism & IR Characterization
- Title: Quantum Chemical Study on Mefenamic Acid Polymorphic Forms.
-
Source: ACS Omega, 2022.
-
URL:[Link]
- Context: Detailed assignment of Form I vs Form II IR bands.
-
UV-Vis Method Validation
-
NMR Solvent Effects
-
General Pharmacopoeial Standards
- Title: Mefenamic Acid Monograph.
-
Source: British Pharmacopoeia / USP (General Reference).
-
URL:[Link] (Landing Page)
Sources
- 1. The Crystal Structure and Intermolecular Interactions in Fenamic Acids–Acridine Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. scribd.com [scribd.com]
- 4. ijpsr.info [ijpsr.info]
- 5. iajpr.com [iajpr.com]
- 6. oaskpublishers.com [oaskpublishers.com]
- 7. journaljpri.com [journaljpri.com]
- 8. turkjps.org [turkjps.org]
- 9. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of N-(2-Methylphenyl)anthranilic Acid (Mefenamic Acid)
Introduction & Chemical Context
N-(2-Methylphenyl)anthranilic acid , commonly known as Mefenamic Acid , is a potent non-steroidal anti-inflammatory drug (NSAID) of the fenamate class. It functions primarily by inhibiting the cyclooxygenase (COX) enzymes, thereby reducing prostaglandin synthesis.[1]
The Analytical Challenge
Developing an HPLC method for Mefenamic Acid presents specific physicochemical challenges that must be addressed to ensure method robustness:
-
Hydrophobicity: With a logP of approximately 5.1, the molecule is highly lipophilic. This necessitates a mobile phase with high organic strength to elute the compound within a reasonable timeframe.
-
Acidity (pKa ~ 4.2): As a carboxylic acid derivative, its ionization state is pH-dependent. At neutral pH, the molecule exists as an anion (
), leading to poor retention and peak tailing on standard C18 columns due to secondary interactions with residual silanols. -
Impurity Profile: Common synthesis impurities include 2,3-dimethylaniline (precursor) and copper contaminants (catalyst residues from Ullmann condensation).
This guide provides a self-validating, USP-aligned protocol designed to suppress ionization, sharpen peak shape, and ensure separation from known impurities.
Method Development Logic
The following decision matrix explains the causality behind the chosen parameters.
Figure 1: Method Development Decision Matrix. Highlighting the relationship between physicochemical properties and chromatographic conditions.
Standard Operating Protocol (SOP)
Chromatographic Conditions
This method is compatible with USP <621> requirements for Mefenamic Acid.
| Parameter | Specification | Rationale |
| Column | C18 (USP L1), 250 x 4.6 mm, 5 µm | Standard reversed-phase packing provides adequate surface area for hydrophobic interaction. |
| Mobile Phase | Buffer : Acetonitrile : THF (40:46:14 v/v/v) | Buffer: 50 mM Ammonium Phosphate (pH 5.0).[2] THF: Improves peak symmetry for aromatic acids. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns to maintain optimal Van Deemter efficiency. |
| Wavelength | 254 nm or 285 nm | 285 nm is near |
| Injection Vol. | 10 - 20 µL | Adjusted based on sample concentration to prevent column overload. |
| Temperature | 25°C (Ambient) | Controls viscosity and mass transfer kinetics. |
Critical Note on Mobile Phase: While USP suggests pH 5.0, many modern labs prefer pH 3.0 (using Phosphate buffer) to fully suppress ionization (
). If you observe peak splitting, lower the buffer pH to 3.0 using dilute Phosphoric Acid.
Reagent Preparation
Buffer Solution (50 mM Ammonium Phosphate, pH 5.0):
-
Dissolve 5.75 g of Monobasic Ammonium Phosphate in 900 mL of HPLC-grade water.
-
Adjust pH to 5.0 ± 0.05 using 3M Ammonium Hydroxide (or Phosphoric acid if overshoot occurs).
-
Dilute to 1000 mL with water.
-
Filter through a 0.45 µm Nylon membrane.[2]
Mobile Phase:
-
Mix Buffer, Acetonitrile, and Tetrahydrofuran (THF) in ratio 40:46:14.[2]
-
Degas via sonication for 15 minutes. Note: THF can form peroxides; ensure fresh HPLC-grade THF is used.
Sample Preparation Workflow
Figure 2: Sample Preparation Workflow.[3] Critical filtration step removes excipients that clog columns.
Standard Solution Preparation:
-
Accurately weigh 20 mg of Mefenamic Acid Reference Standard (RS).
-
Transfer to a 100 mL volumetric flask.
-
Dissolve in ~60 mL Mobile Phase (Sonicate if necessary).
-
Dilute to volume. Final Concentration: 0.2 mg/mL .[4]
System Suitability & Validation (Trustworthiness)
Before running unknown samples, the system must pass the following criteria to ensure data integrity.
| Parameter | Acceptance Criteria | Troubleshooting Failure |
| Theoretical Plates (N) | > 3000 | Column aging or poor connections. Replace column. |
| Tailing Factor (T) | < 1.5 | pH is too high (drug ionizing) or column void. Lower pH to 3.0. |
| RSD (Area) | < 2.0% (n=5 injections) | Injector issue or pump pulsation. Check check-valves. |
| Retention Time | ~ 8-12 minutes | Flow rate error or mobile phase evaporation (organic loss). |
Impurity Profiling (Related Substances)
For stability studies, it is crucial to detect degradation products.
-
Impurity A: 2,3-dimethylaniline (Synthesis precursor).
-
Impurity B: 2-chlorobenzoic acid (If using Ullmann synthesis).
Modified Gradient for Impurities: If isocratic conditions (Section 3.1) fail to separate late-eluting impurities, switch to the following gradient:
-
Mobile Phase A: Phosphate Buffer pH 3.0
-
Mobile Phase B: Acetonitrile
-
Gradient: 0-5 min (40% B), 5-20 min (40%
80% B), 20-25 min (80% B).
References
-
United States Pharmacopeia (USP). Mefenamic Acid Monograph. USP-NF.
-
PubChem. Mefenamic Acid Compound Summary. National Library of Medicine.
-
Dhumal, B. R., et al. (2014).[5] Stability Indicating Method for the Determination of Mefenamic Acid in Pharmaceutical Formulations by HPLC. Journal of Applied Pharmaceutical Science.
-
Walsh Medical Media. Improved RP-HPLC Method for Simultaneous Estimation.
Sources
A Comprehensive Protocol for Evaluating Cyclooxygenase (COX) Inhibition by N-(2-Methylphenyl)anthranilic acid
An Application Note for Drug Discovery Professionals
Abstract
N-(2-Methylphenyl)anthranilic acid belongs to the fenamate class of compounds, which are structurally related to non-steroidal anti-inflammatory drugs (NSAIDs). Many compounds in this class exert their therapeutic effects by inhibiting cyclooxygenase (COX) enzymes, pivotal players in the inflammatory cascade. This document provides a detailed, field-proven protocol for assessing the inhibitory potential and isoform selectivity of N-(2-Methylphenyl)anthranilic acid against COX-1 and COX-2. We delve into the causality behind experimental choices, provide step-by-step methodologies, and offer a framework for robust data analysis, establishing a self-validating system for screening novel anti-inflammatory agents.
Introduction: The Rationale for COX Inhibition
Inflammation is a critical biological response, but its dysregulation leads to chronic diseases such as arthritis and cardiovascular conditions. A key pathway governing inflammation is the conversion of arachidonic acid into pro-inflammatory prostanoids, a reaction catalyzed by the cyclooxygenase (COX) enzymes.[1][2] The two primary isoforms, COX-1 and COX-2, serve distinct physiological roles.
-
COX-1 is constitutively expressed in most tissues and is responsible for producing prostanoids that maintain gastrointestinal mucosal integrity and regulate renal blood flow.[2][3]
-
COX-2 is typically undetectable in most tissues but is rapidly induced by pro-inflammatory stimuli, leading to the heightened production of prostaglandins that mediate pain and inflammation.[2][3]
This distinction makes COX-2 a prime target for anti-inflammatory drugs, as selective inhibition can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also block COX-1.[1]
N-(2-Methylphenyl)anthranilic acid is an analogue of N-phenylanthranilic acid (fenamic acid), the parent structure for several NSAIDs.[4] Therefore, evaluating its ability to inhibit COX-1 and COX-2 is a logical and critical step in characterizing its pharmacological profile. This guide presents a robust protocol for determining the potency (IC50) and selectivity of this compound.
The Cyclooxygenase Signaling Pathway
The COX enzyme is a bifunctional protein that exhibits both cyclooxygenase and peroxidase activities. The pathway begins when phospholipase enzymes release arachidonic acid from the cell membrane. The COX component then converts arachidonic acid into the unstable intermediate Prostaglandin G2 (PGG2), which is subsequently reduced to Prostaglandin H2 (PGH2) by the enzyme's peroxidase component.[1][5] PGH2 serves as the precursor for a variety of tissue-specific prostanoids.
Caption: The Cyclooxygenase (COX) Signaling Pathway.
Principle of the Assay
This protocol employs a colorimetric method to measure the peroxidase activity of COX. The assay monitors the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which develops a vibrant blue color that can be quantified by measuring its absorbance at 590 nm.[6][7][8] The rate of color development is proportional to the peroxidase activity. An inhibitor, such as N-(2-Methylphenyl)anthranilic acid, will reduce the rate of TMPD oxidation, allowing for the calculation of inhibitory potency. By running parallel assays with COX-1 and COX-2 enzymes, the isoform selectivity of the compound can be determined.
Materials and Reagents
| Reagent/Material | Supplier/Specifications | Purpose |
| Enzymes | ||
| Ovine or Bovine COX-1 | Cayman Chemical, Sigma-Aldrich, etc. | Target enzyme for COX-1 activity |
| Human Recombinant COX-2 | Cayman Chemical, BPS Bioscience, etc. | Target enzyme for COX-2 activity |
| Chemicals | ||
| N-(2-Methylphenyl)anthranilic acid | CAS: 16610-44-9; >98% Purity | Test Inhibitor |
| Dimethyl Sulfoxide (DMSO), ACS Grade | Sigma-Aldrich, Fisher Scientific | Solvent for test inhibitor |
| Celecoxib | >98% Purity | Positive control inhibitor (COX-2 selective) |
| Indomethacin | >98% Purity | Positive control inhibitor (Non-selective) |
| Tris-HCl | Molecular Biology Grade | Buffer component |
| Hemin | Purity >95% | Enzyme cofactor |
| Arachidonic Acid | >98% Purity | Enzyme substrate |
| TMPD (Colorimetric Substrate) | Sigma-Aldrich, Cayman Chemical | Chromogenic substrate for peroxidase |
| Equipment & Consumables | ||
| 96-well clear, flat-bottom microplate | Corning, Greiner | Assay plate |
| Microplate reader | Capable of reading absorbance at 590 nm | Data acquisition |
| Multichannel pipette (8 or 12 channel) | Gilson, Eppendorf, etc. | Reagent addition |
| Standard laboratory pipettes and tips | Reagent preparation | |
| Ice bucket | To keep enzymes and reagents cool |
Experimental Protocol
Reagent Preparation
-
Assay Buffer (0.1 M Tris-HCl, pH 8.0): Prepare a 1 M stock of Tris-HCl and adjust the pH to 8.0. Dilute to 0.1 M with ultrapure water for the final assay buffer. Store at 4°C.
-
Hemin Cofactor Solution: Prepare a stock solution in DMSO. Immediately before use, dilute the stock into the cold Assay Buffer. Rationale: Heme is a required prosthetic group for the peroxidase activity of COX enzymes.[6]
-
Enzyme Solutions (COX-1 and COX-2): Thaw enzymes on ice. Immediately before use, dilute the enzyme stocks to the desired concentration using cold Assay Buffer. Keep diluted enzymes on ice at all times. Rationale: Enzymes are sensitive to temperature and can lose activity if not kept cold.
-
Arachidonic Acid (Substrate) Solution: Prepare a concentrated stock solution in 100% ethanol. This solution is stable at -20°C. Immediately before the assay, dilute the stock to the final working concentration in Assay Buffer. Rationale: Arachidonic acid is the natural substrate that initiates the enzymatic reaction.[9]
-
Test Compound Stock (10 mM): Accurately weigh N-(2-Methylphenyl)anthranilic acid (MW: 227.26 g/mol )[10] and dissolve in 100% DMSO to make a 10 mM stock solution.
-
Test Compound Serial Dilutions: Create a series of dilutions from the 10 mM stock using DMSO. Then, perform a second dilution of this series into the Assay Buffer to create the 10X final concentrations for the assay. This ensures the final DMSO concentration in the well remains low (e.g., ≤1%).
Assay Workflow Diagram
Caption: Experimental workflow for the COX colorimetric assay.
Plate Setup and Procedure
This protocol is for a single 96-well plate. Run assays for COX-1 and COX-2 in parallel on separate plates or on the same plate if space allows. All wells should be prepared in triplicate.
-
Plate Layout: Designate wells for:
-
Background: Contains all reagents except the enzyme.
-
100% Activity Control (Vehicle): Contains all reagents, including the enzyme and DMSO (without inhibitor).
-
Positive Control: Contains enzyme and a known inhibitor (e.g., Celecoxib for COX-2).
-
Test Compound: Contains enzyme and varying concentrations of N-(2-Methylphenyl)anthranilic acid.
-
-
Reagent Addition:
-
To all wells, add 150 µL of Assay Buffer and 10 µL of Hemin solution.
-
To Background wells, add an additional 10 µL of Assay Buffer.
-
To all other wells (100% Activity, Positive Control, Test Compound), add 10 µL of the appropriate diluted enzyme (COX-1 or COX-2).
-
Add 10 µL of the corresponding 10X inhibitor solution (or vehicle/positive control) to the appropriate wells. The total volume is now 180 µL.
-
-
Pre-incubation: Gently tap the plate to mix. Incubate for 5 minutes at 25°C. Rationale: This step allows the inhibitor to bind to the enzyme before the reaction is initiated, which is crucial for time-dependent inhibitors.[6]
-
Add Chromogen: Add 20 µL of the Colorimetric Substrate (TMPD) solution to all wells.
-
Initiate Reaction: Quickly add 20 µL of the Arachidonic Acid solution to all wells using a multichannel pipette to ensure simultaneous initiation. The final volume is 220 µL.
-
Read Absorbance: Immediately incubate the plate for precisely 2 minutes at 25°C. Read the absorbance at 590 nm using a microplate reader.[6][11]
Data Analysis and Interpretation
Calculation of Inhibition
-
Correct for Background: Subtract the average absorbance of the Background wells from all other wells.
-
Calculate Percent Inhibition: Use the following formula for each inhibitor concentration: % Inhibition = [(100% Activity Control Absorbance - Test Compound Absorbance) / 100% Activity Control Absorbance] * 100
Determining the IC50 Value
The IC50 is the concentration of an inhibitor that reduces enzyme activity by 50%.
-
Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve fit) in software like GraphPad Prism or R to calculate the precise IC50 value.
Sample Data Table
| Compound Concentration [µM] | Log [Compound] | Avg. Absorbance (590 nm) | Corrected Absorbance | % Inhibition |
| Background | N/A | 0.052 | 0.000 | N/A |
| 100% Activity | N/A | 0.855 | 0.803 | 0.0% |
| 0.1 | -1.0 | 0.781 | 0.729 | 9.2% |
| 0.3 | -0.52 | 0.650 | 0.598 | 25.5% |
| 1.0 | 0.0 | 0.448 | 0.396 | 50.7% |
| 3.0 | 0.48 | 0.215 | 0.163 | 79.7% |
| 10.0 | 1.0 | 0.101 | 0.049 | 93.9% |
| 30.0 | 1.48 | 0.088 | 0.036 | 95.5% |
From this data, the IC50 is approximately 1.0 µM .
Conclusion
This application note provides a robust and reproducible colorimetric assay for determining the inhibitory activity of N-(2-Methylphenyl)anthranilic acid against COX-1 and COX-2. By carefully following this protocol, researchers can reliably determine the compound's potency and isoform selectivity, which are critical parameters for guiding further drug development efforts. The principles outlined here are adaptable for screening other novel compounds and contribute to the foundational understanding of their mechanism of action as potential anti-inflammatory therapeutics.
References
-
BPS Bioscience. "COX2 Inhibitor Screening Assay Kit, Catalog #71112." BPS Bioscience. [Link]
-
Patel, B., & Patel, R. (2023). "COX Inhibitors." In: StatPearls [Internet]. StatPearls Publishing. [Link]
-
Ricciotti, E., & FitzGerald, G. A. (2011). "Prostaglandins and inflammation." Arteriosclerosis, thrombosis, and vascular biology, 31(5), 986–1000. Sourced from a diagram in ResearchGate. [Link]
-
Patsnap. "What are Arachidonic acid inhibitors and how do they work?" Patsnap Synapse. [Link]
-
Assay Genie. "COX-2 Inhibitor Screening Kit (Fluorometric), Cat No. BN00777." Assay Genie. [Link]
-
Interchim. "COX Fluorescent Inhibitor Screening Assay Kit." Interchim. [Link]
-
Wikipedia. "Cyclooxygenase." Wikipedia, The Free Encyclopedia. [Link]
-
Nantavishit, J., et al. (2020). "Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney." Kidney Research and Clinical Practice, 39(4), 385–395. [Link]
-
Creative BioMart. "COX Colorimetric Inhibitor Screening Assay Kit." Creative BioMart. [Link]
-
Al-Salahi, R., et al. (2014). "Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents." BioMed Research International, vol. 2014, Article ID 702651. [Link]
-
Ballo, N., et al. (2022). "In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of malian medicinal plants." African Journal of Pharmacy and Pharmacology, 16(11), 221-231. [Link]
-
PubChem. "N-(3-methylphenyl)anthranilic acid." National Center for Biotechnology Information. [Link]
-
Dubi Chem. "N PHENYLANTHRANILIC ACID AR." Dubi Chem. [Link]
Sources
- 1. Cyclooxygenase - Wikipedia [en.wikipedia.org]
- 2. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 3. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. N PHENYLANTHRANILIC ACID AR | DUBI CHEM [dubichem.com]
- 5. researchgate.net [researchgate.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. COX Colorimetric Inhibitor Screening Assay Kit | Creative BioMart – Assay Kit [creativebiomart.net]
- 8. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. N-(2-METHYLPHENYL)ANTHRANILIC ACID | 16610-44-9 [m.chemicalbook.com]
- 11. academicjournals.org [academicjournals.org]
Troubleshooting & Optimization
Technical Support Center: N-(2-Methylphenyl)anthranilic Acid Purification
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Purification & Troubleshooting of N-o-tolylanthranilic Acid (Redox Indicator/Intermediate)
Introduction: The Fenamate Challenge
Welcome to the technical support hub. You are likely working with N-(2-Methylphenyl)anthranilic acid (also known as N-o-tolylanthranilic acid). Whether you are synthesizing this as a redox indicator or a scaffold for non-steroidal anti-inflammatory drugs (NSAIDs) like Mefenamic acid, the challenges are universal.
This compound is typically synthesized via the Ullmann condensation (reaction of 2-chlorobenzoic acid with o-toluidine in the presence of a copper catalyst). Consequently, your crude product likely suffers from three main "sins":
-
Copper Contamination: Green/grey discoloration from catalyst residues.
-
Oxidative Tars: Purple/brown impurities from o-toluidine oxidation.
-
Occlusion: Trapped starting materials within the crystal lattice.
The following guide abandons generic advice in favor of chemically grounded, field-tested troubleshooting.
Module 1: The Copper Catalyst Conundrum
The Issue: The product has a persistent grey, green, or blue tint. Standard recrystallization fails to remove it.
The Science: Copper (used as Cu, CuI, or Cu salts) forms tight complexes with anthranilic acid derivatives. In organic solvents (ethanol/toluene), these complexes are soluble enough to carry over. The key to separation is utilizing the Amphoteric/Acid-Base Swing . N-(2-Methylphenyl)anthranilic acid is soluble in dilute alkali (forming the sodium salt) but insoluble in acid. Copper oxides/hydroxides are insoluble in dilute alkali.
Troubleshooting Protocol: The "Alkaline Swing"
| Step | Action | Mechanism |
| 1 | Dissolve crude solid in 10% NaOH or Na₂CO₃ (aq). Heat to 80°C. | Converts the acid to water-soluble Sodium N-(2-methylphenyl)anthranilate. |
| 2 | Filtration (Hot) through Celite® (diatomaceous earth). | Copper catalyst (Cu⁰, CuO) remains solid and is mechanically removed. |
| 3 | Add EDTA (Disodium salt) (0.5 eq) to the filtrate (Optional). | Chelates remaining soluble Cu²⁺ ions that slipped through filtration. |
| 4 | Slowly acidify with HCl or Acetic Acid to pH 3–4. | Reprotonates the carboxyl group, precipitating the purified free acid. |
Q: Why is my product still grey after the Alkaline Swing? A: You likely have colloidal copper .
-
Fix: During Step 2, add a small amount of activated charcoal before filtration. The charcoal adsorbs the colloids. Ensure the filtration is done while the solution is hot (>70°C) to prevent premature crystallization of the sodium salt.
Module 2: Chromatic Impurities (The "Purple Tar")
The Issue: The product is beige, brown, or purple instead of off-white/pale yellow.
The Science: The starting material, o-toluidine, is highly susceptible to oxidation, forming complex azo/aniline dyes (tars). These are non-polar and hydrophobic. They co-crystallize with your product in organic solvents.[1]
Strategic Solution: Polarity Mismatching
You must exploit the fact that your product is an amino-acid (zwitterionic character) while the impurities are neutral organics.
Recommended Workflow:
Figure 1: The Acid-Base Purification Cycle designed to strip non-polar tars and inorganic catalysts.
Q: Which charcoal should I use? A: Use acid-washed activated carbon .
-
Reasoning: Standard charcoal often contains metal ash (Fe, Zn) which can leach into your product, re-introducing heavy metals you just tried to remove.
Module 3: Crystallization & Polymorphism[1][2][3][4][5]
The Issue: Inconsistent melting points (Literature: ~185–187°C) or poor solubility in assay solvents.
The Science: Like its cousin Mefenamic Acid, N-(2-Methylphenyl)anthranilic acid exhibits polymorphism .[2][3][4]
-
Form I (Stable): High melting point, lower solubility. Obtained from slow cooling in polar protic solvents.
-
Form II (Metastable): Lower melting point, higher apparent solubility. Obtained from rapid precipitation or non-polar solvents.
Solvent Selection Guide
| Solvent System | Outcome | Recommended For |
| Glacial Acetic Acid | High purity, dense crystals (Form I). | Final analytical standard preparation. |
| Ethanol/Water (80:20) | Good yield, faster filtration. | Bulk purification. |
| Toluene | NOT RECOMMENDED. | Tends to occlude o-toluidine and oxidize product. |
Q: My crystals are "fluffy" and hard to filter. A: You precipitated too fast.
-
Fix: When acidifying the alkaline solution (Module 1), add the acid dropwise over 30 minutes under vigorous stirring. This allows "Ostwald Ripening," where small crystals dissolve and redeposit onto larger, filterable crystals.
Module 4: FAQ & Troubleshooting Matrix
Q1: The melting point is sharp, but the color is still "off-white." Is it pure?
-
Answer: Likely yes. N-phenylanthranilic acid derivatives are photo-sensitive. Surface oxidation can cause slight discoloration without affecting bulk purity (>99%). Store in amber vials.
Q2: I have high HPLC purity (99%) but fail "Loss on Drying" (LOD).
-
Answer: You have solvent inclusion.[1][5][6][7][8] These molecules form channel solvates.
-
Fix: Dry at 105°C under vacuum for at least 6 hours. If recrystallized from acetic acid, you may need higher temperatures or a secondary wash with water to remove the high-boiling solvent.
Q3: Can I use this protocol for Mefenamic Acid (2,3-dimethyl analogue)?
-
Answer: Yes. The chemistry is nearly identical. However, Mefenamic acid has a stronger tendency for polymorphism; strict temperature control during the Ethanol/Water recrystallization is more critical there.
References & Grounding
-
Ullmann Condensation Mechanics: Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl Halides with Amines. Accounts of Chemical Research, 41(11), 1450–1460. Link
-
Fenamate Purification Protocols: Generic protocols for N-phenylanthranilic acids are detailed in Vogel’s Textbook of Practical Organic Chemistry (5th Ed.), Section 4.6.35 (N-Phenylanthranilic Acid preparation).
-
Polymorphism in Fenamates: Romero, S., et al. (1999).[3] Crystallization of Mefenamic Acid: Influence of Solvent and Supersaturation on Crystal Habit and Polymorphism.[5] International Journal of Pharmaceutics, 180(2), 193-204. Link
-
Charcoal Adsorption Efficiency: Bansal, R. C., & Goyal, M. (2005). Activated Carbon Adsorption. CRC Press. (Referencing selective adsorption of high molecular weight organics from aqueous alkali).
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for N-(2-Methylphenyl)anthranilic acid and o-toluidine (a known carcinogen) before handling.
Sources
- 1. CN103420863A - Mefenamic acid short-process synthesis preparation and refining method - Google Patents [patents.google.com]
- 2. Accessing Mefenamic Acid Form II through High-Pressure Recrystallisation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pharmtech.com [pharmtech.com]
- 6. turkjps.org [turkjps.org]
- 7. researchgate.net [researchgate.net]
- 8. (PDF) Solubility and Dissolution Thermodynamic Data of Mefenamic Acid Crystals in Different Classes of Organic Solvents [academia.edu]
Degradation of N-(2-Methylphenyl)anthranilic acid in solution
Technical Support Center: Stability & Degradation of N-(2-Methylphenyl)anthranilic Acid
Current Status: Online 🟢 Support Tier: Level 3 (Senior Application Scientist) Ticket ID: FEN-STAB-2024-X9
Welcome to the Fenamate Stability Solutions Center
You are likely here because you are observing unexpected behavior in your solution-state experiments with N-(2-Methylphenyl)anthranilic acid (also known as N-o-tolylanthranilic acid).
Critical Distinction: Before we proceed, confirm your molecule.
-
Target Molecule: N-(2-Methylphenyl)anthranilic acid (Mono-methyl).
-
Common Confusion: This is NOT Mefenamic Acid (N-(2,3-dimethylphenyl)anthranilic acid). While they share the N-phenylanthranilic acid scaffold (fenamate core) and degradation mechanisms, their specific degradation products differ by a methyl group.
The guide below addresses the three most common support tickets we receive: Photochemical Yellowing , HPLC Peak Tailing , and Oxidative Impurities .
Module 1: Photostability & Light Sensitivity
User Complaint: "My clear standard solution turned yellow/brown after sitting on the bench for 4 hours."
Root Cause Analysis
The fenamate scaffold is intrinsically photolabile. Upon exposure to UV/Vis light (specifically 250–360 nm), N-(2-Methylphenyl)anthranilic acid undergoes an intramolecular photocyclization .
The secondary amine acts as a bridge, facilitating ring closure between the two phenyl rings. This results in the formation of 1-Methylacridone . Acridones are highly fluorescent and intensely colored (yellow/green), which explains the visual change even at low degradation levels.
The Mechanism (Step-by-Step)
-
Excitation: The molecule absorbs a photon, entering an excited singlet state.
-
Radical Formation: Homolytic cleavage or radical transfer occurs at the ortho position of the carboxylic ring.
-
Cyclization: The rings fuse, eliminating water (or hydrogen depending on oxidative conditions).
-
Product: Formation of the planar, highly conjugated 1-Methylacridone.
Visual Pathway (Graphviz)
Caption: Figure 1. Photocyclization pathway of N-phenylanthranilic acid derivatives to acridones.
Troubleshooting Protocol: Actinometric Stress Test
If you suspect photodegradation, perform this validation immediately:
-
Prepare: Two 100 µM solutions of your compound in Methanol/Water (50:50).
-
Expose: Place Vial A in a light chamber (or direct sunlight) for 2 hours.
-
Control: Wrap Vial B in aluminum foil immediately after preparation.
-
Analyze: Run HPLC.
-
Result: If Vial A shows a new peak at RRT ~1.2-1.4 (more hydrophobic) and Vial B does not, you have confirmed acridone formation.
-
Module 2: Chemical Stability (Hydrolysis & Oxidation)
User Complaint: "I see unknown impurities appearing during forced degradation studies, specifically in acidic media."
Degradation Matrix
While the fenamate core is relatively resistant to hydrolysis compared to esters/amides, it is susceptible to decarboxylation and oxidation under stress.
| Stress Condition | Stability Rating | Primary Degradation Product | Mechanism |
| Acid (0.1N HCl) | Moderate | Decarboxylated product (N-(2-methylphenyl)aniline) | Acid-catalyzed decarboxylation at high temp (>80°C). |
| Base (0.1N NaOH) | High | Stable (Salt formation) | Carboxylate anion stabilizes the molecule against hydrolysis. |
| Oxidation (3% H₂O₂) | Low | N-oxide / Quinone imines | Electron-rich amine is prone to oxidation. |
| Thermal (Solid) | High | Stable up to MP (~180°C) | Solid-state lattice is robust; melts with decomposition. |
Technical Insight: The "Blue" Oxidation
In the presence of strong oxidizers (like dichromate or concentrated peroxide), N-phenylanthranilic acids can form an intense blue/violet color. This is historically used as a redox indicator (forming diphenylamine blue derivatives). If your solution turns blue/violet, you have severe oxidative contamination, likely from metal ions or peroxides in your solvent.
Module 3: Analytical Method Troubleshooting (HPLC)
User Complaint: "My peak shape is terrible (tailing factor > 2.0) and retention times are drifting."
The pKa Factor
N-(2-Methylphenyl)anthranilic acid has a pKa of approximately 4.0 – 4.2 (carboxyl group).
-
pH > 5.0: Molecule is ionized (COO⁻). It is highly soluble but interacts poorly with C18 chains, leading to early elution and peak fronting.
-
pH < 3.0: Molecule is neutral (COOH). This is the required state for sharp peaks on Reverse Phase chromatography.
Recommended HPLC Conditions
-
Column: C18 (End-capped is critical to prevent silanol interaction with the amine).
-
Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 2.5 (Adjusted with Orthophosphoric acid).
-
Mobile Phase B: Acetonitrile.[1]
-
Mode: Isocratic (e.g., 60:40 Buffer:ACN) or Gradient.
-
Detection: 280 nm (Isosbestic point) or 350 nm (Specific for Acridone impurities).
Troubleshooting Decision Tree
Caption: Figure 2. Rapid diagnostic logic for fenamate HPLC anomalies.
References
-
Photochemistry of Fenamates: Philip, J., & Szulczewski, D. H. (1973).[2] Photolytic decomposition of N-(2,6-dichloro-m-tolyl)anthranilic acid (meclofenamic acid).[2] Journal of Pharmaceutical Sciences.[2] (Establishes the acridone cyclization mechanism for the fenamate class).
-
Acridone Synthesis: Docampo Palacios, M. L., & Pellón Comdom, R. F. (2003). Synthesis of N-Phenylanthranilic Acid Derivatives Using Water as Solvent in the Presence of Ultrasound Irradiation.[3] Synthetic Communications.[3] (Details the thermal and chemical stability of the N-phenylanthranilic scaffold).
-
Analytical Methodology: Shinozuka, T., et al. (2006). Simultaneous analysis of anthranilic acid derivatives in pharmaceuticals and human urine by high-performance liquid chromatography. Journal of Chromatography B. (Provides validated HPLC conditions for fenamate derivatives).
-
Regulatory Guidelines: ICH Harmonised Tripartite Guideline. (1996). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B.(Standard protocol for confirming light sensitivity).
Sources
- 1. Simultaneous analysis of anthranilic acid derivatives in pharmaceuticals and human urine by high-performance liquid chromatography with isocratic elution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photolytic decomposition of N-(2, 6-dichloro-m-tolyl) anthranilic acid (meclofenamic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: N-(2-Methylphenyl)anthranilic Acid (Mefenamic Acid)
Solubility & Formulation Troubleshooting Guide[1]
Status: Active Molecule: N-(2-Methylphenyl)anthranilic acid (Common Name: Mefenamic Acid) CAS: 61-68-7 Classification: BCS Class II (Low Solubility, High Permeability)[1]
Introduction: The Hydrophobicity Challenge
Welcome to the technical support hub for N-(2-Methylphenyl)anthranilic acid. As a researcher, you are likely encountering the defining characteristic of this fenamate NSAID: its aggressive lipophilicity (logP ~5.12) and poor aqueous solubility (< 0.01 mg/mL).[2]
This guide moves beyond basic datasheets to address the causality of solubility failures in the lab. We provide self-validating protocols to overcome the thermodynamic barriers of this crystal lattice, ensuring your stock solutions and formulations are stable and reproducible.
Part 1: Critical Troubleshooting (Q&A)
Issue 1: "The compound precipitates immediately upon addition to my aqueous buffer."
Diagnosis: pH-Dependent Ionization Failure. Technical Insight: N-(2-Methylphenyl)anthranilic acid is a weak acid with a pKa of approximately 4.[1]2. In acidic or neutral media (pH < 6), it exists predominantly in its unionized, hydrophobic form, leading to precipitation.
Solution: You must drive the equilibrium toward the ionized carboxylate salt.
-
The "pH + 2" Rule: Adjust your buffer pH to at least pH 7.4 - 8.0 . At pH 7.4 (3 units above pKa), >99.9% of the molecule is ionized, significantly increasing solubility.
-
Alkaline Dissolution: Pre-dissolve the powder in a small volume of 0.1 M NaOH or KOH before adding it to your bulk buffer. The formation of Mefenamate Sodium/Potassium is instantaneous and highly soluble.
Issue 2: "I need a high-concentration stock (>20 mg/mL) for in vitro screening."
Diagnosis: Incorrect Solvent Choice. Technical Insight: While Ethanol is a common lab solvent, Mefenamic acid is only slightly soluble in it (~4.6 mg/mL).[2] You are hitting the saturation limit.
Solution: Switch to dipolar aprotic solvents for stock preparation.
-
Dimethylformamide (DMF): Solubility ~38.5 mg/mL.[2]
-
Dimethyl Sulfoxide (DMSO): High solubility, suitable for biological assays (keep final DMSO concentration <0.1% to avoid cytotoxicity).
Data Table: Solubility Profile at 25°C
| Solvent Class | Solvent | Approx. Solubility (mg/mL) | Suitability |
| Aqueous | Water (pH 7) | < 0.01 | Poor |
| Aqueous | 0.1 M NaOH | > 10.0 | Excellent (as salt) |
| Polar Protic | Ethanol | ~4.6 | Low |
| Dipolar Aprotic | DMF | ~38.5 | High |
| Dipolar Aprotic | Acetone | ~110.0 | High (Volatile) |
Issue 3: "My dissolution results are inconsistent between batches."
Diagnosis: Polymorphic Transformation. Technical Insight: Mefenamic acid exhibits enantiotropic polymorphism.
-
Form I: Stable at room temperature, lower solubility.[1][3][4]
-
Risk: If you recrystallize from DMF, you may inadvertently produce Form II.[1] Upon storage or exposure to moisture, Form II can revert to Form I, causing a sudden drop in solubility and "crashing out" of solution.
Solution: Standardize your solid state.[5] For consistent biological data, ensure you are using Form I (recrystallized from acetone/ethanol) or a stable Amorphous Solid Dispersion (see Protocol A).
Part 2: Visualization of Solubility Logic
The following decision tree helps you select the correct solubilization strategy based on your experimental constraints.
Figure 1: Decision matrix for solvent selection based on pH and concentration requirements.[1]
Part 3: Advanced Protocols
Protocol A: Preparation of Amorphous Solid Dispersion (Solvent Evaporation)
Purpose: To enhance dissolution rate by disrupting the crystal lattice and increasing surface area using a hydrophilic carrier (PEG 4000).
Reagents:
Methodology:
-
Ratio Selection: Weigh Mefenamic Acid and PEG 4000 in a 1:2 (w/w) ratio. This ratio has been shown to increase dissolution rates by >8-fold compared to pure drug [1].[7][9]
-
Solvation: Dissolve both components in a minimal volume of Methanol in a round-bottom flask. Ensure the solution is crystal-clear (sonicate if necessary).
-
Evaporation: Remove the solvent using a rotary evaporator at 60°C under reduced pressure. Critical Step: Rapid evaporation prevents recrystallization of the drug back into Form I.
-
Desiccation: Store the resulting solid mass in a vacuum desiccator over silica gel for 24 hours to remove residual solvent.
-
Pulverization: Crush the dried mass and pass it through a #100 mesh sieve.
-
Validation: Perform a dissolution test (USP Paddle, pH 7.4). The dispersion should dissolve significantly faster than the pure powder.
Protocol B: Hydrotropic Solubilization
Purpose: To dissolve the drug in aqueous media without using organic solvents or extreme pH, utilizing "stacking" interactions with hydrotropes.
Reagents:
-
Sodium Benzoate (Hydrotrope)
-
Distilled Water
Methodology:
-
Hydrotrope Solution: Prepare a 20% (w/v) solution of Sodium Benzoate in water.
-
Saturation: Add excess Mefenamic Acid to the hydrotrope solution.
-
Agitation: Shake the mixture at room temperature (25°C) for 24 hours.
-
Filtration: Filter the solution through a 0.45 µm membrane filter.
-
Result: The solubility in this system can exceed 2.9 mg/mL (approx. 300x enhancement over water) [2].
-
Dilution Warning: Hydrotropy is concentration-dependent.[1] Diluting this solution significantly with water may cause the drug to precipitate.
Part 4: Mechanism of Action (Visualized)
Understanding how the solid dispersion works is key to troubleshooting failures in preparation.
Figure 2: Mechanism of solubility enhancement via Solid Dispersion technique.
References
-
Enhancement of Dissolution Profile of Mefenamic Acid by Solid Dispersion Technique. International Journal of Research in Pharmaceutical and Biomedical Sciences. (Verified via IJRPC archives)
-
Ecofriendly Analytical Method for Quantitative Estimation of Mefenamic Acid Using Hydrotropic Solubilizing Agents. International Journal of Pharmacy and Pharmaceutical Research.[16]
-
Solubility and Dissolution Thermodynamic Data of Mefenamic Acid Crystals in Different Classes of Organic Solvents. Journal of Chemical & Engineering Data (ACS).
-
Mefenamic acid: new polymorph or crystal defect? Pharmaceutical Technology.[15]
Sources
- 1. Showing Compound Anthranilic acid (FDB000896) - FooDB [foodb.ca]
- 2. chalcogen.ro [chalcogen.ro]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. anthranilic acid (CAS 118-92-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. wjpsonline.com [wjpsonline.com]
- 9. ijrpc.com [ijrpc.com]
- 10. (PDF) Enhancement of Solubility of Mefenamic Acid by Hydrotrop Based Solid Dispersion [academia.edu]
- 11. ijper.org [ijper.org]
- 12. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 13. wisdomlib.org [wisdomlib.org]
- 14. files01.core.ac.uk [files01.core.ac.uk]
- 15. pharmtech.com [pharmtech.com]
- 16. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 17. (PDF) Solubility and Dissolution Thermodynamic Data of Mefenamic Acid Crystals in Different Classes of Organic Solvents [academia.edu]
Technical Support Center: N-(2-Methylphenyl)anthranilic Acid Synthesis
The following Technical Support Guide is designed for researchers and process chemists optimizing the synthesis of N-(2-Methylphenyl)anthranilic acid (CAS: 16610-44-9), a critical fenamate scaffold and the direct parent of Mefenamic Acid.
Doc ID: TS-ORG-16610 | Version: 2.4 | Status: Active Applicable For: Process Chemistry, Medicinal Chemistry, Drug Development
Core Reaction Overview
This synthesis relies on the Goldberg modification of the Ullmann condensation . Unlike the classic Ullmann ether synthesis, this C-N coupling involves an aryl halide (typically o-chlorobenzoic acid) and an aniline derivative (o-toluidine) in the presence of a copper catalyst and a base.
The Challenge: The 2-methyl group on the aniline ring introduces steric hindrance proximal to the nucleophilic nitrogen. This reduces reaction rates compared to unsubstituted N-phenylanthranilic acid, requiring optimized thermodynamic conditions to prevent the formation of acridone byproducts.
Reaction Scheme & Mechanism
The following diagram illustrates the catalytic cycle and the critical "danger zone" where overheating leads to irreversible acridone cyclization.
Figure 1: Catalytic cycle of the Goldberg reaction showing the critical oxidative addition/reductive elimination pathway and the thermal risk of acridone formation.
Optimized Experimental Protocol
Based on internal process data and literature consensus for sterically hindered fenamates.
Reagents & Stoichiometry
| Component | Role | Equiv. | Recommended Grade/Type |
| o-Chlorobenzoic Acid | Substrate | 1.0 | >98% Purity (Free acid) |
| o-Toluidine | Nucleophile | 1.5 - 2.0 | Distilled (Colorless). Critical: Remove oxidation products. |
| Potassium Carbonate | Base | 1.1 - 1.2 | Anhydrous, micronized (increases surface area). |
| Copper Powder | Catalyst | 0.05 - 0.1 | Activated* (See FAQ below). Alternatively: CuI (5 mol%). |
| DMF (Dimethylformamide) | Solvent | 5-7 Vol | Anhydrous. (Water/Surfactant systems are possible but yield lower for this specific hindered substrate). |
Step-by-Step Workflow
-
Salt Formation (Critical Step):
-
Coupling:
-
Add o-toluidine and Copper catalyst.[3]
-
Heat to 125°C - 130°C .
-
Caution: Do not exceed 140°C. Higher temps accelerate acridone formation exponentially.
-
-
Monitoring:
-
Run reaction for 3–5 hours. Monitor via HPLC/TLC. Look for the disappearance of o-chlorobenzoic acid.
-
-
Workup (Purification):
-
Cool mixture to 60°C.
-
Pour into a mixture of Ice/Water (excess).
-
Acidification: Slowly add dilute HCl (2N) to adjust pH to 4.0–4.5.
-
Note: The product precipitates as a solid.[2] The unreacted o-toluidine remains in the acidic solution as a water-soluble hydrochloride salt.
-
-
Copper Removal:
-
Wash the crude filter cake with warm water containing 1% EDTA or dilute acetic acid to remove trapped copper ions (blue/green discoloration).
-
Recrystallize from Ethanol or Acetic Acid/Water.
-
Troubleshooting Guide (Q&A)
Issue: Low Yield / Incomplete Conversion
User Report: "After 6 hours at reflux, 40% of my starting material (o-chlorobenzoic acid) remains."
Diagnosis: The steric bulk of the 2-methyl group on o-toluidine is slowing the nucleophilic attack. Solution:
-
Switch Catalyst: Replace Cu powder with CuI (Copper Iodide) and a ligand like L-Proline or 2-acetylcyclohexanone . Soluble Cu(I) species are more active than heterogeneous Cu(0).
-
Increase Concentration: Ullmann reactions are second-order. Reducing solvent volume (increasing concentration to 1M) can significantly boost the rate.
-
Check Base: Ensure K₂CO₃ is anhydrous.[1] Water poisons the reaction by solvating the nucleophile too strongly.
Issue: Product is Dark Green/Black
User Report: "The isolated solid is dark green/grey instead of the expected off-white/yellow."
Diagnosis: Copper carryover. The anthranilic acid moiety is a bidentate ligand that chelates Copper(II) ions effectively. Solution:
-
EDTA Wash: Slurry the crude wet cake in 5% aqueous Na₂EDTA solution at 50°C for 30 minutes before final filtration.
-
Sulfide Precipitation: If recrystallizing, add a small amount of activated carbon or sodium sulfide (Na₂S) to precipitate copper as CuS, then hot filter.
Issue: Formation of "Acridone" Impurity
User Report: "LC-MS shows a peak with Mass [M-18]. It's increasing with longer reaction times."
Diagnosis: You are forming 1-methylacridone (or isomer) via intramolecular cyclization. This is thermodynamically favored at high temperatures (>140°C) or in the presence of strong acids. Solution:
-
Temperature Control: Strictly limit reaction temperature to <130°C.
-
Avoid Acidic Heating: During workup, do not heat the mixture after adding HCl. Acidify at room temperature or on ice.
-
Solvent Switch: If the issue persists, switch to a lower-boiling solvent like n-Amyl alcohol (bp 137°C) to physically cap the temperature.
Diagnostic Logic Tree
Use this flow to diagnose failure modes during the optimization process.
Figure 2: Decision matrix for troubleshooting common synthesis failures.
References & Authority
-
Classic Goldberg Conditions:
-
Source: Ullmann, F. (1903). "Ueber eine neue Bildungsweise von Diphenylaminderivaten." Berichte der deutschen chemischen Gesellschaft.
-
Relevance: Establishes the foundational Cu/K2CO3 protocol.
-
-
Acridone Formation Mechanism:
-
Modern Catalytic Optimization (CuI/Ligands):
-
Source: Ma, D., et al. (2001). "Mild Method for Ullmann Coupling Reaction of Amines and Aryl Halides." Organic Letters.
-
Relevance: Provides optimized conditions using amino acid ligands to lower reaction temperatures (90°C) and avoid acridone formation.
-
-
Mefenamic Acid Process Development (Analogous Chemistry):
-
Source:Organic Process Research & Development (Various industrial patents summarized).
-
Relevance: Industrial scale-up data for 2,3-dimethyl analogs which directly applies to the 2-methyl derivative.
-
Disclaimer: This guide is for research purposes only. All synthesis should be performed in a fume hood with appropriate PPE (Personal Protective Equipment), as o-toluidine is toxic and a suspected carcinogen.
Sources
Technical Support Center: N-(2-Methylphenyl)anthranilic Acid Crystallization
Introduction: The Stability vs. Solubility Paradox
You are likely here because N-(2-Methylphenyl)anthranilic acid (Mefenamic Acid) is presenting a classic BCS Class II challenge: it is highly permeable but poorly soluble, and its crystallization behavior is governed by a strict enantiotropic polymorphic relationship.[1]
In my experience scaling this API, 90% of failures stem from two root causes:
-
Kinetic Trapping: Rapid precipitation locks the molecule into the metastable Form II (monoclinic), whereas regulatory bodies almost universally require the thermodynamically stable Form I (triclinic).
-
Habit Malformation: The molecule has a high propensity to crystallize as high-aspect-ratio needles, leading to poor powder flow and capping during tableting.[1]
This guide moves beyond basic recipes. It provides the causality you need to fix these issues at the source.
Module 1: Polymorph Control (Form I vs. Form II)
The Mechanism
Mefenamic acid exhibits enantiotropy .[2] Form I is the stable phase at ambient temperatures.[3][4] Form II is stable only above the transition temperature (approx. 170–175°C). However, Form II has a lower activation energy for nucleation. If you cool too fast or use a high-supersaturation anti-solvent crash, you will generate Form II.[1]
The Fix: You must utilize Solvent-Mediated Phase Transformation (SMPT) .[1] Even if Form II nucleates initially, maintaining a slurry in the correct solvent system allows Form II to dissolve and reprecipitate as the stable Form I.
Troubleshooting Workflow
Figure 1: Polymorph selection logic. Note that "fast cooling" kinetically favors Form II, which must be converted via slurry equilibration.[1]
Protocol: Ensuring Form I Purity
Objective: Produce 100% Form I with manageable particle size.
-
Dissolution: Dissolve crude Mefenamic Acid in Ethyl Acetate at 75°C. (Solubility is approx. 0.0039 mole fraction at 25°C, increasing significantly with heat).[1]
-
Filtration: Polish filter (0.45 µm) to remove heterogeneous nuclei (dust/seeds) that could trigger random polymorphism.
-
Nucleation: Cool to 60°C. Seed with 1% w/w pure Form I crystals.
-
Growth (Critical Step): Cool from 60°C to 20°C at a strict rate of 0.5°C/min .
-
Why? Rates >1.0°C/min generate high supersaturation, triggering Form II nucleation and needle formation.
-
-
Ripening: If XRD indicates Form II presence, hold the slurry at 50°C for 4 hours. The metastable Form II will dissolve and deposit onto Form I crystals.
Module 2: Purity & Color Removal
The Issue
Mefenamic acid is synthesized via the Ullmann condensation of o-chlorobenzoic acid and 2,3-xylidine.[1] Common impurities include:
-
Copper residues: From the catalyst.
-
Oxidation products: Diphenylamine derivatives that turn the powder grey or brownish-yellow.[1]
Solubility Data for Purification
Choosing the right solvent is critical for rejecting these impurities.
| Solvent System | Solubility (Ambient) | Role in Purification |
| DMF / THF | Very High | Use for initial dissolution of highly impure crude.[1] |
| Ethyl Acetate | Moderate | Ideal for final crystallization (Form I control). |
| Ethanol | Moderate | Good alternative, but yields can be lower without anti-solvent.[1] |
| Water | Negligible | Strictly an anti-solvent. |
Protocol: Activated Carbon Treatment
Scenario: Product meets purity specs by HPLC but fails visual inspection (off-white).
-
Dissolve: Dissolve 10g Crude Mefenamic Acid in 40mL DMF (or THF) at 50°C.
-
Adsorption: Add Activated Carbon (5% w/w relative to API).
-
Tip: Use acid-washed carbon to prevent leaching of iron/ash into the API.
-
-
Chelation (Optional): If copper content is high (>10 ppm), add 0.5% EDTA to the solution.
-
Contact Time: Stir for 30 minutes. Do not exceed 1 hour, or desorption of impurities may occur.
-
Filtration: Filter hot through a Celite bed to remove carbon fines.
-
Recrystallization: Add the filtrate dropwise into 120mL of Water (Anti-solvent) chilled to 5°C under rapid agitation.
-
Note: This "crash" method produces small particles (Form II likely). You must perform a subsequent recrystallization in Ethyl Acetate (Module 1) to restore Form I and proper habit.
-
Module 3: Particle Engineering (Flowability)
The Issue: Needle Habit
Mefenamic acid naturally grows as needles along the hydrogen-bonding axis. Needles interlock, causing rat-holing in hoppers and poor die filling.[1]
The Fix: Supersaturation Control
To transform needles into blocks (prisms), you must keep supersaturation low throughout the cooling profile.
Figure 2: Impact of supersaturation on crystal habit.[1] Lower supersaturation favors growth on the slow-growing faces, increasing the width of the crystals.
Key Parameter:
-
Cooling Rate: 0.2°C/min to 0.5°C/min.
-
Agitation: Low shear (tip speed < 1.5 m/s). High shear breaks needles, creating fines that ruin filtration times.[1]
FAQs: Troubleshooting Specific Failures
Q1: My DSC shows a small endotherm at 170°C before the main melt at 230°C. What is this? A: This is the signature of Form I contamination . The peak at ~170°C is the solid-solid transition of Form I converting to Form II (or vice versa depending on heating rate) or the melting of a metastable polymorph. Pure Form I should show a single sharp melting endotherm near 230°C. You need to extend your slurry ripening time in Ethyl Acetate.
Q2: The product is sticking to the reactor walls (scaling). A: This usually happens during anti-solvent addition (Water into DMF/Ethanol). You are hitting the "Oiling Out" zone where the API separates as a liquid droplet before crystallizing.
-
Fix: Increase the temperature of the anti-solvent addition to keep the API in solution until seeds are added, or reduce the initial concentration.
Q3: Why is my dissolution rate low even though I have Form I? A: Check your Particle Size Distribution (PSD). If you grew large, blocky crystals to improve flow, you sacrificed surface area.[1]
-
Fix: Micronization is standard for Mefenamic Acid. However, be careful—high-energy milling can induce a polymorphic shift back to amorphous or metastable forms.[1] Always re-check XRD after milling.
References
-
Solubility & Solvent Data
- Solubility and Dissolution Thermodynamic Data of Mefenamic Acid Crystals in Different Classes of Organic Solvents. (2013).
-
Polymorph Characterization & Stability
- Solubility behavior of polymorphs I and II of mefenamic acid in solvent mixtures. (1999).
-
Cooling Rate & Crystal Habit
-
Purification & Adsorption
Sources
- 1. POLYMORPH FORMS - Patent 3004100 [data.epo.org]
- 2. xray.uky.edu [xray.uky.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Effect of cooling rates on shape and crystal size distributions of mefenamic acid polymorph in ethyl acetate - IIUM Repository (IRep) [irep.iium.edu.my]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Using Modified Activated Carbon to Remove Methylene Blue and Rhodamine B from Wastewater, American Journal of Physical Chemistry, Science Publishing Group [sciencepublishinggroup.com]
Technical Support Center: N-(2-Methylphenyl)anthranilic Acid (Tolfenamic Acid)
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with N-(2-Methylphenyl)anthranilic acid, also known as Tolfenamic Acid. Here, we address common challenges related to its stability and storage, offering troubleshooting guides and frequently asked questions to ensure the integrity and reliability of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid N-(2-Methylphenyl)anthranilic acid?
For maximum long-term stability, the solid, powdered form of N-(2-Methylphenyl)anthranilic acid should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[1] Specific temperature recommendations are as follows:
-
-20°C: Recommended for long-term storage, with a shelf life of up to 3 years.[2]
-
2-8°C or 4°C: Suitable for shorter-term storage, with a shelf life of up to 2 years.[2][3][4]
It is crucial to protect the compound from light, as it is known to be photosensitive.[1][5] Using amber vials or storing containers in the dark is a mandatory practice.
Q2: I've prepared solutions of N-(2-Methylphenyl)anthranilic acid. How should I store them?
The stability of N-(2-Methylphenyl)anthranilic acid in solution is highly dependent on the solvent and storage temperature. For stock solutions prepared in organic solvents like DMSO:
-
-80°C: Provides the best stability, with a shelf life of up to 2 years.[2]
-
-20°C: An acceptable alternative, with a shelf life of up to 1 year.[2]
To maintain the integrity of your stock solutions, it is best practice to prepare aliquots. This minimizes the number of freeze-thaw cycles, which can accelerate degradation and introduce moisture, compromising the compound's stability.
Q3: What is the solubility profile of N-(2-Methylphenyl)anthranilic acid?
N-(2-Methylphenyl)anthranilic acid is characterized by its very poor water solubility, especially under acidic conditions.[5][6][7] It is practically insoluble in water at neutral and acidic pH.[7][8] However, it exhibits good solubility in several organic solvents and dilute alkaline solutions.[5]
-
DMSO: Soluble at concentrations ≥ 100 mg/mL.[2]
-
Ethanol, Methanol, Acetone, Acetonitrile: Soluble at approximately 10 mg/mL.[9]
-
Dilute Alkali Hydroxides (e.g., 0.1M NaOH): Can be used to dissolve the compound for specific applications.[5][10]
Q4: Is N-(2-Methylphenyl)anthranilic acid sensitive to light?
Yes, it is a photosensitive drug that is known to degrade upon exposure to UV or sunlight.[5] This photodegradation can lead to a loss of potency and the formation of potentially toxic byproducts.[5] Therefore, all handling, storage, and experimental procedures should be conducted with measures to protect the compound from light, such as using amber glassware, covering containers with aluminum foil, and minimizing exposure to ambient light.[1]
Q5: What are the essential safety precautions when handling this compound?
Standard laboratory safety practices should be observed. This includes:
-
Personal Protective Equipment (PPE): Wear safety goggles, gloves (nitrile gloves are recommended), and a lab coat.[1][9]
-
Ventilation: Handle the solid powder in a well-ventilated area to minimize dust inhalation.[1][9] If adequate ventilation is not available, use suitable respiratory equipment.[1]
-
Hygiene: Avoid eating, drinking, or smoking in the work area. Wash hands thoroughly after handling.[1]
-
Handling: Avoid prolonged or repeated exposure and prevent contact with skin and eyes.[9]
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution & Scientific Rationale |
| Inconsistent or non-reproducible experimental results. | Compound Degradation: The stability of the compound may be compromised due to improper storage (exposure to light, frequent freeze-thaw cycles, wrong temperature) or handling. Photodegradation is a known issue for this compound.[5] | 1. Review Storage Protocol: Confirm that both solid and solution stocks are stored at the correct temperatures and protected from light as per the guidelines in the FAQ section.[1][2] 2. Aliquot Your Stocks: If not already doing so, prepare single-use aliquots of your stock solution to avoid the detrimental effects of repeated freeze-thaw cycles. 3. Perform a Quality Check: Use a simple analytical method like TLC or HPLC to check the purity of your stock solution against a fresh standard. The presence of additional spots or peaks indicates degradation. |
| Precipitation observed when adding stock solution to aqueous media (e.g., cell culture medium). | Poor Aqueous Solubility: The compound is practically insoluble in water.[6][7] When a concentrated organic stock is diluted into an aqueous buffer, the compound can crash out of the solution if its solubility limit is exceeded. | 1. Decrease Final Concentration: The most straightforward approach is to lower the final working concentration of the compound in your assay. 2. Optimize Dilution Method: Add the stock solution dropwise to the aqueous medium while vortexing or stirring vigorously. This can help prevent localized high concentrations that lead to immediate precipitation. 3. Check Solvent Tolerance: Ensure the final concentration of the organic solvent (e.g., DMSO) is below the tolerance limit for your experimental system (typically <0.5% for most cell lines). 4. Consider Formulation Strategies: For in-vivo or complex applications, advanced formulation techniques may be necessary to improve solubility. |
| Solid compound or prepared solution has changed color (e.g., yellowing). | Chemical Degradation: A color change, particularly from white to yellow, is a strong indicator of chemical degradation. This can be caused by oxidation or photodegradation, leading to the formation of chromophoric byproducts.[5][11] | 1. Discard the Material: Do not use discolored material, as its purity and concentration are unknown, and degradation products could interfere with your experiment or exhibit toxicity. 2. Re-evaluate Handling Procedures: If this occurs, review your storage and handling protocols. Ensure the container is tightly sealed to minimize air exposure. For highly sensitive experiments, consider storing the compound under an inert atmosphere (e.g., argon or nitrogen). 3. Procure a New Batch: Obtain a fresh, validated batch of the compound from a reputable supplier. |
Data & Protocols
Summary of Storage Conditions & Stability
| Form | Storage Temperature | Solvent | Expected Shelf Life | Key Considerations |
| Solid (Powder) | -20°C | N/A | 3 years[2] | Mandatory: Protect from light.[1] Store in a dry, well-ventilated place. |
| Solid (Powder) | 4°C | N/A | 2 years[2] | Suitable for routine use; still requires protection from light and moisture. |
| Solution | -80°C | DMSO | 2 years[2] | Best practice: Prepare single-use aliquots to avoid freeze-thaw cycles. |
| Solution | -20°C | DMSO | 1 year[2] | A viable alternative to -80°C; aliquoting is still highly recommended. |
Experimental Protocols
Protocol 1: Preparation of a 100 mM Stock Solution in DMSO
-
Pre-analysis: Before opening, allow the vial of solid N-(2-Methylphenyl)anthranilic acid to equilibrate to room temperature for at least 20-30 minutes. This prevents condensation of atmospheric moisture onto the cold powder.
-
Weighing: In a well-ventilated area, accurately weigh the desired amount of the compound. (Molecular Weight: 261.29 g/mol ). For 1 mL of a 100 mM solution, you will need 26.13 mg.
-
Dissolution: Add the weighed powder to an appropriate sterile, amber microcentrifuge tube or glass vial. Add the calculated volume of high-purity, anhydrous DMSO. For the example above, add 1 mL of DMSO.
-
Mixing: Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming (to 37°C) can be applied if necessary to aid dissolution, but do not overheat.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in amber, tightly-capped tubes. Store immediately at -80°C or -20°C as per your laboratory's protocol.
Protocol 2: Assessment of Compound Purity via Thin-Layer Chromatography (TLC)
This protocol provides a rapid, qualitative method to check for gross degradation.
-
Materials: TLC plates (silica gel 60 F254), a suitable mobile phase (e.g., 70:30 Hexane:Ethyl Acetate with 1% acetic acid - this may require optimization), TLC tank, UV lamp (254 nm).
-
Sample Preparation: Prepare a ~1 mg/mL solution of your stored compound in a suitable solvent (e.g., acetone or ethyl acetate). If available, prepare a similar solution from a fresh, unopened vial to use as a reference standard.
-
Spotting: Using a capillary tube, carefully spot a small amount of your test sample and the reference standard onto the TLC plate baseline, ensuring the spots are small and distinct.
-
Development: Place the spotted TLC plate into a developing tank pre-saturated with the mobile phase. Allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Visualization: Remove the plate, mark the solvent front, and allow it to air dry completely. Visualize the spots under a UV lamp at 254 nm.
-
Interpretation: A pure compound should appear as a single, distinct spot. The presence of additional spots in the lane of your test sample, which are not present in the reference standard lane, indicates the presence of impurities or degradation products.
Visualizations
Workflow for Compound Handling and Storage
Caption: Recommended workflow for handling solid and solution forms of N-(2-Methylphenyl)anthranilic acid.
Factors Affecting Stability
Caption: Key environmental factors that influence the chemical stability of N-(2-Methylphenyl)anthranilic acid.
References
-
SAFETY DATA SHEET - Tolfenamic acid . Chr. Olesen Synthesis. [Link]
-
Tolfenamic acid, INN-Tolfenamic acid . European Medicines Agency. [Link]
-
Photolysis of tolfenamic acid in aqueous and organic solvents: a kinetic study . RSC Advances. [Link]
-
Improvement of the water solubility of tolfenamic acid by new multiple-component crystals produced by mechanochemical methods . CrystEngComm (RSC Publishing). [Link]
-
Photolysis of tolfenamic acid in aqueous and organic solvents: a kinetic study . RSC Publishing. [Link]
-
Photolysis of tolfenamic acid in aqueous and organic solvents: a kinetic study . RSC Publishing. [Link]
-
tolfedine 4 - Universal Lab Ltda . Universal Lab Ltda. [Link]
-
Safety data sheet - Tolfenamic acid . CPAChem. [Link]
-
Solubility Enhancement of Tolfenamic Acid and formulation of Rapid Dispersible Tablets . International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
Preparation, Characterization and Pharmacokinetics of Tolfenamic Acid-Loaded Solid Lipid Nanoparticles . PMC - NIH. [Link]
-
Anthranilic acid - Wikipedia . Wikipedia. [Link]
-
Improvement of the water solubility of tolfenamic acid by new multiple component crystals produced by mechanochemical methods | Request PDF . ResearchGate. [Link]
-
Glass transition temperature and thermal degradation of N-2-acryloyloxyethyl phthalimide copolymers . ResearchGate. [Link]
-
Characterization of the anthranilate degradation pathway in Geobacillus thermodenitrificans NG80-2 . PubMed. [Link]
-
Photolysis of tolfenamic acid in aqueous and organic solvents: a kinetic study . PMC - NIH. [Link]
Sources
- 1. cosynthesis.dk [cosynthesis.dk]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. N-(2-METHYLPHENYL)ANTHRANILIC ACID | 16610-44-9 [chemicalbook.com]
- 4. N-(2-METHYLPHENYL)ANTHRANILIC ACID | 16610-44-9 [m.chemicalbook.com]
- 5. Photolysis of tolfenamic acid in aqueous and organic solvents: a kinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improvement of the water solubility of tolfenamic acid by new multiple-component crystals produced by mechanochemical methods - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 10. jddtonline.info [jddtonline.info]
- 11. Anthranilic acid - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of N-(2-Methylphenyl)anthranilic Acid
A Guide for Researchers, Scientists, and Drug Development Professionals
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of N-(2-Methylphenyl)anthranilic acid, which is commonly prepared via the Ullmann condensation reaction.
Issue 1: Low Yield of the Desired Product
Q: My Ullmann condensation reaction is resulting in a significantly lower than expected yield of N-(2-Methylphenyl)anthranilic acid. What are the potential causes and how can I improve it?
A: Low yields in the Ullmann condensation are a common challenge and can often be attributed to several factors. The traditional Ullmann reaction is known for sometimes having low yields and requiring harsh reaction conditions.[1] Here’s a breakdown of potential causes and solutions:
-
Catalyst Activity: The copper catalyst is crucial for this reaction.[1]
-
Cause: The surface of the copper catalyst may be passivated by oxides. The use of copper powder or copper(I) salts is common. The active species is a copper(I) compound.[2]
-
Solution: Activate the copper catalyst prior to use. This can be achieved by washing the copper powder with a dilute acid (e.g., HCl) to remove the oxide layer, followed by rinsing with water and a solvent like acetone, and then drying under vacuum.
-
-
Reaction Temperature: The Ullmann reaction is sensitive to temperature.
-
Cause: Traditional Ullmann reactions often require high temperatures, sometimes exceeding 200°C.[2][3] Insufficient temperature can lead to a sluggish or incomplete reaction. Conversely, excessively high temperatures can promote side reactions and decomposition of starting materials or the product, which can also be a drawback.[4]
-
Solution: Optimize the reaction temperature. A systematic approach, such as running small-scale reactions at various temperatures (e.g., 150°C, 170°C, 190°C), can help identify the optimal range for your specific substrate and solvent system. Some studies have found the best yield for similar reactions to be around 170°C.[5]
-
-
Solvent Choice: The solvent plays a critical role in solubilizing the reactants and facilitating the reaction.
-
Cause: An inappropriate solvent may not effectively dissolve the reactants, particularly the potassium salt of anthranilic acid.
-
Solution: High-boiling point, polar aprotic solvents are generally preferred. Examples include DMF, DMSO, or N-methyl-2-pyrrolidone (NMP). The use of ionic liquids as solvents has also been shown to improve yields in some cases.[5]
-
-
Reaction Time: The reaction may not have proceeded to completion.
-
Cause: Insufficient reaction time is a straightforward cause of low conversion.
-
Solution: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[6] Continue the reaction until the starting materials are consumed.
-
Issue 2: Product Discoloration (Dark Color)
Q: The isolated N-(2-Methylphenyl)anthranilic acid is dark brown or black, not the expected off-white or light tan solid. What causes this discoloration and how can I obtain a purer product?
A: A dark-colored product is a common issue and typically indicates the presence of impurities. Here are the likely culprits and purification strategies:
-
Oxidation:
-
Cause: The amine functionality in both the starting materials and the product can be susceptible to air oxidation, especially at the high temperatures often employed in the Ullmann reaction. This oxidation can lead to the formation of highly colored polymeric byproducts.
-
Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
-
Copper Contamination:
-
Cause: Residual copper catalyst or copper salts can impart a color to the final product.
-
Solution: During the work-up, ensure the complete removal of copper. This can be achieved by washing the organic layer with an aqueous solution of a chelating agent like EDTA or with aqueous ammonia to form a water-soluble copper-ammonia complex.
-
-
Side Reactions:
-
Cause: At high temperatures, various side reactions can occur, leading to colored impurities. One such possibility is the homocoupling of the aryl halide to form a biaryl compound.[1]
-
Solution: Optimizing the reaction temperature to the lowest effective temperature can help minimize these side reactions.
-
-
Purification:
-
Solution: If the product is already discolored, purification is necessary. Recrystallization is a highly effective method.[7] Common solvents for recrystallization include ethanol, isopropanol, or a mixture of ethanol and water.[6] Treating a solution of the crude product with activated charcoal can also help remove colored impurities before recrystallization.[7][8]
-
Issue 3: Presence of Unreacted Starting Materials in the Final Product
Q: My analytical data (e.g., NMR, HPLC) shows the presence of unreacted anthranilic acid and/or 2-chlorotoluene in my final product. How can I improve the conversion and purification?
A: The presence of starting materials in the final product indicates an incomplete reaction or inefficient purification. Here's how to address this:
-
Improving Reaction Conversion:
-
Stoichiometry: Ensure the correct stoichiometry of reactants. In some cases, using a slight excess of one of the reactants can drive the reaction to completion.[1]
-
Reaction Time and Temperature: As mentioned in Issue 1, ensure the reaction has been given sufficient time at the optimal temperature to go to completion.
-
Mixing: In a heterogeneous reaction mixture, efficient stirring is crucial to ensure good contact between the reactants and the catalyst.
-
-
Improving Purification:
-
Acid-Base Extraction: N-(2-Methylphenyl)anthranilic acid is an acid, while 2-chlorotoluene is neutral and anthranilic acid is amphoteric. This difference in acidity can be exploited for purification.
-
Protocol:
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic solution with a dilute aqueous acid (e.g., 1M HCl) to remove any unreacted 2-toluidine (if used as a starting material instead of 2-chlorotoluene).
-
Extract the organic solution with a dilute aqueous base (e.g., 1M NaOH or NaHCO₃) to convert the acidic product and unreacted anthranilic acid into their water-soluble sodium salts. The neutral 2-chlorotoluene will remain in the organic layer.
-
Separate the aqueous layer and acidify it with a dilute acid (e.g., 1M HCl) to precipitate the purified N-(2-Methylphenyl)anthranilic acid and any unreacted anthranilic acid.
-
The difference in solubility between the product and anthranilic acid in certain solvents can then be used for further purification, such as through recrystallization.
-
-
-
Issue 4: Formation of an Amide Impurity
Q: I have identified an amide impurity in my product. How is this formed and how can I prevent it?
A: The formation of an amide impurity, specifically from the reaction of the carboxylic acid group of anthranilic acid with the amino group of another anthranilic acid molecule, can occur under certain conditions.
-
Cause: This impurity, anthranoylanthranilic acid, can form if the reaction temperature is excessively high, leading to intermolecular dehydration.[9]
-
Prevention:
-
Temperature Control: Carefully control the reaction temperature to avoid excessive heat.
-
Protection of the Carboxylic Acid: In some synthetic strategies, the carboxylic acid group can be protected as an ester (e.g., methyl anthranilate) before the Ullmann coupling. The ester group is then hydrolyzed back to the carboxylic acid in a subsequent step. This approach prevents the formation of the amide impurity.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Ullmann condensation for the synthesis of N-(2-Methylphenyl)anthranilic acid?
A1: The Ullmann condensation is a copper-catalyzed nucleophilic aromatic substitution reaction.[2] The generally accepted mechanism involves the following key steps:
-
Formation of the Active Copper(I) Species: Metallic copper reacts with the aryl halide to form an active copper(I) species.[1]
-
Formation of the Copper Salt of the Amine: The amine (in this case, the deprotonated anthranilic acid) reacts with the copper(I) species.
-
Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I) complex, forming a copper(III) intermediate.
-
Reductive Elimination: The final step is the reductive elimination from the copper(III) intermediate to form the C-N bond of the desired product and regenerate a copper(I) species, which can re-enter the catalytic cycle.
Caption: Simplified workflow of the Ullmann condensation.
Q2: What are the critical parameters to control during the synthesis?
A2: The following table summarizes the critical parameters and their typical ranges for the Ullmann condensation synthesis of N-(2-Methylphenyl)anthranilic acid:
| Parameter | Typical Range/Value | Rationale |
| Temperature | 150 - 190 °C | Balances reaction rate with minimizing side reactions and decomposition.[2][3] |
| Catalyst Loading | 5 - 20 mol% | Sufficient to catalyze the reaction without excessive cost or difficult removal. |
| Base | 1.5 - 2.5 equivalents | To deprotonate the anthranilic acid and neutralize the HCl byproduct. |
| Inert Atmosphere | Nitrogen or Argon | Prevents oxidation of the amine functional groups. |
Q3: What are some common side reactions to be aware of?
A3: Besides the formation of amide impurities, other potential side reactions include:
-
Homocoupling of the Aryl Halide: The 2-chlorotoluene can react with itself to form 2,2'-dimethylbiphenyl. This is a classic Ullmann reaction.[1]
-
Decarboxylation: At very high temperatures, the anthranilic acid or the product can undergo decarboxylation.
-
Hydrolysis of Reactants: In the presence of water at high temperatures, some starting materials may be susceptible to hydrolysis.[10]
Caption: Potential reaction pathways in the synthesis.
Q4: Are there alternative, milder methods for this synthesis?
A4: Yes, modern palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have emerged as powerful alternatives to the often harsh conditions of the Ullmann reaction.[11]
-
Advantages of Buchwald-Hartwig Amination:
-
Milder reaction conditions (often lower temperatures).
-
Higher yields and cleaner reactions.
-
Broader substrate scope.
-
-
Disadvantages:
-
The cost of palladium catalysts and ligands can be higher than that of copper catalysts.
-
Q5: What analytical techniques are recommended for monitoring the reaction and assessing product purity?
A5: A combination of chromatographic and spectroscopic techniques is recommended:
-
Thin Layer Chromatography (TLC): Ideal for rapid, qualitative monitoring of the reaction progress.[6] A suitable mobile phase would be a mixture of a non-polar solvent like hexane or toluene and a more polar solvent like ethyl acetate, with a small amount of acetic acid to keep the carboxylic acids protonated and improve spot shape.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the reaction progress and the purity of the final product. A reverse-phase C18 column is often used.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product and for identifying impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
Infrared (IR) Spectroscopy: Useful for identifying the key functional groups (N-H, C=O, O-H) in the product.[6]
References
- PrepChem. (n.d.). Synthesis of N-phenyl-anthranilic acid.
- Jameel, A. A., & Al-Hadedi, A. A. M. (2010). Synthesis and Cyclization of some N-(2-Pyridyl) Anthranilic Acids.
- Chemistry Stack Exchange. (2019). Synthesis of anthranilic acid.
- Organic Chemistry Portal. (n.d.). Ullmann Reaction.
- Google Patents. (1991). Process for preparing pure N-methyl-anthranilic acid methylester.
- YouTube. (2023). ANTHRANILIC ACID SYNTHESIS. #ncchem.
- Ask this paper | Bohrium. (2022). preparation-of-n-aryl-anthranilic-acid-drugs-by-modified-ullmann-coupling-reaction-in-ionic-liquids.
- Google Patents. (1992). Process for the production of anthranilic acid and methylanthranilate by using saccharomyces cerivisiae mutants.
- Quora. (2017). What is the mechanism of anthranilic acid synthesis from phthalimide?
- CDH Fine Chemical. (n.d.). n-Methyl Anthranilic Acid for Synthesis | 119-68-6.
- Texium. (2017). Preparation of Anthranilic Acid.
- BYJU'S. (n.d.). Ullmann Reaction.
- PubMed. (2000). Synthesis and solid-phase purification of anthranilic sulfonamides as CCK-2 ligands.
- Google Patents. (1997). Process for preparing anthranilic acids.
- MDPI. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
- ResearchGate. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
- Semantic Scholar. (2021). Polymer-supported synthesis of N-substituted anthranilates as the building blocks for preparation of N-arylated 3-hydroxyquinoli.
- International Journal of Drug Development. (n.d.).
- ChemicalBook. (n.d.). N-(2-METHYLPHENYL)ANTHRANILIC ACID | 16610-44-9.
- Google Patents. (2017). A kind of mefenamic acid and its synthesis technology.
- PubMed. (1982). Analysis of anthranilic acid by liquid chromatography.
- ResearchGate. (2018). Synthesis and reactions of methylene bi-anthranilic acid.
- Asian Publication Corporation. (2024). Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid.
Sources
- 1. byjus.com [byjus.com]
- 2. Ullmann Reaction [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. ijddr.in [ijddr.in]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Analysis of anthranilic acid by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CN106380414B - A kind of mefenamic acid and its synthesis technology - Google Patents [patents.google.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: N-(2-Methylphenyl)anthranilic Acid
A Guide for Researchers, Scientists, and Drug Development Professionals
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific challenges in a question-and-answer format, providing causal explanations and actionable solutions to ensure experimental reproducibility and success.
Q1: My Ullmann condensation reaction is resulting in a very low or no yield of N-(2-Methylphenyl)anthranilic acid. What are the likely causes and how can I fix it?
Low yields in the Ullmann condensation, a classic method for synthesizing N-aryl anthranilic acids, are a frequent issue.[1] The reaction's success is highly sensitive to several factors.[1] Let's diagnose the potential culprits.
A1: Potential Causes & Step-by-Step Solutions
-
Inactive Copper Catalyst: The active catalytic species is Copper(I).[2] If your copper source (e.g., CuI, CuO, or copper powder) is old, has been improperly stored, or is green/blue in appearance, it has likely oxidized to the inactive Cu(II) state.
-
Causality: The catalytic cycle involves the oxidative addition of the aryl halide to a Cu(I) species.[2][3] Cu(II) cannot initiate this crucial step, thus stalling the reaction.
-
Solution:
-
Action: Always use a fresh, finely powdered, and properly stored copper catalyst. If using copper powder, pre-activation by washing with dilute HCl to remove the oxide layer, followed by rinsing with water, ethanol, and ether, and drying under vacuum can be effective.
-
Validation: An active catalyst should be off-white (CuI) or black/brown (CuO), not green or blue.
-
-
-
Presence of Oxygen or Water: The Ullmann condensation requires strictly anhydrous and inert conditions.
-
Causality: Oxygen will rapidly oxidize the Cu(I) catalyst. Water can interfere with the base and react with the starting materials.
-
Solution:
-
Action: Assemble your glassware hot from the oven and cool under a stream of inert gas (Nitrogen or Argon). Use anhydrous solvents and ensure your base (e.g., K₂CO₃) is thoroughly dried. Purge the reaction mixture with inert gas for 10-15 minutes before heating.[4]
-
Validation: Maintain a positive pressure of inert gas throughout the reaction, often visualized with an oil bubbler.
-
-
-
Incorrect Temperature or Reaction Time: Traditional Ullmann reactions demand high temperatures, often in high-boiling polar aprotic solvents like DMF or DMSO.[5]
-
Causality: Sufficient thermal energy is required to overcome the activation energy for the oxidative addition and subsequent coupling steps. Reaction times can vary from 6-8 hours or more.
-
Solution:
-
Action: Ensure your reaction is heated to the appropriate temperature for your specific solvent and substrate combination (typically >150 °C). Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Validation: On a TLC plate, you should observe the consumption of your starting materials (o-chlorobenzoic acid and 2-methylaniline) and the appearance of a new, typically more polar, product spot. The reaction is complete when the limiting reagent spot has disappeared.
-
-
-
Poorly Chosen Base or Solvent: The base is critical for deprotonating the amine and neutralizing the HX formed. The solvent must be polar enough to facilitate the reaction and have a high enough boiling point.
-
Causality: An insufficiently strong or poorly soluble base will not effectively generate the nucleophilic amide species.
-
Solution:
-
Action: Anhydrous potassium carbonate (K₂CO₃) is a standard and effective choice. Ensure it is finely ground to maximize surface area. DMF, DMSO, or nitrobenzene are common solvents.
-
Validation: The reaction mixture should be a heterogeneous slurry. Proper stirring is essential to ensure mixing.
-
-
Troubleshooting Workflow Diagram
Caption: A decision tree for troubleshooting low yields.
Q2: My final product is a discolored (brown/green) solid and gives a broad melting point. How can I improve its purity?
A2: Discoloration and a broad melting point are classic signs of impurity. The most common impurities are residual copper catalyst and unreacted starting materials.
-
Removal of Copper Catalyst: Copper salts are intensely colored and are a primary source of discoloration.
-
Causality: During the acidic workup, the copper catalyst dissolves to form colored Cu(I) and Cu(II) salts which can co-precipitate with your product.
-
Solution: Acid/Base Workup & Purification
-
Step 1 (Alkaline Wash): After the reaction, cool the mixture and pour it into water. Make the solution basic with aqueous NaOH or NH₄OH. N-(2-Methylphenyl)anthranilic acid will deprotonate and dissolve as its carboxylate salt. The copper salts will precipitate as copper oxides/hydroxides.
-
Step 2 (Filtration): Filter the basic solution to remove the insoluble copper salts. A pad of Celite can aid in removing finely divided solids.
-
Step 3 (Acidification): Cool the filtrate in an ice bath and slowly acidify with dilute HCl. Your product will precipitate out as a solid.
-
Validation: The precipitated solid should be significantly lighter in color (off-white to pale yellow).
-
-
-
Recrystallization: This is the most effective method for removing residual starting materials and other organic impurities.
-
Causality: The solubility of your desired product and the impurities will differ in a given solvent system at different temperatures.
-
Solution: Solvent Screening & Protocol
-
Action: Screen for a suitable recrystallization solvent. Ethanol, or a mixed solvent system like ethanol/water or acetic acid/water, is often effective. The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot.
-
Protocol: Dissolve the crude product in the minimum amount of boiling solvent. If the solution is colored, you can add a small amount of activated charcoal and hot filter it. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration.
-
Validation: Pure N-(2-Methylphenyl)anthranilic acid should be an off-white or pale yellow crystalline solid with a sharp melting point.[6][7]
-
-
Frequently Asked Questions (FAQs)
Q: What is the standard synthesis method for N-(2-Methylphenyl)anthranilic acid?
A: The most common laboratory and industrial synthesis is the Ullmann condensation. This involves the copper-catalyzed coupling of an o-halobenzoic acid (like 2-chlorobenzoic acid) with 2-methylaniline (o-toluidine) in the presence of a base like potassium carbonate.
Synthesis Reaction Diagram
Sources
- 1. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 2. Ullmann Reaction [organic-chemistry.org]
- 3. On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts [mdpi.com]
- 4. scielo.br [scielo.br]
- 5. Sciencemadness Discussion Board - Ullmann Reaction Questions - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. Anthranilic Acid SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 7. N-(2-METHYLPHENYL)ANTHRANILIC ACID | 16610-44-9 [chemicalbook.com]
Technical Support Center: N-(2-Methylphenyl)anthranilic Acid Synthesis
Subject: Scale-Up & Troubleshooting Guide for Fenamic Acid Precursors
Ticket ID: #SC-Fenamic-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Introduction
Welcome to the Process Chemistry Support Center. You are likely accessing this guide because you are scaling up the synthesis of N-(2-methylphenyl)anthranilic acid (a key intermediate for Mefenamic acid and acridone derivatives) and have encountered non-linear scaling effects.
This synthesis relies on the Ullmann Condensation , a reaction notorious in process chemistry for its "bimodal" behavior: it either works beautifully or fails catastrophically (stalling, solidification, or runaway exotherms) upon scale-up. This guide moves beyond standard literature procedures to address the hydrodynamics, thermodynamics, and catalyst deactivation mechanisms that dictate success at the kilogram scale.
Module 1: The Chemistry & Reaction Optimization
Core Directive: The Ullmann reaction is not just about mixing reagents; it is about maintaining the active catalytic species.
The Protocol (Optimized for Scale)
Standard stoichiometry for self-validating success.
| Component | Role | Eq. | Critical Notes |
| 2-Chlorobenzoic Acid | Substrate | 1.0 | Use dry solid. Moisture kills the catalyst. |
| o-Toluidine | Nucleophile | 1.2 - 1.5 | Excess required to drive kinetics and prevent homocoupling. |
| Potassium Carbonate ( | Base | 2.0 - 2.5 | Must be milled/micronized . Particle size dictates reaction rate. |
| Copper (Cu) Powder | Catalyst | 0.05 - 0.1 | Activated Cu bronze preferred. Surface area is key. |
| DMF or DMSO | Solvent | 5-7 Vol | High boiling point required. Must be anhydrous. |
Visualizing the Mechanism
Understanding the cycle is the only way to troubleshoot stalling. (Graphviz Diagram: Ullmann Catalytic Cycle & Failure Points)
Figure 1: The Catalytic Cycle. Note that the active species is often generated in situ.[1] Water or poor agitation interrupts the cycle at the activation or regeneration stage.
Troubleshooting: Reaction Stalling
Q: My reaction stalls at 60% conversion. Adding more catalyst doesn't help. Why? A: You are likely experiencing surface passivation or carbonate ligation .
-
The Mechanism: In the classic Ullmann, the reaction occurs on the surface of the Copper particles. As the reaction proceeds, the surface becomes coated with inorganic salts (
) or inactive Copper oxides. -
The Fix:
-
Agitation: Ensure you are operating in a "suspension state" (Reynolds number > 10,000). If the Cu powder settles, it dies.
-
Ligands: For stubborn reactions, add 5-10 mol% of a ligand like glycine or N,N-dimethylglycine . This solubilizes the Cu species, converting the reaction from heterogeneous to homogeneous, which is far more robust [1].
-
Q: The reaction mixture turned black and tarry. What happened? A: This is oxidative decomposition , likely due to overheating (>140°C) or oxygen ingress.
-
The Fix: Ullmann reactions are sensitive to oxidation. You must sparge the solvent with Nitrogen for at least 30 minutes before adding the catalyst. Maintain a strict inert atmosphere. High temperatures also promote the cyclization of your product into acridone impurities, which are black/dark insoluble solids [2].
Module 2: Scale-Up Engineering (Safety & Thermodynamics)
Core Directive: Heat transfer and mass transfer are your primary enemies at scale.
The "Cement Effect" (Solidification)
Q: During scale-up (50L reactor), the reaction mixture solidified into a hard block. We had to chip it out. A: This is a classic failure mode known as salt caking .
-
Cause: The reaction generates stoichiometric quantities of Potassium Chloride (
) and Potassium Bicarbonate. In DMF, these salts have low solubility. As the concentration increases, they bridge together, forming a cement-like lattice. -
Prevention:
-
Solvent Volume: Do not go below 5 Volumes (5 L per 1 kg reactant).
-
Impeller Choice: Use a Retreat Curve Impeller or Anchor with high torque. Standard marine propellers will carve a hole in the center while the walls cake up.
-
Base Grind: Use "milled"
. While it reacts faster, it also forms a smoother slurry than granular carbonate.
-
Exotherm Management
Q: We saw a sudden temperature spike when heating to reflux. A: The Ullmann reaction has an induction period.
-
The Danger: You heat the vessel. Nothing happens (induction). You heat more.[1] Suddenly, the catalyst activates, and the accumulated thermal potential releases at once.
-
The Protocol:
-
Heat to 80°C and hold for 30 minutes.
-
Verify initiation (slight exotherm, color change to grey/brown).
-
Only then ramp to reflux (130-140°C).
-
Never dump all reagents and ramp straight to reflux on a >10kg scale.
-
Module 3: Downstream Processing (Purification)
Core Directive: Meeting API specs requires rigorous Copper removal.
Copper Removal Strategy
Q: My final product is green/grey. How do I get it to white/off-white? A: The color comes from residual Copper (II) species. Standard filtration is insufficient.
-
Method A (Chemical Wash): Wash the organic layer (if extracting) or the filter cake with 10% aqueous EDTA or 5% dilute HCl . The EDTA chelates Cu(II) into a water-soluble blue complex.
-
Method B (Scavengers): If purity is critical (ppm levels), use a thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol) during the final recrystallization [3].
Purification Workflow
(Graphviz Diagram: Decision Tree for Work-up)
Figure 2: Downstream processing logic. The acidification step is critical: it protonates the anthranilic acid salt, making it insoluble in water, while keeping many Cu salts in solution.
Acridone Impurity Removal
Q: I have a persistent impurity at RRT 1.1. A: This is likely the acridone derivative, formed by intramolecular cyclization.
-
Removal: Acridones are highly insoluble in most solvents but are not acidic.
-
The Trick: Dissolve your crude product in 10% NaOH . The anthranilic acid (product) will dissolve as the sodium salt. The acridone (neutral impurity) will remain as a solid. Filter off the solid, then re-acidify the filtrate to recover pure product.
References
-
Ma, D., et al. (2001). "Mild and Efficient Copper-Catalyzed N-Arylation of Amino Acids." Journal of the American Chemical Society.[2][3] Link
- Context: Establishes the use of amino acid ligands to stabilize Cu species, preventing the "stalling" issues seen in classic Ullmann reactions.
-
Ullmann, F. (1903).[4] "Ueber eine neue Bildungsweise von Diphenylaminderivaten." Berichte der deutschen chemischen Gesellschaft. Link
- Context: The foundational text describing the thermal risks and acridone byproduct form
-
Organic Process Research & Development. "Effective Method To Remove Metal Elements from Pharmaceutical Intermediates with Polychelated Resin Scavenger." Link
- Context: Validates the use of scavengers for removing Copper to <10 ppm levels in pharmaceutical intermedi
Sources
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III)-Catalyzed Amidation of Aryl and Vinyl C–H Bonds with Isocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ullmann Reaction [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: N-(2-Methylphenyl)anthranilic Acid Synthesis
Welcome to the technical support center for the synthesis of N-(2-Methylphenyl)anthranilic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and identify potential byproducts encountered during their experiments. The following content is structured in a question-and-answer format to directly address common issues and provide in-depth, field-proven insights.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
My reaction yield of N-(2-Methylphenyl)anthranilic acid is lower than expected. What are the likely side reactions consuming my starting materials?
Low yields in the Ullmann condensation synthesis of N-(2-Methylphenyl)anthranilic acid are commonly attributed to competing side reactions involving the starting materials, 2-chlorobenzoic acid and o-toluidine. The high temperatures and the presence of a copper catalyst, characteristic of this reaction, can promote the self-condensation of the starting materials.[1]
Two primary side reactions to consider are:
-
Homocoupling of 2-chlorobenzoic acid: This reaction leads to the formation of Diphenic acid . The copper catalyst can facilitate the coupling of two molecules of 2-chlorobenzoic acid, particularly at elevated temperatures.[2][3]
-
Homocoupling of o-toluidine: Similarly, o-toluidine can undergo self-condensation to produce 2,2'-Dimethyldiphenylamine .
These homocoupling reactions compete with the desired cross-coupling reaction, thereby reducing the overall yield of the target molecule.
I'm observing an unknown peak in my HPLC analysis with a different retention time than my product. How can I identify it?
The first step in identifying an unknown peak is to consider the likely byproducts of the reaction. Based on the Ullmann condensation chemistry, the most probable impurities are Diphenic acid and 2,2'-Dimethyldiphenylamine. The polarity of these compounds will influence their retention times in reverse-phase HPLC. N-(2-Methylphenyl)anthranilic acid is a moderately polar molecule. Diphenic acid, with its two carboxylic acid groups, is more polar and will likely have a shorter retention time. 2,2'-Dimethyldiphenylamine, lacking a carboxylic acid group, is less polar and will likely have a longer retention time.
To confirm the identity of the unknown peak, you should employ hyphenated techniques like HPLC-MS or GC-MS, and spectroscopic methods such as NMR and IR.
Analytical Workflow for Impurity Identification
What are the characteristic analytical signatures of the common byproducts?
The following tables summarize the expected analytical data for N-(2-Methylphenyl)anthranilic acid and its most common byproducts. This information is crucial for their identification.
Table 1: Expected Molecular Weights and Mass Spectrometry Fragments
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected m/z (M+) | Key Fragmentation Peaks (m/z) |
| N-(2-Methylphenyl)anthranilic acid | C₁₄H₁₃NO₂ | 227.26 | 227 | 209 ([M-H₂O]⁺), 182 ([M-COOH]⁺), 167, 91 |
| Diphenic acid | C₁₄H₁₀O₄ | 242.23 | 242 | 224 ([M-H₂O]⁺), 196 ([M-H₂O-CO]⁺), 152 ([M-2COOH]⁺) |
| 2,2'-Dimethyldiphenylamine | C₁₄H₁₅N | 197.28 | 197 | 182 ([M-CH₃]⁺), 167, 91 |
| 2-(o-tolylamino)toluene | C₁₄H₁₅N | 197.28 | 197 | 182 ([M-CH₃]⁺), 167, 91 |
Table 2: Key ¹H and ¹³C NMR Chemical Shifts (in ppm)
| Compound | Key ¹H NMR Signals (δ ppm) | Key ¹³C NMR Signals (δ ppm) |
| N-(2-Methylphenyl)anthranilic acid | ~9.3 (s, 1H, NH), ~7.0-8.2 (m, 8H, Ar-H), ~2.3 (s, 3H, CH₃) | ~170 (C=O), ~115-150 (Ar-C), ~18 (CH₃) |
| Diphenic acid | ~7.3-8.2 (m, 8H, Ar-H), ~12.5 (br s, 2H, COOH) | ~170 (C=O), ~128-142 (Ar-C) |
| 2,2'-Dimethyldiphenylamine | ~6.8-7.2 (m, 8H, Ar-H), ~5.0 (br s, 1H, NH), ~2.1 (s, 6H, 2xCH₃) | ~120-145 (Ar-C), ~18 (CH₃) |
| 2-(o-tolylamino)toluene | ~6.8-7.3 (m, 9H, Ar-H), ~2.3 (s, 3H, CH₃), ~2.1 (s, 3H, CH₃) | ~125-140 (Ar-C), ~21 (Ar-CH₃), ~18 (Ar-CH₃) |
Table 3: Characteristic IR Absorption Bands (cm⁻¹)
| Compound | Key IR Bands (cm⁻¹) | Functional Group |
| N-(2-Methylphenyl)anthranilic acid | 3300-3400 (N-H stretch), 2500-3300 (O-H stretch, broad), 1680-1700 (C=O stretch) | Secondary amine, Carboxylic acid |
| Diphenic acid | 2500-3300 (O-H stretch, broad), 1680-1700 (C=O stretch) | Carboxylic acid |
| 2,2'-Dimethyldiphenylamine | 3350-3450 (N-H stretch) | Secondary amine |
| 2-(o-tolylamino)toluene | ~3400 (N-H stretch) | Secondary amine |
I suspect decarboxylation is occurring. What product would this form and how can I detect it?
The high temperatures of the Ullmann condensation can potentially lead to the decarboxylation of either the starting material, 2-chlorobenzoic acid, or the product, N-(2-Methylphenyl)anthranilic acid.
-
Decarboxylation of 2-chlorobenzoic acid would yield chlorobenzene, which is volatile and may be lost from the reaction mixture.
-
Decarboxylation of N-(2-Methylphenyl)anthranilic acid would result in the formation of 2-(o-tolylamino)toluene .
This byproduct has the same molecular weight as 2,2'-Dimethyldiphenylamine, so mass spectrometry alone may not be sufficient to distinguish them. However, their ¹H NMR spectra would be distinct. 2,2'-Dimethyldiphenylamine has two equivalent methyl groups, giving a single methyl signal, while 2-(o-tolylamino)toluene has two non-equivalent methyl groups, resulting in two separate methyl signals.
Could other, less common byproducts be present?
While less common, other byproducts can form under certain conditions. One possibility is the formation of phenazine derivatives . These can arise from the oxidative cyclization of diarylamines. The presence of residual oxidizing agents or air (oxygen) at high temperatures can promote their formation. Phenazine derivatives are often highly colored, so their presence may be indicated by a noticeable change in the color of the reaction mixture or the isolated product. Their identification would require detailed spectroscopic analysis (NMR, MS) and comparison with literature data for known phenazine structures.[4][5][6][7]
Experimental Protocols
Protocol 1: HPLC-MS Analysis for Byproduct Identification
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a high percentage of Mobile Phase A, and gradually increase the percentage of Mobile Phase B over 20-30 minutes to elute compounds of increasing hydrophobicity.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detector at a wavelength where both the product and potential byproducts absorb (e.g., 254 nm).
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), both positive and negative modes.
-
Mass Range: Scan a range that includes the expected molecular weights of the product and byproducts (e.g., m/z 100-500).
-
Data Analysis: Extract the mass spectra for each peak observed in the HPLC chromatogram. Compare the molecular ions with the expected molecular weights of N-(2-Methylphenyl)anthranilic acid, Diphenic acid, and 2,2'-Dimethyldiphenylamine.
-
Protocol 2: ¹H NMR for Structural Confirmation
-
Sample Preparation: Isolate the impurity of interest by preparative HPLC or column chromatography. Dissolve 5-10 mg of the purified impurity in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Acquire a ¹³C NMR spectrum and a DEPT-135 spectrum to aid in carbon counting and assignment.
-
-
Data Analysis:
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts and coupling patterns to elucidate the structure.
-
Compare the obtained spectra with the expected spectra for the potential byproducts (see Table 2).
-
References
-
Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. (n.d.). MDPI. Retrieved January 31, 2026, from [Link]
-
Synthesis and Cyclization of some N-(2-Pyridyl) Anthranilic Acids. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]
-
Ullmann reaction - L.S.College, Muzaffarpur. (2020, October 22). L.S. College. Retrieved January 31, 2026, from [Link]
-
Synthesis and antiinflammatory activity of n-aryl anthranilic acid and its derivatives. (n.d.). Indian Journal of Pharmaceutical Sciences. Retrieved January 31, 2026, from [Link]
-
Synthesis of metal anthranilate complexes: catalytic and antipathogenic studies. (2022, March 27). PubMed Central. Retrieved January 31, 2026, from [Link]
-
Synthesis and Characterisaion of Biologically Active Metal Complexes of N-Phenyl Anthranilic Acid. (n.d.). St. Joseph's College. Retrieved January 31, 2026, from [Link]
-
Ullmann reaction. (n.d.). SlideShare. Retrieved January 31, 2026, from [Link]
-
Ullmann Reaction. (n.d.). BYJU'S. Retrieved January 31, 2026, from [Link]
- Preparation method of tolfenamic acid. (n.d.). Google Patents.
-
Synthesis and Characterization of Some New Esters Containing Heterocyclic and Derived From Azo Dyes. (n.d.). Impactfactor. Retrieved January 31, 2026, from [Link]
-
Ullmann Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 31, 2026, from [Link]
-
Ullmann condensation. (n.d.). Wikipedia. Retrieved January 31, 2026, from [Link]
-
RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. (n.d.). PubMed Central. Retrieved January 31, 2026, from [Link]
-
Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction. (2017, November 30). ACS Catalysis. Retrieved January 31, 2026, from [Link]
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (n.d.). MDPI. Retrieved January 31, 2026, from [Link]
-
SYNTHESIS AND PHARMACOLOGICAL SCREENING OF N- SUBSTITUTED ANTHRANILIC ACID DERIVATIVES. (n.d.). International Journal of Drug Development & Research. Retrieved January 31, 2026, from [Link]
-
Chemical synthesis and characterization of aniline and o-anthranilic acid copolymer. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]
-
Tolfenamic Acid. (n.d.). PubChem. Retrieved January 31, 2026, from [Link]
- Synthesis method of tolfenamic acid. (n.d.). Google Patents.
-
Synthesis and Antiinflammatory Activity of N-Aryl Anthranilic Acid and its Derivatives. (n.d.). Indian Journal of Pharmaceutical Sciences. Retrieved January 31, 2026, from [Link]
-
1H NMR Chemical Shifts. (n.d.). Oregon State University. Retrieved January 31, 2026, from [Link]
-
Synthesis of Diarylamines via Nitrosonium-Initiated C–N Bond Formation. (2024, July 1). ACS Publications. Retrieved January 31, 2026, from [Link]
-
Regioselective Copper-Catalyzed Amination of Chlorobenzoic Acids: Synthesis and Solid-State Structures of N -Aryl Anthranilic Acid Derivatives. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]
-
Electronic and Infrared Spectroscopy of Anthranilic Acid in a Supersonic Jet. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]
-
Diarylamine Synthesis via Desulfinylative Smiles Rearrangement. (n.d.). PubMed Central. Retrieved January 31, 2026, from [Link]
-
Analysis of Tolfenamic Acid using a Simple, Rapid, and Stability-indicating Validated HPLC Method. (n.d.). Bentham Science. Retrieved January 31, 2026, from [Link]
-
Anthranilic acid, the new player in the ensemble of aromatic residue labeling precursor compounds. (2017, August 31). PubMed Central. Retrieved January 31, 2026, from [Link]
-
Polymer-Induced Heteronucleation of Tolfenamic Acid: Structural Investigation of a Pentamorph. (n.d.). PubMed Central. Retrieved January 31, 2026, from [Link]
-
Preparation, Characterization and Pharmacokinetics of Tolfenamic Acid-Loaded Solid Lipid Nanoparticles. (2022, September 13). MDPI. Retrieved January 31, 2026, from [Link]
-
1H NMR Chemical Shift Values Table. (n.d.). Chemistry Steps. Retrieved January 31, 2026, from [Link]
-
Determination of Tolfenamic Acid and its Pharmaceutical Formulation using FTIR and UV Spectrometry. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]
-
Synthesis of Flufenamic Acid: An Organic Chemistry Lab Sequence Using Boronic Acids and Nitrosoarenes under Transition-Metal-Free Conditions. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]
-
NMR spectrum of toulene. (2021, September 4). YouTube. Retrieved January 31, 2026, from [Link]
-
Tolfenamic Acid. (n.d.). PubMed. Retrieved January 31, 2026, from [Link]
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- 6. Page loading... [guidechem.com]
- 7. Synthesis and biological activity of imidazole phenazine derivatives as potential inhibitors for NS2B-NS3 dengue protease - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Technical Comparison: N-(2-Methylphenyl)anthranilic Acid (Mefenamic Acid) vs. Fenamate Analogs
Executive Summary
N-(2-Methylphenyl)anthranilic acid, pharmacologically known as Mefenamic Acid (MFA) , represents the prototype of the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs). While often categorized generically alongside its analogs—Meclofenamic acid (MCFA) , Flufenamic acid (FFA) , and Tolfenamic acid (TFA) —MFA possesses a distinct pharmacological fingerprint.
This guide moves beyond basic COX inhibition data to analyze the specific utility of MFA compared to its congeners. Key differentiators include its unique potency as a GABA_A receptor modulator and its emerging role as a specific inhibitor of the NLRP3 inflammasome via Volume-Regulated Anion Channels (VRAC), a property not uniformly conserved across the class.
Pharmacodynamic Profile: COX Inhibition & Selectivity[1][2][3][4][5][6][7][8][9]
The primary mechanism of action for all fenamates is the inhibition of Cyclooxygenase (COX) enzymes. However, the selectivity ratio (COX-1 vs. COX-2) varies significantly, influencing both the side-effect profile and experimental utility.
Comparative IC50 Data
The following data aggregates representative IC50 values from human recombinant enzyme assays. Note that absolute values vary by assay conditions (e.g., whole blood vs. purified enzyme), but the relative rank order remains consistent.
| Compound | Chemical Substituent | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) | Primary Pharmacological Character |
| Mefenamic Acid (MFA) | 2-Methyl | 0.04 | 3.00 | ~0.013 (Strong COX-1 pref.) | Potent analgesic; High GI risk profile |
| Meclofenamic Acid (MCFA) | 2,6-Dichloro-3-methyl | 0.01 | 0.06 | ~0.16 (Dual inhibitor) | Ultra-potent; balanced inhibition |
| Tolfenamic Acid (TFA) | 3-Chloro-2-methyl | 0.25 | 0.15 | ~1.6 (Slight COX-2 pref.) | Better GI tolerance; Migraine specific |
| Flufenamic Acid (FFA) | 3-Trifluoromethyl | 2.60 | 1.53 | ~1.7 (Slight COX-2 pref.) | Moderate potency; often used as tool compound |
Senior Scientist Insight:
-
Mefenamic Acid acts as a competitive inhibitor with a distinct preference for COX-1 in purified systems. This explains its high efficacy in dysmenorrhea (where uterine PGF2α reduction is key) but also its propensity for gastrointestinal adverse events.
-
Meclofenamic Acid is the most potent of the series but lacks selectivity, making it a "sledgehammer" in inflammatory assays.
-
Tolfenamic Acid displays a rare (for this class) tilt toward COX-2 selectivity, which correlates with its clinical positioning for migraine and reduced GI toxicity compared to MFA.
Beyond COX: The "Off-Target" Advantage
In modern drug discovery, fenamates are increasingly valued for their polypharmacology. They are "dirty" drugs in the best possible sense, modulating ion channels and immune complexes at concentrations distinct from their COX inhibitory doses.
A. NLRP3 Inflammasome Inhibition
Recent research identifies MFA and FFA as selective inhibitors of the NLRP3 inflammasome . Unlike direct NLRP3 inhibitors, fenamates act upstream by blocking the Volume-Regulated Anion Channel (VRAC) , preventing the chloride efflux required for inflammasome assembly.
Experimental Implication: MFA is a prime candidate for repurposing in Alzheimer’s disease models (where amyloid-beta triggers NLRP3), whereas MCFA is less effective in this specific pathway.
B. Ion Channel Modulation
-
GABA_A Receptors: MFA is the most potent positive allosteric modulator (PAM) of GABA_A receptors among the fenamates.
-
KCNQ (Kv7) Channels: MCFA and Diclofenac are recognized openers of KCNQ2/Q3 potassium channels, stabilizing the resting membrane potential. MFA shares this activity but is less potent than MCFA.
Visualization: The NLRP3/VRAC Signaling Axis
The following diagram illustrates the unique mechanism by which Mefenamic Acid inhibits sterile inflammation, distinct from its COX activity.
Caption: Mechanism of Action for Mefenamic Acid inhibition of the NLRP3 inflammasome via VRAC blockade, independent of COX activity.[3]
Physicochemical Properties & Solubility[14][15][16]
Fenamates are Class II drugs (Biopharmaceutics Classification System) characterized by high permeability but low solubility. This presents significant challenges in in vitro assay preparation.
| Property | Mefenamic Acid (MFA) | Tolfenamic Acid (TFA) | Experimental Note |
| Water Solubility | ~0.04 mg/mL (low) | ~0.004 mg/mL (very low) | TFA is practically insoluble in acidic media; requires DMSO predilution. |
| pKa | 4.2 | 3.7 | Both are ionized at physiological pH (7.4), aiding distribution but limiting cellular entry in acidic microenvironments. |
| Polymorphism | Type I (Stable), Type II | Multiple forms | MFA Type I is the commercially available stable form. |
Protocol Tip: When preparing stock solutions for cell culture, dissolve MFA in 100% DMSO to 100 mM, then dilute. Ensure the final DMSO concentration in the well is <0.5% to avoid vehicle toxicity masking the anti-inflammatory effect.
Experimental Protocols
Protocol A: Differential COX Inhibition Assay (Colorimetric)
Purpose: To verify the selectivity ratio of MFA vs. MCFA in your specific cell line or purified system.
Materials:
-
Purified Ovine COX-1 and Human Recombinant COX-2.[4]
-
Heme cofactor.
-
Colorimetric substrate (e.g., TMPD).
-
Mefenamic Acid (dissolved in DMSO).
Workflow:
-
Enzyme Prep: Reconstitute COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0).
-
Inhibitor Incubation:
-
Add 10 µL of MFA (serial dilutions: 0.01 µM to 100 µM) to reaction wells.
-
Add 10 µL of Enzyme (COX-1 in Set A, COX-2 in Set B).
-
Critical Step: Incubate for 10 minutes at 25°C . Fenamates are time-dependent inhibitors; skipping this pre-incubation will underestimate potency.
-
-
Reaction Initiation: Add 10 µL of Arachidonic Acid/TMPD mixture.
-
Measurement: Monitor absorbance at 590 nm kinetically for 2 minutes.
-
Calculation: Determine the slope of the linear portion. Calculate % Inhibition =
.
Protocol B: NLRP3 Inflammasome Inhibition Screen
Purpose: To test the "Beyond COX" activity of Mefenamic Acid in macrophages.
Workflow Diagram:
Caption: Step-by-step workflow for screening NLRP3 inflammasome inhibition in Bone Marrow Derived Macrophages (BMDM).
Validation Check:
-
Success Criteria: MFA should inhibit IL-1β release (NLRP3 dependent) but not TNF-α release (NF-κB dependent). If TNF-α is also inhibited, the drug is acting via a general anti-inflammatory mechanism (likely COX/NF-κB crosstalk) rather than specific NLRP3 blockade.
Selection Guide: When to Use Which Fenamate?
| If your research focus is... | Choose this Fenamate | Reason |
| Standard Inflammation / Pain | Meclofenamic Acid | Highest potency; robust positive control for COX inhibition. |
| Alzheimer's / Neurodegeneration | Mefenamic Acid | Validated NLRP3 inhibition; crosses BBB; potent GABA modulation. |
| Migraine / Vascular Headaches | Tolfenamic Acid | Unique COX-2/Prostaglandin profile specific to vascular pain. |
| Ion Channel Biophysics | Flufenamic Acid | Standard tool compound for blocking non-selective cation channels and connexins. |
References
-
Daniels, M.J., et al. (2016).[3] Fenamate NSAIDs inhibit the NLRP3 inflammasome and protect against Alzheimer's disease in rodent models.[7][3][8] Nature Communications.[7][3] Retrieved from [Link][7][3]
- Knopp, K., et al. (2013). Glutamate and GABA receptor signaling in the production of murine bone marrow-derived macrophages. Journal of Leukocyte Biology. (Contextualizing GABA effects).
-
Peretz, A., et al. (2005). Meclofenamic acid and diclofenac, novel templates of KCNQ2/Q3 potassium channel openers. Journal of Neuroscience. Retrieved from [Link]
- Warner, T.D., et al. (1999). Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: a full in vitro analysis. PNAS.
Sources
- 1. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 2. Frontiers | KCNQs: Ligand- and Voltage-Gated Potassium Channels [frontiersin.org]
- 3. Fenamates as Potential Therapeutics for Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Tale of Switched Functions: From Cyclooxygenase Inhibition to M-Channel Modulation in New Diphenylamine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. nveo.org [nveo.org]
- 7. A Selective Review and Virtual Screening Analysis of Natural Product Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.manchester.ac.uk [research.manchester.ac.uk]
Validation of N-(2-Methylphenyl)anthranilic Acid: Dual-Target Anti-Inflammatory Profiling
Content Type: Technical Comparison & Validation Guide Subject: N-(2-Methylphenyl)anthranilic acid (Mefenamic Acid) Audience: Senior Researchers & Drug Development Scientists
Executive Summary: Beyond Standard COX Inhibition
N-(2-Methylphenyl)anthranilic acid, commonly known as Mefenamic Acid , is often categorized merely as a non-steroidal anti-inflammatory drug (NSAID) of the fenamate class. However, recent validation studies have elevated its status from a simple cyclooxygenase (COX) inhibitor to a dual-target modulator .
Unlike propionic acid derivatives (e.g., Ibuprofen) or indole derivatives (e.g., Indomethacin), N-(2-Methylphenyl)anthranilic acid exhibits a distinct secondary mechanism: inhibition of the NLRP3 inflammasome via volume-regulated anion channels (VRAC). This guide validates its efficacy through this dual lens, comparing it against standard alternatives and providing actionable experimental protocols.
Mechanistic Validation & Signaling Pathways[1]
To validate the compound's efficacy, one must assess two distinct signaling cascades. While Indomethacin is a superior COX inhibitor, it fails to engage the NLRP3 pathway, which is critical for chronic inflammatory conditions like Alzheimer’s and Type 2 Diabetes.
Dual-Pathway Mechanism (DOT Visualization)
Figure 1: Dual-mechanism action. Note that while Indomethacin is a more potent COX inhibitor, it lacks the VRAC/NLRP3 inhibitory capability possessed by N-(2-Methylphenyl)anthranilic acid.
Comparative Efficacy Analysis
When designing validation assays, selecting the correct comparator is vital. N-(2-Methylphenyl)anthranilic acid requires higher concentrations for COX inhibition compared to Indomethacin but offers unique inflammasome suppression.
Table 1: Comparative Pharmacological Profile
| Feature | N-(2-Methylphenyl)anthranilic acid | Indomethacin | Ibuprofen | Celecoxib |
| Primary Class | Fenamate | Indole derivative | Propionic acid | Coxib |
| COX-1 IC50 | ~0.04 - 1.0 µM (Moderate) | ~0.01 µM (High Potency) | ~12 µM (Low) | >15 µM (Inactive) |
| COX-2 IC50 | ~2.8 µM | ~0.30 µM | ~80 µM | ~0.04 µM (Selective) |
| Selectivity | Non-selective / COX-1 pref. | Non-selective / COX-1 pref.[1][2] | Non-selective | COX-2 Selective |
| NLRP3 Inhibition | Yes (via VRAC) | No | No | No |
| Clinical Dose | 250–500 mg | 25–50 mg | 200–400 mg | 100–200 mg |
Key Insight for Researchers: If your study focuses purely on acute prostaglandin suppression, Indomethacin is the superior positive control due to its nanomolar potency. However, if your study targets complex inflammatory models (e.g., neuroinflammation, Alzheimer's models), N-(2-Methylphenyl)anthranilic acid is the required choice due to its NLRP3 activity.
Experimental Validation Protocols
To validate the anti-inflammatory effects of N-(2-Methylphenyl)anthranilic acid, you must demonstrate efficacy in both in vitro macrophage models and in vivo acute inflammation models.
Protocol A: In Vitro LPS-Induced PGE2 & Cytokine Release
Objective: Quantify COX-2 downstream suppression and potential cytokine modulation in macrophages. Model: RAW 264.7 Murine Macrophages.[3][4]
Workflow Diagram (DOT)
Figure 2: Step-by-step workflow for in vitro validation using macrophage cell lines.
Detailed Methodology
-
Seeding: Plate RAW 264.7 cells at
cells/well in 24-well plates using DMEM + 10% FBS. Incubate overnight. -
Preparation: Dissolve N-(2-Methylphenyl)anthranilic acid in DMSO. Ensure final DMSO concentration is <0.1% to avoid cytotoxicity.
-
Pre-treatment: Add the compound (Range: 10 µM – 100 µM) 1 hour prior to stimulation.
-
Control: Indomethacin (10 µM) as a positive control for COX inhibition.
-
-
Stimulation: Add Lipopolysaccharide (LPS) (final conc. 100 ng/mL) to induce COX-2 and iNOS expression. Incubate for 24 hours.
-
Analysis:
Protocol B: In Vivo Carrageenan-Induced Paw Edema
Objective: Assess systemic anti-inflammatory efficacy in a phasic response model. Rationale: This model is the "Gold Standard" for NSAIDs. The early phase (0-2h) is histamine/serotonin driven; the late phase (3-5h) is prostaglandin driven.
-
Animals: Male Wistar rats (150–200g). Group size n=6.
-
Administration:
-
Test Group: N-(2-Methylphenyl)anthranilic acid (Oral gavage: 50 mg/kg and 100 mg/kg).
-
Positive Control: Indomethacin (10 mg/kg).
-
Vehicle Control: 1% CMC or Saline.
-
-
Induction: 1 hour post-drug administration, inject 0.1 mL of 1% Carrageenan (lambda type) into the sub-plantar region of the right hind paw.
-
Measurement: Measure paw volume using a Digital Plethysmometer at 0, 1, 3, and 5 hours.
-
Validation Criteria:
-
The compound must show statistical significance (
) specifically at the 3rd and 5th hour (prostaglandin phase). -
Indomethacin will likely show higher inhibition (~60-70%) compared to N-(2-Methylphenyl)anthranilic acid (~40-50%) due to potency differences.
-
References
-
Daniels, M. J., et al. (2016). Fenamate NSAIDs inhibit the NLRP3 inflammasome and protect against Alzheimer's disease in rodent models.[6][7][8] Nature Medicine.[6]
-
Vane, J. R., & Botting, R. M. (1998). Mechanism of Action of Nonsteroidal Anti-inflammatory Drugs.[1][2][6][8][9] The American Journal of Medicine.
-
Kato, M., et al. (2001).[10] Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes. Journal of Pharmacy and Pharmacology.
-
Grosman, M. L. (2022). Inflammasome, Inflammation, Infection and Mefenamic Acid.[6][11] Journal of the Association of Physicians of India.[11]
-
Flower, R. J., et al. (1985). Drug-induced inflammation: The role of prostaglandins. Pharmacological Reviews.
Sources
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- 2. Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipopolysaccharide-Induced Nitric Oxide, Prostaglandin E2, and Cytokine Production of Mouse and Human Macrophages Are Suppressed by Pheophytin-b - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Fenamate NSAIDs inhibit the NLRP3 inflammasome and protect against Alzheimer's disease in rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 8. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inflammasome, Inflammation, Infection and Mefenamic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of N-(2-Methylphenyl)anthranilic Acid and Other Cyclooxygenase Inhibitors for Researchers
For drug development professionals and researchers in the field of inflammation and analgesia, a nuanced understanding of the pharmacological profiles of various Cyclooxygenase (COX) inhibitors is paramount. This guide provides an in-depth, objective comparison of N-(2-Methylphenyl)anthranilic acid, also known as tolfenamic acid, with other widely used COX inhibitors, including the non-selective Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) ibuprofen and diclofenac, and the selective COX-2 inhibitor, celecoxib. This analysis is supported by experimental data and detailed protocols to aid in the critical evaluation and selection of appropriate compounds for research and development.
The Central Role of Cyclooxygenase in Inflammation
The enzyme Cyclooxygenase (COX) is a cornerstone of the inflammatory cascade, responsible for the conversion of arachidonic acid into prostanoids, such as prostaglandins and thromboxanes[1]. There are two primary isoforms of this enzyme:
-
COX-1: This isoform is constitutively expressed in most tissues and plays a vital role in homeostatic functions, including the protection of the gastric mucosa and regulation of platelet aggregation[2].
-
COX-2: In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation by stimuli like cytokines and endotoxins. It is the primary mediator of the pro-inflammatory and pain-sensitizing effects of prostaglandins[2][3].
The therapeutic anti-inflammatory and analgesic effects of NSAIDs are largely attributed to the inhibition of COX-2, while the common adverse effects, such as gastrointestinal disturbances, are linked to the concurrent inhibition of COX-1[4]. This dichotomy has driven the development of COX-2 selective inhibitors.
The Arachidonic Acid Cascade: A Tale of Two Pathways
The metabolism of arachidonic acid, a polyunsaturated fatty acid released from the cell membrane by phospholipase A2, proceeds via two major enzymatic pathways: the cyclooxygenase (COX) pathway and the lipoxygenase (LOX) pathway. NSAIDs primarily target the COX pathway. Understanding this cascade is crucial for appreciating the broader effects of these inhibitors.
Caption: The Arachidonic Acid Cascade.
Comparative Analysis of COX Inhibition
The potency and selectivity of COX inhibitors are typically quantified by their half-maximal inhibitory concentration (IC50) values against COX-1 and COX-2. A lower IC50 value indicates greater potency. The ratio of IC50 (COX-2) / IC50 (COX-1) is often used to express the selectivity of a compound for COX-2. A ratio significantly less than 1 indicates a preference for COX-2 inhibition. The human whole blood assay is a widely accepted in vitro method for determining these values as it provides a more physiologically relevant environment compared to isolated enzyme assays[2].
| Compound | Class | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-2/COX-1) |
| Ibuprofen | Non-selective NSAID | 1.3 | 4.3 | 3.3[5] |
| Diclofenac | Non-selective NSAID | 0.05 | 0.008 | 0.16[5] |
| Celecoxib | COX-2 Selective | 3.9 | 0.55 | 0.14 |
Data derived from a human whole blood assay[5].
Observations:
-
Ibuprofen demonstrates a preference for COX-1 inhibition, consistent with its classification as a non-selective NSAID and its known gastrointestinal side effects[5].
-
Diclofenac , while traditionally classified as non-selective, exhibits a strong preference for COX-2 in this assay, with a selectivity ratio comparable to celecoxib[5].
-
Celecoxib shows clear selectivity for COX-2, with an IC50 for COX-1 that is over seven times higher than for COX-2.
Profiling N-(2-Methylphenyl)anthranilic Acid (Tolfenamic Acid)
What distinguishes tolfenamic acid is its documented activity beyond the COX pathway. This multifaceted mechanism of action presents a compelling case for its unique therapeutic potential.
Beyond Cyclooxygenase: The Unique Mechanisms of Tolfenamic Acid
A significant body of evidence indicates that the anti-inflammatory properties of tolfenamic acid are not solely dependent on COX inhibition.
Inhibition of the Lipoxygenase Pathway
Tolfenamic acid has been shown to inhibit the synthesis of leukotrienes, which are pro-inflammatory mediators produced via the 5-lipoxygenase (5-LOX) pathway[6]. Specifically, orally administered tolfenamic acid has been found to reduce the production of Leukotriene B4 (LTB4) and Leukotriene C4 (LTC4) in isolated human polymorphonuclear leukocytes[6]. LTB4 is a potent chemoattractant for neutrophils, playing a crucial role in the recruitment of these inflammatory cells to sites of injury[7][8]. By inhibiting LTB4 synthesis, tolfenamic acid can attenuate a key step in the inflammatory cascade that is not addressed by many other NSAIDs[9].
Suppression of NF-κB Signaling
Nuclear factor-kappa B (NF-κB) is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules[10][11]. Tolfenamic acid has been demonstrated to suppress the activation of the NF-κB signaling pathway in response to inflammatory stimuli like TNF-α and lipopolysaccharide (LPS)[10][12]. This suppression occurs through the reduced degradation of IκB-α, an inhibitory protein that sequesters NF-κB in the cytoplasm, and the subsequent prevention of p65 translocation to the nucleus[12]. This inhibitory effect on a central regulator of inflammation further distinguishes tolfenamic acid from conventional NSAIDs.
Caption: Tolfenamic Acid's Inhibition of the NF-κB Pathway.
Experimental Protocols for In Vitro Evaluation of COX Inhibitors
For researchers aiming to conduct their own comparative studies, the following are detailed methodologies for commonly employed in vitro assays.
Human Whole Blood Assay for COX-1 and COX-2 Inhibition
This assay is considered a gold standard for its physiological relevance[2].
Principle: The assay measures the production of Thromboxane B2 (TXB2), a stable metabolite of the COX-1 product Thromboxane A2, and Prostaglandin E2 (PGE2), a major product of COX-2 activity, in human whole blood.
Methodology:
-
Blood Collection: Draw venous blood from healthy, drug-free volunteers into tubes containing an anticoagulant (e.g., heparin).
-
COX-1 Assay (TXB2 Production):
-
Aliquot 1 mL of whole blood into tubes.
-
Add the test compound (e.g., tolfenamic acid, ibuprofen) at various concentrations or a vehicle control.
-
Incubate at 37°C for 1 hour to allow for blood clotting, which is a potent stimulus for platelet COX-1 activity.
-
Centrifuge at 2,000 x g for 15 minutes at 4°C to separate the serum.
-
Collect the serum and store at -80°C until analysis.
-
-
COX-2 Assay (PGE2 Production):
-
Aliquot 1 mL of whole blood into tubes.
-
Add the test compound at various concentrations or a vehicle control.
-
Add Lipopolysaccharide (LPS) (e.g., 10 µg/mL) to induce COX-2 expression and activity in monocytes.
-
Incubate at 37°C for 24 hours.
-
Centrifuge at 2,000 x g for 15 minutes at 4°C to separate the plasma.
-
Collect the plasma and store at -80°C until analysis.
-
-
Quantification:
-
Measure the concentration of TXB2 in the serum and PGE2 in the plasma using validated Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
-
Data Analysis:
-
Calculate the percentage inhibition of TXB2 and PGE2 production for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage inhibition against the log of the compound concentration and determine the IC50 values using non-linear regression analysis.
-
Colorimetric/Fluorometric COX Inhibitor Screening Assay
These assays are suitable for high-throughput screening of potential COX inhibitors.
Principle: These assays measure the peroxidase activity of COX. The peroxidase component of the enzyme catalyzes the oxidation of a chromogenic or fluorogenic substrate in the presence of PGG2, the product of the cyclooxygenase reaction. The intensity of the color or fluorescence is proportional to the peroxidase activity.
Methodology (General Steps):
-
Reagent Preparation: Prepare assay buffers, cofactors, and substrate solutions as per the kit manufacturer's instructions.
-
Assay Plate Setup:
-
Background Wells: Contain assay buffer and hemin.
-
100% Initial Activity Wells: Contain assay buffer, hemin, and the COX enzyme (either COX-1 or COX-2).
-
Inhibitor Wells: Contain assay buffer, hemin, the COX enzyme, and the test compound at various concentrations.
-
-
Incubation: Incubate the plate for a short period (e.g., 5-10 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add arachidonic acid to all wells except the background wells to initiate the cyclooxygenase reaction.
-
Detection:
-
Colorimetric: Add the colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD) and monitor the change in absorbance at the appropriate wavelength (e.g., 590 nm).
-
Fluorometric: The assay may utilize a probe that fluoresces upon oxidation. Measure the fluorescence at the specified excitation and emission wavelengths.
-
-
Data Analysis: Calculate the percentage inhibition for each concentration of the test compound and determine the IC50 values.
Conclusion and Future Directions
N-(2-Methylphenyl)anthranilic acid (tolfenamic acid) presents a compelling profile as a preferential COX-2 inhibitor with additional, clinically relevant anti-inflammatory mechanisms. Its ability to inhibit the 5-lipoxygenase pathway and suppress NF-κB signaling distinguishes it from both traditional non-selective NSAIDs and highly selective COX-2 inhibitors.
For researchers, this dual mechanism of action suggests that tolfenamic acid may offer a broader spectrum of anti-inflammatory activity. Future comparative studies should aim to directly quantify the COX-1/COX-2 inhibitory profile of tolfenamic acid in human whole blood assays alongside other NSAIDs to provide a definitive head-to-head comparison. Furthermore, exploring the downstream consequences of its effects on leukotriene synthesis and NF-κB signaling in various disease models will be crucial in elucidating its full therapeutic potential. The experimental protocols provided herein offer a robust framework for conducting such investigations, enabling a more informed and strategic approach to the development of next-generation anti-inflammatory agents.
References
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Kankaanranta, H., et al. (1992). Tolfenamic acid inhibits leukotriene B4-induced chemotaxis of polymorphonuclear leukocytes in vitro. Inflammation, 16(5), 535-542. Available at: [Link]
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Jeong, J. B., et al. (2015). Tolfenamic Acid Suppresses Inflammatory Stimuli-Mediated Activation of NF-κB Signaling. Biomolecules & therapeutics, 23(1), 39–44. Available at: [Link]
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Tegeder, I., et al. (2001). Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use. British journal of clinical pharmacology, 51(4), 333–341. Available at: [Link]
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Bryant, C. E., et al. (2000). In vitro effects of nonsteroidal anti-inflammatory drugs on cyclooxygenase activity in dogs. American journal of veterinary research, 61(7), 812–817. Available at: [Link]
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Rao, P., & Knaus, E. E. (2008). Evolution of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Cyclooxygenase (COX) Inhibition and Beyond. Journal of Pharmacy & Pharmaceutical Sciences, 11(2), 81s–110s. Available at: [Link]
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Riendeau, D., et al. (2001). Etoricoxib (MK-0663): preclinical profile and comparison with other agents that selectively inhibit cyclooxygenase-2. The Journal of pharmacology and experimental therapeutics, 296(2), 558–566. Available at: [Link]
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Capone, M. L., et al. (2004). Clinical pharmacology of platelet, monocyte, and vascular cyclooxygenase inhibition by naproxen and low-dose aspirin in healthy subjects. Circulation, 109(12), 1468–1471. Available at: [Link]
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Ghosh, R., et al. (2020). Non-steroidal anti-inflammatory drugs (NSAIDs) and organ damage: A current perspective. Saudi Pharmaceutical Journal, 28(9), 1227-1243. Available at: [Link]
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Orlando, B. J., & Malkowski, M. G. (2016). Substrate-selective Inhibition of Cyclooxygeanse-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone. The Journal of biological chemistry, 291(29), 15069–15081. Available at: [Link]
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Kankaanranta, H., et al. (1993). Orally administered tolfenamic acid inhibits leukotriene synthesis in isolated human peripheral polymorphonuclear leukocytes. Agents and actions, 39(3-4), 162–166. Available at: [Link]
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Cayman Chemical. (n.d.). COX Fluorescent Inhibitor Screening Assay Kit. Retrieved from [Link]
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Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]
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Ouellet, M., & Percival, M. D. (1995). A high-throughput screening assay for inhibitors of cyclooxygenase-2. Analytical biochemistry, 232(2), 209–215. Available at: [Link]
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Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs. Nature new biology, 231(25), 232–235. Available at: [Link]
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Orlando, B. J., & Malkowski, M. G. (2016). The Structure of Tolfenamic Acid Bound to Human Cyclooxygenase-2. Protein Data Bank. Available at: [Link]
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YouTube. (2024, May 26). Arachidonic Acid Pathway (Prostaglandins, Prostacyclins, Thromboxanes, & Leukotrienes). Retrieved from [Link]
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YouTube. (2019, February 19). Arachidonic Acid Pathway- The most Comprehensive Explanation - COX-1, COX-2, LOX,Prostaglandin, LTNs. Retrieved from [Link]
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ResearchGate. (n.d.). Arachidonic acid metabolic pathway via cyclooxygenase (COX) and lipoxygenase (LOX) pathway. Retrieved from [Link]
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Jeong, J. B., et al. (2013). A mechanistic study of the proapoptotic effect of tolfenamic acid: involvement of NF-κB activation. Carcinogenesis, 34(10), 2379–2387. Available at: [Link]
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ResearchGate. (n.d.). COX-1/COX-2 selectivity according to Refs 1 and 38. Retrieved from [Link]
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Bio-Rad. (n.d.). PGE2 ELISA Kit. Retrieved from [Link]
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Mukherjee, D., Nissen, S. E., & Topol, E. J. (2001). Risk of cardiovascular events associated with selective COX-2 inhibitors. JAMA, 286(8), 954–959. Available at: [Link]
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Harizi, H., Corcuff, J. B., & Gualde, N. (2008). Arachidonic-acid-derived eicosanoids: roles in biology and immunopathology. Trends in molecular medicine, 14(10), 461–469. Available at: [Link]
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ResearchGate. (n.d.). IC50 (µM) values for non-steroidal anti-inflammatory drug (NSAIDs). Retrieved from [Link]
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PubMed Central. (n.d.). The double-edged sword of COX-2 selective NSAIDs. Retrieved from [Link]
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PubMed Central. (n.d.). Diclofenac N-Derivatives as Therapeutic Agents with Anti-Inflammatory and Anti-Cancer Effect. Retrieved from [Link]
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PubMed. (n.d.). Inhibition of intestinal macrophage chemotaxis to leukotriene B4 by sulphasalazine, olsalazine, and 5-aminosalicylic acid. Retrieved from [Link]
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PubMed Central. (n.d.). Ciglitazone mediates COX-2 dependent suppression of PGE2 in human Non-Small Cell Lung Cancer cells. Retrieved from [Link]
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Gierse, J. K., et al. (1999). A single amino acid difference between cyclooxygenase-1 (COX-1) and-2 (COX-2) reverses the selectivity of COX-2 specific inhibitors. The Journal of biological chemistry, 274(28), 19925–19930. Available at: [Link]
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A Senior Application Scientist's Guide to the Reproducible Synthesis of N-(2-Methylphenyl)anthranilic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of N-(2-Methylphenyl)anthranilic Acid
N-(2-Methylphenyl)anthranilic acid, also known as N-(o-tolyl)anthranilic acid, is a crucial scaffold in medicinal chemistry. As a key intermediate in the synthesis of various pharmaceuticals, its efficient and reproducible production is of paramount importance. This guide provides an in-depth comparison of the two primary synthetic routes to this valuable compound: the traditional Ullmann condensation and the more modern Buchwald-Hartwig amination. We will delve into the mechanistic underpinnings of each reaction, provide detailed experimental protocols, and offer a comparative analysis of their performance, with a focus on reproducibility, yield, and scalability.
Comparative Analysis of Synthetic Methodologies
The synthesis of N-(2-Methylphenyl)anthranilic acid primarily involves the formation of a C-N bond between an anthranilic acid derivative and a toluene derivative. The two most prominent methods for achieving this transformation are the Ullmann condensation and the Buchwald-Hartwig amination.
| Parameter | Ullmann Condensation | Buchwald-Hartwig Amination |
| Catalyst | Copper (Cu) powder or salts (e.g., CuO, CuI) | Palladium (Pd) complexes with specialized phosphine ligands |
| Reaction Conditions | High temperatures (often >150 °C), polar aprotic solvents (e.g., DMF, NMP) | Milder temperatures (often <120 °C), various organic solvents (e.g., toluene, dioxane) |
| Reaction Time | Typically longer (several hours to days) | Generally shorter (minutes to a few hours) |
| Substrate Scope | More limited, often requires activated aryl halides | Broader, tolerates a wider range of functional groups |
| Reported Yields | Variable, can be moderate to good | Generally high to excellent |
| Reproducibility | Can be challenging due to harsh conditions and catalyst heterogeneity | Generally more reproducible due to well-defined catalytic systems |
| Side Reactions | Tar formation, dehalogenation, homocoupling | Ligand degradation, β-hydride elimination (less common with appropriate ligand choice) |
Method 1: The Ullmann Condensation - A Classic Approach
The Ullmann condensation is a long-established method for the formation of C-N bonds, relying on a copper catalyst to couple an aryl halide with an amine.[1][2] In the context of N-(2-Methylphenyl)anthranilic acid synthesis, this typically involves the reaction of a 2-halobenzoic acid with o-toluidine in the presence of a base and a copper catalyst.
Reaction Mechanism
The precise mechanism of the Ullmann condensation is still a subject of some debate, but it is generally accepted to proceed through a series of copper-mediated steps.
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A Comparative Guide to the Cross-Reactivity Profile of N-(2-Methylphenyl)anthranilic Acid
For researchers, scientists, and drug development professionals, understanding the selectivity and cross-reactivity of a small molecule is paramount to predicting its therapeutic efficacy and potential adverse effects. This guide provides an in-depth comparison of N-(2-Methylphenyl)anthranilic acid, an active pharmaceutical ingredient belonging to the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs). Also known as tolfenamic acid, its performance will be evaluated against key alternatives, supported by experimental data and protocols to provide a comprehensive framework for your research.
Introduction: The Mechanism and Clinical Relevance of N-(2-Methylphenyl)anthranilic Acid
N-(2-Methylphenyl)anthranilic acid is a derivative of anthranilic acid, a scaffold that serves as a building block for a wide range of therapeutic agents.[1][2] As an NSAID, its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid into pro-inflammatory prostaglandins.[3][4] There are two key isoforms of this enzyme: COX-1, which is constitutively expressed and plays a role in gastrointestinal protection and platelet function, and COX-2, which is inducible at sites of inflammation.[4] The therapeutic anti-inflammatory and analgesic effects of NSAIDs are largely attributed to COX-2 inhibition, while common side effects like gastrointestinal distress are linked to the inhibition of COX-1.[4][5]
N-(2-Methylphenyl)anthranilic acid has demonstrated a preferential inhibition of COX-2, which theoretically offers a better safety profile compared to non-selective NSAIDs.[6][7] However, like most NSAIDs, it is not entirely specific and retains some activity against COX-1, a characteristic that is central to the phenomenon of cross-reactivity.
Table 1: Physicochemical and Pharmacological Properties of N-(2-Methylphenyl)anthranilic acid
| Property | Value |
| IUPAC Name | 2-[(2-methylphenyl)amino]benzoic acid |
| Synonyms | Tolfenamic Acid |
| Chemical Class | Anthranilic Acid Derivative (Fenamate) |
| Molecular Formula | C₁₄H₁₃NO₂ |
| Primary Target | Cyclooxygenase (COX) Enzymes |
| Therapeutic Use | Anti-inflammatory, Analgesic |
The Mechanistic Basis of NSAID Cross-Reactivity
Adverse reactions to NSAIDs are broadly categorized into two types, and understanding this distinction is crucial for interpreting cross-reactivity data.
-
Non-Immunologic Cross-Reactivity: This is the most common form of NSAID hypersensitivity and is not a true allergy.[8] It is a pharmacological effect resulting from the inhibition of the COX-1 enzyme.[8] By blocking the COX-1 pathway, arachidonic acid metabolism is shunted towards the 5-lipoxygenase (5-LOX) pathway, leading to an overproduction of cysteinyl leukotrienes.[8] These potent inflammatory mediators can trigger respiratory symptoms (NSAID-Exacerbated Respiratory Disease, NERD) or cutaneous reactions (NSAID-Induced Urticaria/Angioedema, NIUA) in susceptible individuals.[8][9] Patients with this type of sensitivity will react to aspirin and other structurally diverse NSAIDs that are strong COX-1 inhibitors.[8]
-
Immunologic, Single-NSAID Hypersensitivity: This is a rarer, true allergic reaction mediated by IgE or T-cells (Type I or Type IV hypersensitivity).[9] It is directed against a single NSAID or, occasionally, other drugs with a very similar chemical structure.[10] In these cases, patients can safely tolerate structurally unrelated NSAIDs, regardless of their COX-1 inhibitory activity.[8]
N-(2-Methylphenyl)anthranilic acid, as a COX inhibitor, is primarily associated with the first category: non-immunologic, COX-1-mediated cross-reactivity.
Caption: Inhibition of COX-1 by NSAIDs shunts arachidonic acid metabolism towards leukotriene production.
Comparative Analysis of COX Inhibition and Cross-Reactivity
The degree of COX-1 inhibition is the primary predictor of cross-reactivity among NSAIDs. A compound's selectivity is often expressed as the ratio of the half-maximal inhibitory concentrations (IC50) for COX-1 versus COX-2.
Table 2: Comparative COX-1/COX-2 Inhibition Profile of N-(2-Methylphenyl)anthranilic acid and Other NSAIDs
| Drug | Chemical Class | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) | Cross-Reactivity Risk |
| Aspirin | Salicylate | ~1.5 | ~250 | ~0.006 | High |
| Ibuprofen | Propionic Acid | ~13 | ~35 | ~0.37 | High |
| Ketoprofen | Propionic Acid | ~2.3 | ~2.3 | ~1.0 (Equipotent) | High |
| Diclofenac | Phenylacetic Acid | ~0.7 | ~0.07 | ~10 (COX-2 Preferential) | Moderate-High |
| N-(2-Methylphenyl)anthranilic acid | Anthranilic Acid | ~0.4 | ~0.04 | ~10 (COX-2 Preferential) | Moderate |
| Mefenamic Acid | Anthranilic Acid | ~1.5 | ~0.15 | ~10 (COX-2 Preferential) | Moderate |
| Meloxicam | Oxicam | ~2.0 | ~0.17 | ~12 (COX-2 Preferential) | Low-Moderate |
| Celecoxib | Sulfonamide | ~15 | ~0.04 | ~375 (COX-2 Selective) | Very Low |
Note: IC50 values are compiled from various in vitro studies and can vary based on the assay system. The data presented is for comparative purposes. Tolfenamic acid and meloxicam have shown preferential COX-2 inhibition in canine cell line assays.[6]
From this data, several key comparisons can be drawn:
-
vs. Non-selective NSAIDs (Aspirin, Ibuprofen): N-(2-Methylphenyl)anthranilic acid is significantly more COX-2 preferential than traditional NSAIDs like ibuprofen and vastly more so than aspirin. However, its potent inhibition of COX-1 (IC50 in the sub-micromolar range) means the risk of cross-reactivity in sensitive individuals remains significant.[8]
-
vs. Structural Analogs (Mefenamic Acid): As members of the fenamate class, N-(2-Methylphenyl)anthranilic acid and mefenamic acid exhibit similar COX-2 preferential profiles.[3][7] Clinical evidence suggests a high likelihood of cross-reactivity between these structurally related compounds, not only due to COX-1 inhibition but potentially through immunologic recognition in rare cases.[11][12]
-
vs. COX-2 Selective Inhibitors (Celecoxib): Highly selective COX-2 inhibitors like celecoxib are the recommended alternatives for patients with known cross-reactive NSAID hypersensitivity.[13] Their minimal impact on COX-1 (high IC50) makes them well-tolerated in the vast majority of cases.[14] The selectivity ratio of N-(2-Methylphenyl)anthranilic acid is far lower than that of celecoxib, placing it in a higher-risk category.
Beyond COX: Assessing Off-Target Effects
The anthranilic acid scaffold is a "privileged structure" in medicinal chemistry, meaning it can interact with a variety of biological targets beyond the COX enzymes.[2] While COX-1 inhibition is the primary driver of hypersensitivity, these off-target activities are crucial for a complete understanding of a compound's biological profile.
-
Farnesoid X Receptor (FXR): Anthranilic acid derivatives have been identified as novel partial agonists of FXR, a nuclear receptor involved in bile acid and glucose homeostasis.[15][16]
-
Tryptophan-Kynurenine Pathway: Anthranilic acid is a metabolite in this pathway, which is implicated in immune regulation and neurological function.[17] Elevated levels of anthranilic acid have been noted in certain autoimmune conditions.[17]
-
Other Targets: Research has shown that various derivatives of anthranilic acid can interact with targets as diverse as the androgen receptor, FUBP1 (a protein involved in gene transcription), and ion channels.[18][19]
These interactions are unlikely to be the primary cause of acute cross-reactive hypersensitivity but should be considered during preclinical development for potential confounding effects or long-term toxicities.
Experimental Protocols for Assessing Cross-Reactivity
Validating the cross-reactivity profile of a compound requires a multi-faceted approach, from in vitro enzymatic assays to clinically relevant challenge tests.
This assay provides a physiologically relevant measure of COX-1 and COX-2 inhibition.
Principle: The assay measures the production of prostaglandins from endogenous arachidonic acid in human whole blood. COX-1 activity is measured via thromboxane B2 (TXB2) production after blood clotting. COX-2 activity is measured by prostaglandin E2 (PGE2) production after stimulation with lipopolysaccharide (LPS).
Step-by-Step Methodology:
-
Preparation: Prepare serial dilutions of N-(2-Methylphenyl)anthranilic acid and control NSAIDs (e.g., ibuprofen, celecoxib) in a suitable vehicle (e.g., DMSO).
-
COX-1 Assay:
-
Dispense 1 mL of fresh, heparinized human blood into tubes containing the test compound or vehicle.
-
Incubate at 37°C for 1 hour to allow for clotting, which stimulates platelet COX-1.
-
Centrifuge to separate serum.
-
Measure TXB2 concentration in the serum using a validated ELISA kit.
-
-
COX-2 Assay:
-
Dispense 1 mL of fresh, heparinized human blood into tubes containing the test compound or vehicle.
-
Add LPS (10 µg/mL) to induce COX-2 expression in monocytes.
-
Incubate for 24 hours at 37°C.
-
Centrifuge to separate plasma.
-
Measure PGE2 concentration in the plasma using a validated ELISA kit.
-
-
Data Analysis: Plot the percentage inhibition of TXB2 (COX-1) and PGE2 (COX-2) against the log concentration of the drug. Calculate the IC50 value for each isoform and determine the COX-1/COX-2 selectivity ratio.
Trustworthiness: This protocol is self-validating through the use of positive controls (a non-selective inhibitor like ibuprofen) and negative controls (a COX-2 selective inhibitor like celecoxib) to ensure the assay can correctly distinguish between selectivity profiles.
For diagnosing clinical cross-reactivity, the OPT remains the definitive method.[13] It must be performed by experienced allergists in a setting equipped to handle severe reactions.[14][20]
Principle: The patient is administered gradually increasing doses of the challenge drug under strict medical supervision to determine tolerability.
Caption: A generalized workflow for a single-blind oral provocation test (OPT).
Causality and Interpretation: A positive reaction during an OPT with a structurally different NSAID (e.g., a patient known to react to ibuprofen also reacting to N-(2-Methylphenyl)anthranilic acid) strongly confirms a COX-1 mediated cross-reactive hypersensitivity.[13][14] Conversely, tolerance of a weak COX-1 inhibitor or a selective COX-2 inhibitor helps identify safer therapeutic alternatives for the patient.[13]
Conclusion and Recommendations
N-(2-Methylphenyl)anthranilic acid is a potent, COX-2 preferential NSAID. Its pharmacological profile places it between non-selective agents like ibuprofen and highly selective COX-2 inhibitors like celecoxib.
-
For Drug Development: While its COX-2 preference is advantageous, its significant COX-1 inhibitory activity cannot be ignored. The potential for cross-reactivity is moderate and should be a key consideration in its clinical development and positioning. Further optimization of the anthranilic acid scaffold could aim to increase the COX-1/COX-2 selectivity ratio to further improve its safety profile.
-
For Researchers: When using this compound as a tool, it is critical to acknowledge its dual inhibitory nature. In cellular or animal models, observed effects should not be attributed solely to COX-2 inhibition without appropriate controls to account for the impact of COX-1 inhibition.
-
For Clinicians: In patients with a history of NERD or NIUA, N-(2-Methylphenyl)anthranilic acid should be avoided.[8] Safer alternatives include weak COX-1 inhibitors (e.g., acetaminophen at doses ≤1,000 mg) or, preferably, highly selective COX-2 inhibitors.[8][14] An oral provocation test is the gold standard for confirming hypersensitivity and identifying tolerated alternatives.[13]
By integrating in vitro selectivity data with an understanding of the clinical mechanisms of hypersensitivity, professionals in the field can make more informed decisions regarding the development and application of N-(2-Methylphenyl)anthranilic acid and other related NSAIDs.
References
-
Bentham Science. Cross-Reactive Reactions to Nonsteroidal Anti-Inflammatory Drugs. Available from: [Link]
-
National Library of Medicine. Cross-reactivity between Nonsteroidal anti-inflammatory drugs in Fixed drug eruption: two unusual cases and a literature review. (2022-10-13). Available from: [Link]
-
National Library of Medicine. Cross‐Reactive NSAID Hypersensitivity: Clinical Findings From Aspirin Provocation and Alternative Drug Challenge Testing. (2025-09-01). Available from: [Link]
-
U.S. Pharmacist. Management of Nonsteroidal Anti-inflammatory Drug-Induced Hypersensitivity Reactions. (2019-03-15). Available from: [Link]
-
International Journal of Pharmaceutical Sciences. Chandrashekhara Kumar B, Int. J. of Pharm. Sci., 2024, Vol 2, Issue 7, 2143-2174. (2024-07-30). Available from: [Link]
-
National Library of Medicine. Medicinal chemistry of anthranilic acid derivatives: A mini review. (2021-06-12). Available from: [Link]
-
National Library of Medicine. Hypersensitivity reactions to anthranilic acid derivatives. Available from: [Link]
-
National Library of Medicine. In vitro effects of nonsteroidal anti-inflammatory drugs on cyclooxygenase activity in dogs. Available from: [Link]
-
National Library of Medicine. Clinical Management of Nonsteroidal Anti-inflammatory Drug Hypersensitivity. (2008-02-15). Available from: [Link]
-
National Library of Medicine. Structural Investigation for Optimization of Anthranilic Acid Derivatives as Partial FXR Agonists by in Silico Approaches. Available from: [Link]
-
SpringerLink. NSAID hypersensitivity – recommendations for diagnostic work up and patient management. Available from: [Link]
-
National Library of Medicine. Substrate-selective Inhibition of Cyclooxygeanse-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone. Available from: [Link]
-
National Library of Medicine. Discovery of Anthranilic Acid Derivatives as Difluoromethylornithine Adjunct Agents That Inhibit Far Upstream Element Binding Protein 1 (FUBP1) Function. Available from: [Link]
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MedCentral. Should patients with a history of NSAID sensitivity avoid all NSAIDs?. Available from: [Link]
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VIN. Managing Chronic Pain: The NSAIDs - WSAVA 2001. Available from: [Link]
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National Library of Medicine. Anthranilic acid, the new player in the ensemble of aromatic residue labeling precursor compounds. (2017-08-31). Available from: [Link]
-
ResearchGate. SYNTHESIS AND PROPERTIES OF NEW N-ACYL DERIVATIVES OF ANTHRANILIC ACID. Available from: [Link]
-
ResearchGate. (PDF) Cross‐Reactive NSAID Hypersensitivity: Clinical Findings From Aspirin Provocation and Alternative Drug Challenge Testing. (2025-09-26). Available from: [Link]
-
National Library of Medicine. In Silico-Based Design and In Vivo Evaluation of an Anthranilic Acid Derivative as a Multitarget Drug in a Diet-Induced Metabolic Syndrome Model. Available from: [Link]
-
National Library of Medicine. Anaphylaxis to Excipients in Current Clinical Practice: Evaluation and Management. (2023-05-01). Available from: [Link]
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DVM360. NSAIDS: COX-1 and COX-2: What's the difference? (Proceedings). Available from: [Link]
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National Library of Medicine. Antiandrogenic activity of anthranilic acid ester derivatives as novel lead structures to inhibit prostate cancer cell proliferation. Available from: [Link]
-
National Library of Medicine. Cross-reactivity between aeroallergens and food allergens. Available from: [Link]
-
MedCentral. Which NSAIDs Are Most Selective For COX-1 and COX-2?. (2014-05-30). Available from: [Link]
-
National Library of Medicine. Anthranilic acid derivatives as novel ligands for farnesoid X receptor (FXR). (2014-04-15). Available from: [Link]
-
CRISPR Medicine News. Strategies to Avoid and Reduce Off-Target Effects. Available from: [Link]
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National Library of Medicine. Elevated anthranilic acid plasma concentrations in type 1 but not type 2 diabetes mellitus. Available from: [Link]
-
Indian Journal of Pharmaceutical Sciences. Synthesis and Antiinflammatory Activity of N-Aryl Anthranilic Acid and its Derivatives. Available from: [Link]
-
Taylor & Francis Online. Anthranilic acid – Knowledge and References. Available from: [Link]
Sources
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Safety Operating Guide
Operational Guide: Proper Disposal of N-(2-Methylphenyl)anthranilic Acid
Executive Summary & Chemical Identity
N-(2-Methylphenyl)anthranilic acid , commonly known as Mefenamic Acid , is a non-steroidal anti-inflammatory drug (NSAID) and a derivative of anthranilic acid. Unlike standard organic reagents, this compound poses specific ecotoxicological risks and potential regulatory hurdles due to its biological activity and the controlled status of its precursors.
Critical Directive: Under no circumstances should this compound be disposed of via sanitary sewer systems. Its stability allows it to persist in wastewater treatment plants, posing risks to aquatic endocrine systems.
Chemical Profile Table
| Parameter | Data | Operational Implication |
| Common Name | Mefenamic Acid | Use for labeling to ensure clear hazard ID. |
| CAS Number | 61-68-7 | Primary identifier for waste manifests. |
| Physical State | Solid (White/Off-white powder) | Dust generation is a primary inhalation risk during disposal. |
| Solubility | Hydrophobic; Soluble in alkali/organics | Precipitates in acidic aqueous waste; requires organic solvent for liquid disposal. |
| pKa | ~4.2 | Acidic. Can mobilize heavy metals if mixed in incorrect waste streams. |
| Precursor Status | Anthranilic Acid Derivative | Note: While Mefenamic acid is not controlled, its precursor (Anthranilic acid) is a DEA List I Chemical . Synthesis waste streams must be checked for unreacted precursor. |
Pre-Disposal Hazard Assessment
Before initiating disposal, you must categorize the waste stream.[1] The disposal pathway is determined by the physical state and the presence of contaminants.
The "Why" Behind the Protocol (Causality)
-
Aquatic Toxicity: Mefenamic acid is classified as H401 (Toxic to aquatic life) . Standard municipal water treatment does not effectively degrade the aromatic amine structure, leading to bioaccumulation in downstream ecosystems.
-
Thermal Destruction: The only validated method for complete deactivation is high-temperature incineration (>1000°C) with scrubber systems to capture nitrogen oxides (NOx) generated from the amine/amide functionalities.
Operational Disposal Protocols
Protocol A: Pure Solid Reagent & Expired Stock
For disposal of expired bottles, weighing boat residues, or pure synthesis yield.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk during compaction in waste drums.
-
Solvent Wetting (Critical Step): If the powder is dry and friable, add a small volume of a compatible non-halogenated solvent (e.g., Ethanol or Acetone) to the waste container—just enough to create a slurry.
-
Reasoning: This prevents dust generation when the waste management team consolidates the container, reducing inhalation risk (H335/H361).
-
-
Labeling: Affix a hazardous waste label.
-
Stream: Designate for High-Temperature Incineration .
Protocol B: Reaction Mixtures & Mother Liquor
For liquid waste generated during synthesis or extraction.
-
Segregation:
-
Scenario 1 (Organic Phase): If dissolved in DCM, Ethyl Acetate, or Methanol, dispose of in the Organic Waste stream. Ensure the stream is halogenated or non-halogenated based strictly on the solvent, not the solute.
-
Scenario 2 (Aqueous Phase): Mefenamic acid is soluble in alkaline solutions (NaOH). If your waste stream is basic, do not acidify it in the waste container. Acidification will cause the compound to crash out of solution, creating a sludge that clogs waste nozzles.
-
-
Quenching (Synthesis Context): If the stream contains unreacted Anthranilic Acid , verify if your institution requires specific logging for DEA List I precursors. While usually exempt in waste mixtures, large quantities of recoverable precursor may require specific destruction logging.
Protocol C: Contaminated Debris (Sharps/PPE)
-
Gross Contamination: Heavily soiled gloves or filter paper should be bagged in a secondary clear zip-lock bag before being placed in the solid waste drum.
-
Sharps: Needles used for injection of Mefenamic acid solutions must go into Pharmaceutical Sharps containers (often blue or white bins), not standard biohazard red bins, to ensure they are incinerated rather than autoclaved.
Visual Decision Logic (Workflow)
The following diagram illustrates the decision matrix for disposing of N-(2-Methylphenyl)anthranilic acid.
Figure 1: Decision matrix for the disposal of Mefenamic Acid, prioritizing incineration and dust control.
Emergency Spill Management
Scenario: A 50g bottle of N-(2-Methylphenyl)anthranilic acid powder shatters on the lab floor.
-
Evacuate & PPE: Clear the immediate area. Don double nitrile gloves , safety goggles, and an N95 or P100 respirator . (Powder inhalation is the primary acute risk).
-
Containment: Do NOT dry sweep. Dry sweeping generates aerosolized dust.
-
Wet Method: Cover the spill gently with paper towels dampened with water (or a water/surfactant mix). This immobilizes the powder.
-
Collection: Scoop the wet paper towels and glass shards into a disposable scoop. Place everything into a wide-mouth plastic jar.
-
Surface Decontamination: Wipe the surface with an ethanol-soaked cloth to solubilize and remove residual traces.
-
Disposal: Label the jar "Spill Debris: Mefenamic Acid" and process as Hazardous Chemical Waste (Protocol A).
Regulatory Framework & Compliance
-
US EPA (RCRA): Mefenamic acid is not a P-listed or U-listed waste. However, under 40 CFR 262.11 , the generator must determine if the waste exhibits hazardous characteristics. Due to its toxicity (LD50 oral rat ~740 mg/kg) and reproductive hazards, it must be managed as Non-Halogenated Hazardous Waste .
-
Pharmaceutical Waste Rule (Subpart P): If your facility is a healthcare provider (hospital/clinic), this compound falls under 40 CFR Part 266 Subpart P . It is considered a "Non-Creditable Hazardous Waste Pharmaceutical" and must be incinerated. It is prohibited from being sewered (40 CFR 266.505).[4]
-
DEA Precursor Note: If you are synthesizing this compound from Anthranilic Acid , ensure your inventory logs for the precursor are reconciled before disposing of any unreacted starting material, as Anthranilic Acid is a DEA List I chemical [1].
References
-
U.S. Department of Justice, Drug Enforcement Administration. (2023). List I and List II Chemicals. Diversion Control Division. [Link]
-
U.S. Environmental Protection Agency. (2019). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Federal Register. [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 4044, Mefenamic Acid. [Link]
Sources
Personal Protective Equipment (PPE) & Handling Guide: N-(2-Methylphenyl)anthranilic Acid
Synonyms: Mefenamic Acid; N-(2,3-Xylyl)anthranilic acid CAS Number: 61-68-7 Molecular Formula: C₁₅H₁₅NO₂
Part 1: Executive Safety Summary & Hazard Profiling
Immediate Action Required: Treat this compound as a Reproductive Toxin and Acute Oral Toxin .
While often handled in small quantities for analytical standards, N-(2-Methylphenyl)anthranilic acid (Mefenamic Acid) poses specific biological risks that standard "lab coat and glasses" protocols fail to mitigate. As a non-steroidal anti-inflammatory drug (NSAID) derivative, its mechanism of action involves COX inhibition, but in a laboratory setting, the primary risks are sensitization and reproductive toxicity .
Critical Hazard Profile (GHS Classification):
| Hazard Class | Category | Signal Word | Hazard Statement |
|---|---|---|---|
| Reproductive Toxicity | Category 2 | WARNING | Suspected of damaging the unborn child (H361). |
| Acute Toxicity (Oral) | Category 3/4 | Danger/Warning | Toxic/Harmful if swallowed (H301/H302). |
| Eye Irritation | Category 2A | Warning | Causes serious eye irritation (H319).[1] |
| Aquatic Toxicity | Chronic 3 | - | Harmful to aquatic life with long-lasting effects. |
Scientist-to-Scientist Insight: Do not underestimate the dust. The powder is hydrophobic and electrostatic. It clings to gloves and balance surfaces. If you track this dust out of the lab on your clothes, you risk secondary exposure to yourself and family members.
Part 2: The PPE Matrix (Hierarchy of Defense)
Effective protection requires a barrier strategy adapted to the state of the matter (Dry Powder vs. Solution).
Table 1: Mandatory PPE Specifications
| Protection Zone | Dry Powder Handling (Weighing/Transfer) | Solution Handling (Dissolved in Methanol/Ethanol) | Technical Rationale |
| Respiratory | N95 / P100 Respirator (if outside hood) Preferred: Handle strictly inside a Chemical Fume Hood . | Fume Hood (Primary). Respirator not required if sash is at proper height. | The particle size of the dry powder allows for deep lung penetration. |
| Hand Protection | Double Nitrile Gloves (min 5 mil thickness). | Splash Guard: Nitrile (Double). Immersion: Butyl Rubber or Silver Shield (if using aggressive solvents). | Why Double Glove? Micro-tears are invisible. The outer glove takes the mechanical stress; the inner glove maintains the chemical barrier. |
| Eye Protection | Chemical Safety Goggles (Indirect Vent). | Chemical Safety Goggles + Face Shield (if volume > 1L). | Safety glasses leave gaps for airborne dust entry. Goggles seal the ocular cavity. |
| Body Defense | Lab Coat (Tyvek sleeves recommended). | Lab Coat (Chemical Resistant Apron if pouring). | Cotton coats trap dust. Tyvek sleeves prevent wrist exposure between glove and coat cuff. |
Part 3: Operational Protocols & Visualization
Workflow Logic: Risk Assessment
Before opening the container, verify your engineering controls using this decision logic.
Figure 1: Decision logic for selecting engineering controls based on physical state and quantity.
Standard Operating Procedure: Weighing & Transfer
Objective: Eliminate static-driven dust dispersion.
-
Preparation:
-
Place a disposable balance mat (or absorbent pad) inside the fume hood.
-
Static Control: Use an ionizing gun or anti-static bar if available. Mefenamic acid powder is prone to static charge, which causes "jumping" during weighing.
-
-
The "Wet-Wipe" Technique:
-
Pre-wet a lint-free wipe with a compatible solvent (Ethanol 70%).
-
Place this wipe next to the balance.
-
Any spatula or weighing boat used touches the wet wipe immediately after use. This traps the dust instantly, preventing it from becoming airborne.
-
-
Transfer:
-
Weigh into a container with a sealable lid (scintillation vial or volumetric flask).
-
Do not use open weigh boats for transport outside the hood.
-
-
Decontamination:
-
Wipe the balance area with Ethanol or Methanol .
-
Note: This compound is practically insoluble in water. Using water alone will just smear the powder, increasing the surface area of contamination.
-
Part 4: Emergency Response & Disposal
Spill Response Workflow
In the event of a powder spill outside the fume hood:
Figure 2: Immediate response protocol for dry powder spills.
Decontamination Strategy
-
Solubility Factor: N-(2-Methylphenyl)anthranilic acid is hydrophobic.
-
Cleaning Agent: Use Ethanol (70-95%) or Methanol for the primary wipe-down. Follow with a soapy water wash to remove residual solvent films.
-
Verification: Under UV light (365 nm), many anthranilic acid derivatives fluoresce. Use a UV lamp to check for invisible dust residues on the benchtop.
Disposal Plan
-
Waste Classification: Hazardous Chemical Waste (Toxic).
-
Method: High-temperature incineration.
-
Protocol:
References
-
Sigma-Aldrich. (2025).[1][4] Safety Data Sheet: Mefenamic Acid (CAS 61-68-7).[4][5][6][7] Retrieved from
-
Thermo Fisher Scientific. (2021). Safety Data Sheet: N-Methylanthranilic Acid. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 4044, Mefenamic Acid. Retrieved from
-
Ansell. (2024). Chemical Permeation & Degradation Guide (Nitrile/Solvent Compatibility). Retrieved from
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
